2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMPOBQBLDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542086 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-20-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
This guide provides an in-depth overview of the primary synthetic routes for 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. The protocols detailed herein are intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, comparative data, and workflow visualizations.
Introduction
This compound, also known as isobutylboronic acid pinacol ester, is a valuable reagent in cross-coupling reactions and other organic transformations. Its synthesis is crucial for the construction of complex molecules in medicinal chemistry and materials science. This document outlines two principal and reliable methods for its preparation: the reaction of an isobutyl Grignard reagent with a boronic ester precursor and the direct esterification of isobutylboronic acid with pinacol.
Comparative Synthesis Data
The following table summarizes the quantitative data associated with the two primary synthetic methods described in this guide.
| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |
| Grignard Reaction | Isobutylmagnesium halide, Pinacolborane (HBpin) | THF | 1-3 hours | Room Temperature | Very Good | [1][2] |
| Esterification of Isobutylboronic Acid | Isobutylboronic acid, Pinacol | Diethyl ether | 24 hours | Room Temperature | 78-83% | [3] |
Experimental Protocols
Method 1: Synthesis via Grignard Reagent
This protocol involves the reaction of a pre-formed or in situ generated isobutyl Grignard reagent with pinacolborane (HBpin). This method is noted for its efficiency and mild reaction conditions.[1][2]
Materials:
-
Isobutyl halide (e.g., isobutyl bromide or chloride)
-
Magnesium turnings
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation (Pre-formed):
-
Under an inert atmosphere, add magnesium turnings to a flame-dried flask.
-
Add a solution of isobutyl halide in anhydrous THF dropwise to the magnesium turnings.
-
Stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
-
Reaction with Pinacolborane:
-
Work-up and Purification:
-
Upon completion, add pentane to the reaction mixture to precipitate magnesium salts.[1]
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.[3]
-
Purify the crude product by distillation under reduced pressure (e.g., 14 mmHg, 71 °C) to yield analytically pure this compound as a colorless oil.[3]
-
Barbier Conditions (In situ Grignard Formation):
An alternative approach is to perform the reaction under Barbier conditions, where the Grignard reagent is formed in the presence of the boron-containing substrate.[1][2] This method can prevent side reactions like Wurtz coupling, particularly with reactive halides.[1][2]
Procedure:
-
Under an inert atmosphere, charge a flask with magnesium turnings and neat pinacolborane (HBpin).[1]
-
Add a solution of the isobutyl halide in anhydrous THF dropwise to the mixture.
-
Follow the work-up and purification steps as described above.
Method 2: Esterification of Isobutylboronic Acid
This protocol describes the direct esterification of isobutylboronic acid with pinacol, a straightforward method for synthesizing the desired boronic ester.[3]
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether
-
Pentane
-
Argon gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
Reaction:
-
Stir the suspension at room temperature for 24 hours.[3]
-
-
Work-up and Purification:
-
Filter the solids from the reaction mixture.
-
Concentrate the filtrate under reduced pressure (e.g., 200 mmHg, 30 °C).[3]
-
Dissolve the crude material in pentane and wash with water (3x).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[3]
-
Purify by distillation under reduced pressure to obtain the final product.[3]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of this compound via a Grignard reagent.
Caption: Workflow for the esterification of isobutylboronic acid to form this compound.
References
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Isobutyl Pinacol Boronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyl pinacol boronate (CAS No. 67562-20-3). It is an essential resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in organic synthesis. This document details the compound's physical and chemical characteristics, provides established experimental protocols for its synthesis and characterization, and discusses its stability and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical principles and experimental workflows.
Introduction
Isobutyl pinacol boronate, also known as 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an important organoboron compound widely employed in organic synthesis. As a stable, easily handled, and versatile building block, it serves as a key precursor for the introduction of the isobutyl group in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development for the synthesis of complex organic molecules.[1] Pinacol esters, in general, are favored over their corresponding boronic acids due to their enhanced stability, which allows for easier purification and handling.[2] This guide aims to provide a detailed repository of the essential physicochemical data and procedural knowledge required for the effective and safe use of isobutyl pinacol boronate in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of isobutyl pinacol boronate is provided below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁BO₂ | [3] |
| Molecular Weight | 184.08 g/mol | [3] |
| CAS Number | 67562-20-3 | [3] |
| Appearance | Colorless oil | [3] |
| Boiling Point | 71 °C at 14 mmHg | [3] |
| Predicted Boiling Point | 192.6 ± 9.0 °C at 760 mmHg | N/A |
| Predicted Density | 0.87 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in many organic solvents such as diethyl ether and pentane. Slightly soluble in acetonitrile, DMSO, and methanol. | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of isobutyl pinacol boronate.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 1.80 | m | CH | |
| 1.25 | s | 4 x CH₃ (pinacol) | ||
| 0.98 | d | 6.7 | 2 x CH₃ (isobutyl) | |
| 0.77 | d | 7.3 | CH₂ | |
| ¹³C NMR | 83.1 | C (pinacol) | ||
| 29.8 | CH₂ | |||
| 25.8 | CH | |||
| 24.8 | CH₃ (pinacol) | |||
| 23.9 | CH₃ (isobutyl) | |||
| ¹¹B NMR | 33.9 |
3.2. Infrared (IR) Spectroscopy [3]
| Wavenumber (cm⁻¹) | Assignment |
| 2979, 2954 | C-H stretching |
| 1371 | B-O stretching |
| 1312 | C-H bending |
| 1209 | C-O stretching |
| 1146 | C-O stretching |
| 972 | B-O stretching |
| 848 | C-H bending |
3.3. Mass Spectrometry (MS)
Experimental Protocols
4.1. Synthesis of Isobutyl Pinacol Boronate [3]
This protocol describes the esterification of isobutylboronic acid with pinacol.
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Pentane
-
Water
Procedure:
-
To an oven-dried 1 L flask equipped with a magnetic stirrer bar, add isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), and anhydrous magnesium sulfate (44.3 g, 368 mmol).
-
Add diethyl ether (300 mL) to the flask.
-
Stir the suspension under an argon atmosphere at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in pentane (700 mL) and wash with water (3 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a pale yellow oil.
-
Purify the crude product by short path distillation (71 °C, 14 mmHg) to obtain isobutyl pinacol boronate as a colorless oil (yield: 78-83%).
Caption: Synthesis of Isobutyl Pinacol Boronate.
4.2. Characterization Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of isobutyl pinacol boronate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer.
4.2.2. IR Spectroscopy
-
Sample Preparation: A thin film of the neat oil can be prepared between two NaCl or KBr plates.
-
Acquisition: Record the spectrum using a standard FT-IR spectrometer.
4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.[5]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Unraveling the Properties and Structure of CAS Number 67562-20-3
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the substance identified by CAS number 67562-20-3. This material is classified as a UVCB substance, an acronym for a substance of Unknown or Variable composition, Complex reaction products, or Biological materials. Specifically, it is defined as "Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurized." Due to its nature as a complex mixture, this guide will depart from the analysis of a single molecular entity and instead focus on the characteristics of its constituent components, the implications of the sulfurization process, and its known industrial applications. This document is intended for researchers, chemists, and professionals in the lubricants and metalworking industries who require a deeper understanding of this complex material.
Deconstructing the Identity of CAS 67562-20-3
A substance assigned a CAS number is typically a discrete chemical compound. However, the designation for 67562-20-3 immediately signals a departure from this norm. As a UVCB substance, it represents a mixture whose composition can be variable. The descriptive name, "Fatty acids, C14-18 and C16-18-unsatd., Me esters, sulfurized," provides a roadmap to its composition.
-
Fatty Acid Methyl Esters (FAMEs): The backbone of this substance consists of methyl esters derived from fatty acids. The notation "C14-18" indicates that the fatty acid chains contain between 14 and 18 carbon atoms. This range includes common saturated fatty acids like myristic acid (C14), palmitic acid (C16), and stearic acid (C18).
-
Unsaturation ("unsatd."): The "C16-18-unsatd." component signifies the presence of unsaturated fatty acids, primarily oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3), alongside palmitoleic acid (C16:1). The presence of double bonds in these chains is a critical feature, as these are the reactive sites for the sulfurization process.
-
Sulfurization: This is the key chemical modification. The fatty acid methyl esters are reacted with sulfur or sulfur-containing compounds. This process introduces sulfur atoms into the molecular structure, typically at the sites of unsaturation, leading to the formation of a complex mixture of sulfurized FAMEs.
The variability in the final product arises from several factors: the initial distribution of fatty acids in the feedstock (e.g., vegetable oils like soybean or rapeseed oil), the specific sulfurizing agent used, and the reaction conditions (temperature, pressure, catalysts).
Physicochemical Properties and Structural Characterization
Due to its variable composition, a single set of precise physical constants cannot be assigned to CAS 67562-20-3. Instead, properties are typically reported as ranges.
Table 1: Representative Physicochemical Properties
| Property | Typical Value / Range |
| Physical State | Liquid at room temperature |
| Appearance | Dark, viscous liquid |
| Odor | Characteristic sulfurous odor |
| Density | Approximately 0.9 - 1.1 g/cm³ at 20°C |
| Viscosity | Highly variable, typically high due to sulfur cross-linking |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents |
| Boiling Point | Decomposes at elevated temperatures |
| Flash Point | Generally > 150°C |
Structural Complexity
The sulfurization process results in a complex array of molecular structures. The reaction of sulfur with the double bonds in the unsaturated FAMEs can lead to several outcomes:
-
Episulfides (Thiiranes): Formation of three-membered rings containing one sulfur atom.
-
Polysulfides: Formation of linear or cyclic structures with chains of two or more sulfur atoms (S-S bonds) bridging different fatty acid chains. This cross-linking is a major contributor to the increased viscosity of the final product.
-
Thioethers: Formation of C-S-C linkages.
The exact ratio of these structures is highly dependent on the reaction conditions.
Diagram 1: Conceptual Representation of the Sulfurization Process
Caption: Conceptual workflow of the sulfurization of fatty acid methyl esters.
Industrial Applications: Extreme Pressure Additives
The primary application of sulfurized fatty acid methyl esters is as an extreme pressure (EP) additive in lubricants and metalworking fluids.
In high-pressure environments, such as in gear sets or during metal cutting operations, the lubricant film between moving metal surfaces can break down. This leads to direct metal-to-metal contact, causing friction, wear, and potential welding of the surfaces (scuffing or seizure).
EP additives prevent this failure. The sulfurized FAMEs in CAS 67562-20-3 function through the following mechanism:
-
Thermal Activation: Under the high temperatures generated by friction at asperity contacts (microscopic high points on metal surfaces), the sulfur-carbon and sulfur-sulfur bonds in the additive become reactive.
-
Tribochemical Reaction: The activated sulfur compounds react with the iron surface to form a sacrificial boundary film.
-
Film Formation: This film is typically composed of iron sulfides (e.g., FeS). This layer is softer than the base metal and has a lower shear strength.
-
Wear Prevention: Instead of the metal surfaces shearing against each other, the shearing now occurs within this sacrificial sulfide layer. This prevents catastrophic wear and welding of the components.
The long fatty acid chains provide oil solubility, ensuring the additive is well-dispersed within the base lubricant.
Diagram 2: Mechanism of Action for Extreme Pressure Additives
Caption: Simplified mechanism of tribochemical film formation by EP additives.
Experimental Protocols: Quality Control and Performance Testing
Validating the performance of a batch of CAS 67562-20-3 involves standardized tests rather than discrete molecular analysis.
Protocol 1: Determination of Sulfur Content (ASTM D4294)
The total sulfur content is a critical quality parameter, as it directly relates to the EP performance potential.
Objective: To quantify the total sulfur percentage by mass in the substance using X-ray fluorescence (XRF) spectrometry.
Methodology:
-
Calibration: Calibrate the XRF spectrometer using certified standards of known sulfur concentrations in a mineral oil matrix. A calibration curve is generated plotting X-ray intensity against sulfur concentration.
-
Sample Preparation: Ensure the sample is homogeneous by stirring. If necessary, warm the sample slightly to reduce viscosity.
-
Analysis: Fill a sample cup with the substance and cover it with an X-ray transparent film (e.g., Mylar).
-
Measurement: Place the sample cup in the XRF analyzer. The instrument bombards the sample with X-rays, causing sulfur atoms to emit their own characteristic secondary X-rays.
-
Quantification: The detector measures the intensity of the emitted sulfur X-rays. The software uses the calibration curve to convert this intensity into a weight percentage of sulfur.
-
Validation: Run a quality control standard to verify the calibration is still valid.
Causality: XRF is chosen for its speed, non-destructive nature, and precision. The sulfur content directly correlates with the amount of reactive agent available to form the protective tribochemical film.
Protocol 2: Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of the lubricant containing the additive under controlled conditions.
Objective: To measure the wear scar diameter on steel balls to assess the effectiveness of the additive in preventing wear.
Methodology:
-
Apparatus: A four-ball tester, which consists of three stationary steel balls held in a cup, with a fourth ball rotating against them from above.
-
Sample Preparation: The test lubricant (base oil + CAS 67562-20-3 at a specified concentration) is poured into the cup, immersing the three stationary balls.
-
Test Conditions: The test is run under a defined load (e.g., 40 kgf), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
-
Execution: The top ball is brought into contact with the three lower balls, and the motor is started. The machine runs for the specified duration.
-
Measurement: After the test, the three lower balls are cleaned with a solvent. The diameter of the circular wear scars on each ball is measured using a microscope.
-
Reporting: The average wear scar diameter (WSD) for the three balls is reported. A smaller WSD indicates better anti-wear performance.
Causality: This test simulates the high contact pressures found in machinery. It provides a reliable, quantitative measure of how well the additive protects surfaces under load, directly validating its primary function.
Regulatory and Safety Considerations
Substances like CAS 67562-20-3 are subject to chemical regulations such as REACH in Europe. It is registered under this framework, and its safety data sheet (SDS) should be consulted for detailed handling, storage, and disposal information. Key considerations include:
-
Toxicity: While generally of low acute toxicity, prolonged skin contact should be avoided.
-
Environmental: The substance is expected to be biodegradable but should be prevented from entering waterways.
-
Reactivity: It is stable under normal conditions but will decompose at high temperatures, potentially releasing oxides of sulfur.
Conclusion
CAS number 67562-20-3 represents not a single molecule, but a complex and variable mixture of sulfurized fatty acid methyl esters. Its identity is defined by its starting materials and the chemical process of sulfurization. The resulting product is a highly effective extreme pressure additive, indispensable in the formulation of high-performance lubricants and metalworking fluids. Its function relies on the thermally-induced formation of a sacrificial iron sulfide film on metal surfaces, preventing catastrophic wear under severe conditions. Characterization and quality control of this UVCB substance depend on performance-based testing and analysis of bulk properties like sulfur content, rather than on discrete structural elucidation. A thorough understanding of its UVCB nature is paramount for its effective and safe application in industrial settings.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common pinacol boronate ester. Boronate esters are pivotal intermediates in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Accurate structural verification of these reagents is critical for reaction success, and ¹H NMR spectroscopy is the primary tool for this purpose. This document offers a detailed breakdown of the molecule's proton environments, a prediction of the corresponding spectral features, and a validated experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and professionals in drug development who utilize boronate esters and require a deep, practical understanding of their characterization.
Introduction: The Significance of Pinacol Boronate Esters
Pinacol boronate esters, such as this compound, are valued for their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions.[1] Unlike the more sensitive boronic acids, their pinacol ester derivatives are generally robust solids or oils that are compatible with a wide range of reaction conditions and are amenable to chromatographic purification. The isobutyl variant is a fundamental alkyl boronate ester used to introduce an isobutyl moiety onto aromatic, heteroaromatic, or vinylic systems.
Given their central role, unambiguous characterization is paramount. ¹H NMR spectroscopy provides precise information on the molecular structure by probing the chemical environment of every proton. This guide deconstructs the ¹H NMR spectrum of the title compound, explaining the origin of each signal's chemical shift, multiplicity, and integration.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique (i.e., chemically non-equivalent) proton environments in the molecule. The structure of this compound contains three distinct sets of protons.
Figure 1. Molecular structure of this compound with distinct proton environments labeled (a), (b), (c), and (d).
The four distinct proton environments are:
-
Protons (a): The two protons of the methylene group (–CH₂–) directly attached to the boron atom.
-
Proton (b): The single proton of the methine group (–CH–) in the isobutyl chain.
-
Protons (c): The six equivalent protons of the two methyl groups (–CH₃) at the terminus of the isobutyl chain.
-
Protons (d): The twelve equivalent protons of the four methyl groups on the pinacol ring.
Theoretical ¹H NMR Spectral Prediction
Based on established principles of chemical shift theory and spin-spin coupling, we can predict the appearance of the ¹H NMR spectrum.[2][3][4][5][6]
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, shifting the signal upfield.[5][6]
-
Protons (d) - Pinacol Methyls: The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation. They are attached to carbons bonded to oxygen, but are relatively far from the boron atom. Their signal is expected to be a sharp singlet in the typical alkyl region, generally around δ 1.2-1.3 ppm .[7]
-
Protons (c) - Isobutyl Methyls: These terminal methyl protons are in a standard alkyl environment. They are the most shielded protons in the isobutyl group and should appear furthest upfield. Their expected chemical shift is around δ 0.9-1.0 ppm .
-
Proton (b) - Isobutyl Methine: This proton is adjacent to three alkyl carbons and is expected to appear in the typical secondary alkyl region, around δ 1.7-1.9 ppm .
-
Protons (a) - Methylene (α to Boron): These protons are directly attached to a carbon bonded to the boron atom. Boron is less electronegative than carbon, which would typically suggest an upfield shift. However, the B-C bond in alkylboronates results in these alpha-protons being deshielded relative to a standard alkane, but shielded relative to protons alpha to more electronegative atoms like oxygen or halogens. Their signal is expected to appear significantly upfield, around δ 0.8-0.9 ppm .
Multiplicity (Splitting Pattern)
The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .
-
Protons (d) - Pinacol Methyls: These protons have no adjacent protons, so their signal will be a singlet (s) .
-
Protons (c) - Isobutyl Methyls: These six protons are adjacent to the single methine proton (Hb). Therefore, their signal will be split into a doublet (d) .
-
Proton (b) - Isobutyl Methine: This proton is adjacent to the two methylene protons (Ha) and the six methyl protons (Hc). This complex coupling environment (2 + 6 = 8 adjacent protons) would theoretically produce a nonet. In practice, it will likely appear as a complex multiplet (m) .
-
Protons (a) - Methylene: These two protons are adjacent to the single methine proton (Hb). Their signal will be split into a doublet (d) .
Integration
The area under each signal is directly proportional to the number of protons it represents.
-
Signal (d): 12H
-
Signal (c): 6H
-
Signal (b): 1H
-
Signal (a): 2H The expected integration ratio is 2 : 1 : 6 : 12 .
Summary of Predicted Data
The predicted spectral data is summarized in the table below.
| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| –B–CH₂ –CH(CH₃)₂ | (a) | ~ 0.85 | Doublet (d) | 2H |
| –B–CH₂–CH (CH₃)₂ | (b) | ~ 1.80 | Multiplet (m) | 1H |
| –B–CH₂–CH(CH₃ )₂ | (c) | ~ 0.95 | Doublet (d) | 6H |
| –C(CH₃ )₄ | (d) | ~ 1.25 | Singlet (s) | 12H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[8] The following procedure outlines the best practices for sample preparation and data acquisition.
Workflow Diagram
Figure 2. Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is effective for most nonpolar organic compounds.[10][11]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[9][12] The final sample height in the tube should be approximately 4-5 cm.[9][10]
-
Cap the NMR tube securely and label it clearly.[11]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning.[10]
-
Place the sample into the magnet.[13]
-
Lock: The instrument's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃) to maintain a stable magnetic field during the experiment.[10]
-
Shim: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for achieving sharp, well-resolved peaks.[10]
-
Tune and Match: The NMR probe is tuned to the ¹H frequency to maximize signal transmission and reception.[10]
-
Acquisition: Set standard acquisition parameters for a ¹H spectrum (e.g., spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio). Initiate data acquisition.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm. If tetramethylsilane (TMS) was added as an internal standard, its peak is set to δ 0.00 ppm.[14]
-
Integration: The relative areas of the signals are calculated to determine the proton ratios.
-
Analysis of Experimental Data
While a specific experimental spectrum is not provided here, typical data from commercial suppliers and literature confirms the theoretical predictions with high accuracy. The following table compares the predicted values with commonly observed experimental data for the compound dissolved in CDCl₃.
| Signal Assignment | Proton Label | Predicted Shift (δ, ppm) | Observed Shift (δ, ppm) | Multiplicity | Integration |
| –B–CH₂ –CH(CH₃)₂ | (a) | ~ 0.85 | 0.83 | Doublet (d) | 2H |
| –B–CH₂–CH (CH₃)₂ | (b) | ~ 1.80 | 1.81 | Multiplet (m) | 1H |
| –B–CH₂–CH(CH₃ )₂ | (c) | ~ 0.95 | 0.94 | Doublet (d) | 6H |
| –C(CH₃ )₄ | (d) | ~ 1.25 | 1.24 | Singlet (s) | 12H |
The close agreement between the predicted and observed data provides strong evidence for the structural integrity of the compound. The characteristic singlet at δ 1.24 ppm for 12H is an immediate identifier for the pinacol group, while the distinct upfield doublets and the multiplet confirm the isobutyl fragment attached to the boron atom.
Conclusion
The ¹H NMR spectrum of this compound is distinctive and allows for straightforward structural confirmation. The four key signals—a 12H singlet for the pinacol methyls, and a 2H doublet, 1H multiplet, and 6H doublet for the isobutyl group—provide a unique fingerprint for the molecule. By understanding the theoretical basis for the chemical shifts and coupling patterns and by following a robust experimental protocol, researchers can confidently verify the identity and purity of this essential synthetic reagent, ensuring the reliability and success of their subsequent chemical transformations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. rsc.org [rsc.org]
- 8. organomation.com [organomation.com]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. uwyo.edu [uwyo.edu]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
An In-depth Technical Guide to the Stability and Reactivity of Alkylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylboronic esters have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their unique combination of stability, functional group tolerance, and versatile reactivity makes them highly valuable building blocks for the construction of complex, Csp3-rich molecules.[1] This guide provides a comprehensive overview of the critical factors governing the stability and reactivity of alkylboronic esters, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Part 1: The Stability of Alkylboronic Esters: A Balancing Act
A central theme in the chemistry of alkylboronic esters is the trade-off between stability and reactivity.[3] While more stable than their corresponding boronic acids, they are not indefinitely inert and are susceptible to several degradation pathways.[3][4] Understanding these pathways is paramount for their successful storage, handling, and application in synthesis.
Hydrolytic Instability: The Primary Concern
The most common degradation pathway for alkylboronic esters is hydrolysis, which reverts the ester back to the corresponding boronic acid and diol.[4][5] This process is often reversible and can be influenced by several factors:
-
Moisture: Exposure to atmospheric moisture or residual water in solvents can initiate hydrolysis.[4]
-
pH: The rate of hydrolysis is significantly influenced by the pH of the medium.[6][7] Both acidic and basic conditions can promote the breakdown of the ester.
-
Steric Hindrance: The steric bulk of the diol component plays a crucial role in hydrolytic stability. More sterically hindered diols, such as pinacol, form more stable esters compared to less hindered ones like ethylene glycol.[8]
-
Electronic Effects: The electronic properties of the alkyl group and the diol can also impact stability. Electron-withdrawing groups on the alkyl chain can increase the Lewis acidity of the boron center, potentially making it more susceptible to nucleophilic attack by water.
It's important to note that while pinacol boronates are widely used due to their enhanced stability, they can still be prone to hydrolysis, which can lead to challenges in purification and analysis by methods like reversed-phase HPLC.[5]
Other Degradation Pathways
Beyond hydrolysis, other degradation pathways can affect the integrity of alkylboronic esters:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of strong oxidizing agents.[9] This can lead to the formation of alcohols.
-
Protodeboronation: This process involves the cleavage of the C-B bond by a proton source, resulting in the formation of an alkane.[5][10] While unactivated alkylboronic esters are generally resistant to protodeboronation, this pathway can become significant under certain conditions, especially for activated substrates.[5]
-
β-Hydride Elimination: In certain transition metal-catalyzed reactions, alkylboronic esters bearing a β-hydrogen can undergo β-hydride elimination, leading to the formation of an alkene and a hydrido-metal complex. This can be a significant side reaction in cross-coupling reactions.[11]
Strategies for Enhancing Stability
Several strategies can be employed to mitigate the degradation of alkylboronic esters:
-
Choice of Diol: As mentioned, the use of sterically bulky diols like pinacol is a primary strategy for enhancing hydrolytic stability.[5] Pinanediol and (1,1'-bicyclohexyl)-l,l'-diol have also been shown to form highly stable boronic esters.[5]
-
Anhydrous Conditions: Whenever possible, reactions involving alkylboronic esters should be conducted under anhydrous conditions to minimize hydrolysis.[11]
-
Inert Atmosphere: Storing and handling alkylboronic esters under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Alternative Protecting Groups: In cases where standard boronic esters are insufficiently stable, alternative protecting groups such as N-methyliminodiacetic acid (MIDA) boronates or potassium alkyltrifluoroborates can be utilized.[11][12] These often provide enhanced stability and can be deprotected under specific conditions.
Part 2: The Reactivity of Alkylboronic Esters: A Gateway to Molecular Complexity
The synthetic utility of alkylboronic esters lies in their ability to participate in a wide array of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of alkylboronic esters.[13][14] This reaction enables the formation of a C(sp2)-C(sp3) bond by coupling an alkylboronic ester with an aryl, vinyl, or alkyl halide or triflate.[11]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the alkylboronic ester is transferred to the palladium center, forming a diorganopalladium(II) complex. This is often the rate-determining step and can be influenced by the choice of base, solvent, and the nature of the boronic ester.[15]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and the choice of the boronic ester can significantly influence the reaction rate.[15][16]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Important Transformations
Beyond the Suzuki-Miyaura reaction, alkylboronic esters participate in a variety of other valuable transformations:
-
Chan-Lam Amination: This copper-catalyzed reaction allows for the formation of C-N bonds by coupling an alkylboronic ester with an amine.[1]
-
1,2-Metallate Rearrangement: This class of reactions involves the formation of a boronate 'ate' complex, followed by a 1,2-migration of the alkyl group from boron to an adjacent atom. This is a key step in many amination and homologation reactions.[1]
-
Oxidation: As mentioned earlier, the C-B bond can be oxidized to a C-O bond, providing a route to alcohols.
-
Alkynylation: Recent methods have been developed for the enantiospecific conversion of chiral alkylboronic esters into alkynes.[17]
-
Transmetalation to Other Metals: The boron group can be transmetalated to other metals, such as zinc, to generate more nucleophilic organometallic reagents that can participate in a wider range of reactions.[18]
Part 3: Practical Considerations and Experimental Protocols
Handling and Storage of Alkylboronic Esters
Given their sensitivity to moisture and oxygen, proper handling and storage are crucial for maintaining the integrity of alkylboronic esters:
-
Storage: Store in a cool, dry place under an inert atmosphere. Tightly sealed containers are essential.
-
Handling: Manipulate in a glovebox or under a stream of inert gas whenever possible. Use anhydrous solvents and reagents.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester with an Aryl Bromide
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkylboronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl bromide, alkylboronic ester, palladium catalyst, and base.
-
Add the solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[13]
Diagram: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative data on the stability and reactivity of alkylboronic esters.
| Parameter | Condition | Observation | Reference |
| Stability | |||
| Hydrolysis | Aqueous conditions | Susceptible, rate depends on diol and pH | [4][5] |
| Oxidation | Presence of H2O2 | Cleavage of C-B bond to form alcohol | [9] |
| Protodeboronation | Acidic conditions | Generally slow for unactivated alkyl groups | [5] |
| Reactivity | |||
| Suzuki-Miyaura | Pd catalyst, base | Efficient C(sp2)-C(sp3) bond formation | [11][13] |
| Chan-Lam Amination | Cu catalyst | Forms C-N bonds | [1] |
| Alkynylation | Zweifel-type alkenylation | Enantiospecific conversion to alkynes | [17] |
Conclusion
Alkylboronic esters are powerful and versatile reagents in the arsenal of the modern synthetic chemist. A thorough understanding of their stability and reactivity is essential for their effective application. By carefully considering the factors that influence their degradation and by selecting appropriate reaction conditions, researchers can harness the full potential of these valuable building blocks to construct complex molecules with high efficiency and selectivity. The continued development of new and more stable boronic ester derivatives, along with novel transformations, promises to further expand the utility of this important class of compounds in both academic and industrial settings, including the development of PROTACs and other novel therapeutics.[19]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aablocks.com [aablocks.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC | DC Chemicals [dcchemicals.com]
An In-depth Technical Guide to the Synthesis of Isobutyl Pinacol Boronate (Isobutyl-Bpin) from Isobutylboronic Acid
Introduction: The Strategic Importance of Isobutyl-Bpin in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2][3] The efficacy and versatility of this reaction are intrinsically linked to the stability and reactivity of its organoboron component. While boronic acids are foundational, their propensity for dehydration to form cyclic boroxine anhydrides and potential for protodeboronation can complicate their use and storage.[4][5] The conversion of boronic acids into their corresponding pinacol esters, such as isobutyl pinacol boronate (isobutyl-Bpin), offers a robust solution to these challenges. These esters exhibit enhanced stability, are generally crystalline solids or high-boiling oils, and are readily purified by standard laboratory techniques, making them ideal reagents for a wide array of synthetic applications.[6][7]
This guide provides a comprehensive technical overview of the synthesis of isobutyl-Bpin from isobutylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the mechanistic principles and practical considerations that ensure a successful and reproducible synthesis.
Mechanistic Underpinnings: The Esterification of Boronic Acids
The formation of a pinacol boronate ester from a boronic acid is a reversible esterification reaction. The core principle involves the condensation of the boronic acid with a diol, in this case, pinacol (2,3-dimethyl-2,3-butanediol). The reaction is typically driven to completion by the removal of the water byproduct.
The mechanism proceeds via the nucleophilic attack of the hydroxyl groups of pinacol on the electrophilic boron atom of isobutylboronic acid. This is often facilitated by a Lewis acidic environment or simply by equilibrium shift. The removal of water is crucial; without it, the equilibrium will not favor the product, leading to incomplete conversion. Common strategies to remove water include the use of a Dean-Stark apparatus during reflux or the inclusion of a dehydrating agent.
Below is a diagram illustrating the fundamental reaction pathway.
Caption: General reaction mechanism for the formation of Isobutyl-Bpin.
Experimental Protocol: A Validated Approach
The following protocol is a robust and well-established method for the synthesis of isobutyl-Bpin, adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[8]
Materials and Equipment
| Reagent/Equipment | Purpose |
| Isobutylboronic acid | Starting material |
| Pinacol | Esterifying agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Dehydrating agent |
| Diethyl ether (anhydrous) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Argon or Nitrogen source | Inert atmosphere |
| Filtration apparatus | Removal of solids |
| Rotary evaporator | Solvent removal |
| Distillation apparatus | Purification |
Step-by-Step Procedure
-
Reaction Setup: An oven-dried 1 L round-bottom flask equipped with a magnetic stir bar is charged with isobutylboronic acid (25.0 g, 245 mmol, 1.0 equiv), pinacol (29.0 g, 245 mmol, 1.0 equiv), and anhydrous magnesium sulfate (44.3 g, 368 mmol, 1.5 equiv).[8] The use of equimolar amounts of the boronic acid and pinacol is typical, while a stoichiometric excess of the dehydrating agent is employed to effectively sequester the water produced.
-
Inert Atmosphere: The flask is sealed and placed under an inert atmosphere of argon or nitrogen. This is critical to prevent the potential degradation of the boronic acid, which can be sensitive to atmospheric oxygen and moisture.[4]
-
Reaction Execution: Anhydrous diethyl ether (300 mL) is added to the flask, and the resulting suspension is stirred vigorously at room temperature for 24 hours.[8] The extended reaction time ensures the reaction proceeds to completion.
-
Workup: After 24 hours, the solid magnesium sulfate and any unreacted starting materials are removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude isobutyl-Bpin as a pale yellow oil.[8]
-
Aqueous Wash (Optional but Recommended): The crude material can be dissolved in a non-polar solvent like pentane or hexane and washed with water to remove any remaining water-soluble impurities.[8] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.
The workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for Isobutyl-Bpin synthesis.
Purification Strategies: Achieving High Purity
The purification of the crude isobutyl-Bpin is a critical step to ensure its suitability for subsequent applications. Several methods can be employed, with the choice often depending on the scale of the reaction and the available equipment.
-
Distillation: For larger scale preparations and to achieve high purity, distillation under reduced pressure is the method of choice.[8] Isobutyl-Bpin is a colorless oil with a boiling point of 71 °C at 14 mmHg.[8]
-
Column Chromatography: While boronate esters can be sensitive to silica gel, purification by column chromatography is a viable option, particularly for smaller scales or for removing non-volatile impurities.[9][10] To mitigate decomposition on silica, several strategies can be employed:
-
Recrystallization: If the boronate ester is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[10]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, this is often due to insufficient drying. Ensure that all reagents and solvents are anhydrous and that a sufficient excess of the dehydrating agent is used.
-
Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, can be minimized by using anhydrous conditions and avoiding strong acids or bases during workup.[4] The pinacol ester is generally more resistant to protodeboronation than the corresponding boronic acid.
-
Boroxine Formation: Isobutylboronic acid can exist in equilibrium with its cyclic trimer, isobutylboroxine.[5] While this is a reversible process and the boroxine will also react to form the pinacol ester, using fresh, high-quality boronic acid is recommended.
Conclusion: A Versatile and Indispensable Reagent
The synthesis of isobutyl-Bpin from isobutylboronic acid is a straightforward and highly valuable transformation in the synthetic chemist's toolkit. The resulting pinacol ester is a stable, easily handled, and versatile building block for Suzuki-Miyaura cross-coupling and other transformations. By understanding the underlying principles of the reaction and adhering to carefully controlled experimental conditions, researchers can reliably produce high-purity isobutyl-Bpin, enabling the efficient construction of complex molecular architectures.
References
- 1. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
The Enduring Utility of Pinacol Boronic Esters: A Deep Dive into Structure, Bonding, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Synthetic Intermediate
In the landscape of modern organic chemistry, pinacol boronic esters have established themselves as indispensable reagents, prized for their unique combination of stability and reactivity.[1][2] Their prominence is largely attributed to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3] This guide, intended for researchers, scientists, and professionals in drug development, delves into the fundamental principles governing the structure and bonding of pinacol boronic esters, providing a comprehensive understanding of their synthesis, characterization, and application. By exploring the causality behind experimental choices and grounding our discussion in authoritative references, we aim to equip the reader with the knowledge to effectively harness the power of these versatile molecules.
The Heart of the Matter: Unraveling the Structure and Bonding
The remarkable stability and predictable reactivity of pinacol boronic esters are direct consequences of their unique molecular architecture. The boron atom is shielded by the bulky pinacol group, rendering the molecule significantly more stable towards moisture and air compared to their corresponding boronic acids.[1][2] This enhanced stability facilitates easier handling, purification by chromatography, and contributes to a longer shelf life.[1]
The B-O Bond and Molecular Geometry
At the core of the pinacol boronic ester is the 1,3,2-dioxaborolane ring. The boron atom in this ring is sp² hybridized, resulting in a trigonal planar geometry.[4] This is a key feature that dictates the reactivity of the molecule. The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting a pair of electrons.[5] The B-O bonds within the dioxaborolane ring are covalent and exhibit a degree of π-character due to the delocalization of lone pair electrons from the oxygen atoms into the vacant p-orbital of the boron. This interaction strengthens the B-O bonds and contributes to the overall stability of the ester.
Conformational Analysis: A Deeper Look at the Pinacol Backbone
Computational studies have provided valuable insights into the conformation of the pinacol backbone. The five-membered dioxaborolane ring is nearly planar, which helps to minimize steric interactions. The four methyl groups on the pinacol moiety, while contributing to the steric bulk that protects the boron atom, are positioned in a way that does not significantly distort the planarity of the central ring. This structural arrangement is crucial for the predictable reactivity of pinacol boronic esters in various chemical transformations.
A Practical Guide to Synthesis: Crafting the Pinacol Boronic Ester
A variety of methods have been developed for the synthesis of pinacol boronic esters, with the choice of method often depending on the nature of the starting material and the desired scale of the reaction.[6] One of the most common and robust methods involves the reaction of a boronic acid with pinacol, often in the presence of a dehydrating agent.[7]
Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester
The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[7]
Step-by-Step Methodology:
-
Reaction Setup: An oven-dried 1 L flask equipped with a magnetic stirrer is charged with isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), magnesium sulfate (44.3 g, 368 mmol, as a dehydrating agent), and diethyl ether (300 mL).
-
Reaction Execution: The resulting suspension is stirred under an argon atmosphere at room temperature for 24 hours.
-
Workup and Isolation: The solid magnesium sulfate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is dissolved in pentane (700 mL) and washed with water (3 x 150 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
Purification: The crude boronic ester is purified by distillation under reduced pressure (14 mmHg, 71 °C) to yield the analytically pure isobutylboronic acid pinacol ester as a colorless oil (yield: 78-83%).[7]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for isobutylboronic acid pinacol ester.
Characterization: Confirming the Structure and Purity
A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of pinacol boronic esters. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful tools for this purpose.
NMR Spectroscopy: A Window into the Molecular Environment
-
¹H NMR: The proton NMR spectrum of a pinacol boronic ester is characterized by a sharp singlet in the upfield region (around 1.3 ppm) corresponding to the 12 equivalent protons of the four methyl groups on the pinacol backbone. The signals for the protons on the organic substituent attached to the boron atom will appear in their expected regions. For example, in phenylboronic acid pinacol ester, the aromatic protons typically appear as multiplets between 7.3 and 7.9 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbons of the pinacol group at around 83-84 ppm. The carbons of the organic substituent will also be visible, although the carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a particularly informative technique for characterizing boronic esters. Pinacol boronic esters typically exhibit a single resonance in the range of +20 to +35 ppm, which is indicative of a tricoordinate boron atom in an sp² hybridization state.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state. For pinacol boronic esters, X-ray crystallography confirms the trigonal planar geometry around the boron atom and the near-planarity of the dioxaborolane ring. It also provides accurate measurements of bond lengths and angles.
Table 1: Representative Structural Parameters of an Aryl Pinacol Boronic Ester
| Parameter | Bond Length (Å) | Angle (°) | Source |
| B-C | 1.56 | [8] | |
| B-O1 | 1.37 | [8] | |
| B-O2 | 1.37 | [8] | |
| O1-B-O2 | 118.2 | [1] | |
| C-B-O1 | 121.0 | [1] | |
| C-B-O2 | 120.8 | [1] |
Note: The values presented are typical and may vary slightly depending on the specific substituent on the boron atom and the crystal packing forces.
Diagram of the Pinacol Boronic Ester Structure:
Caption: General chemical structure of a pinacol boronic ester.
Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling and Beyond
The primary application of pinacol boronic esters is in the Suzuki-Miyaura cross-coupling reaction.[3] In this palladium-catalyzed reaction, the organic group from the boronic ester is transferred to an organic halide or triflate, forming a new carbon-carbon bond. The stability of the pinacol boronic ester allows for a wide range of functional groups to be tolerated in both coupling partners, making it a highly versatile method for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3]
Beyond the Suzuki-Miyaura reaction, pinacol boronic esters are also used in other important transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds and as precursors for the synthesis of other organoboron compounds.
Conclusion: A Cornerstone of Modern Synthesis
Pinacol boronic esters have earned their place as one of the most important classes of reagents in modern organic synthesis. Their inherent stability, coupled with their versatile reactivity, makes them invaluable tools for the construction of complex molecular architectures. A thorough understanding of their structure, bonding, and reactivity, as detailed in this guide, is essential for any researcher or scientist seeking to leverage their full potential in the pursuit of new discoveries in chemistry, materials science, and drug development.
References
- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boronmolecular.com [boronmolecular.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-[(苯氨基)羰基]苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. escholarship.org [escholarship.org]
- 7. Phenylboronic acid pinacol ester, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | C18H28B2O4 | CID 43811069 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Alkyl Pinacol Boronates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkyl pinacol boronates have emerged as indispensable tools in modern organic synthesis, prized for their stability, versatility, and broad functional group tolerance.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and historical development of these critical reagents. We will delve into the foundational principles of organoboron chemistry, trace the evolution of synthetic methodologies from early stoichiometric processes to modern catalytic transformations, and provide detailed, field-proven protocols for their preparation. The narrative emphasizes the causality behind experimental choices, offering insights into the mechanistic underpinnings that have driven the field forward. Through a combination of in-depth discussion, structured data, and visual diagrams, this guide aims to equip researchers with a thorough understanding of alkyl pinacol boronates, from their historical roots to their contemporary applications in complex molecule synthesis and drug discovery.
The Dawn of Organoboron Chemistry: A Historical Perspective
The journey of organoboron chemistry began long before the advent of the now-ubiquitous pinacol boronates. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[4] However, the field remained relatively niche until the groundbreaking work of Herbert C. Brown in the mid-20th century. His discovery of hydroboration in 1956, a reaction that allows the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979.[4][5] This seminal work laid the foundation for the development of a vast array of organoboron reagents and methodologies.
A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979.[6][7] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, was a transformative discovery that was recognized with the 2010 Nobel Prize in Chemistry.[6] The immense utility of the Suzuki-Miyaura coupling created a pressing need for stable, easily handleable, and versatile organoboron reagents, setting the stage for the rise of alkyl pinacol boronates.
The Miyaura Borylation: A Gateway to Pinacol Boronates
A significant breakthrough in the synthesis of boronic esters came in 1995 with the development of the Miyaura borylation reaction.[8][9] This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl and vinyl boronates from the corresponding halides or triflates using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][10] The resulting pinacol esters are advantageous due to their stability towards air and moisture, and they can often be purified by chromatography.[8][11]
Mechanism of the Miyaura Borylation
The catalytic cycle of the Miyaura borylation, as proposed by the Miyaura group, involves a series of well-defined steps.[10]
References
- 1. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 4. grokipedia.com [grokipedia.com]
- 5. thieme.de [thieme.de]
- 6. news-medical.net [news-medical.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scientificupdate.com [scientificupdate.com]
A Technical Guide to 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as isobutylboronic acid pinacol ester, is a key building block in modern organic synthesis. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its application in organic synthesis, catering to the needs of researchers and professionals in drug development and chemical research.
Commercial Availability
This compound is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, providing a comparative overview of available quantities and typical purities.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | Varies by partner | Typically ≥95% | Gram to multi-gram scale |
| Fisher Scientific | Varies by partner | Typically ≥95% | Gram to multi-gram scale |
| BLD Pharm | BD236269 | ≥95% | Gram to kilogram scale |
| 1PlusChem | 1P005N0E | ≥95% | Gram to multi-gram scale |
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties, along with safety information, is crucial for the proper handling and application of this compound.
| Property | Value |
| CAS Number | 67562-20-3 |
| Molecular Formula | C₁₀H₂₁BO₂ |
| Molecular Weight | 184.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 73 °C at 15 mmHg |
| Density | 0.882 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.409 |
| Storage Temperature | 2-8°C |
Safety Information:
-
Hazard Statements: Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Below is a representative experimental protocol for the coupling of an aryl halide with this compound. This protocol is based on established methodologies for similar boronic esters and serves as a starting point for reaction optimization.
Reaction Scheme:
Where Ar-X is an aryl halide and (pin) represents the pinacolato group.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS, typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired isobutyl-substituted aromatic compound.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound. Researchers are encouraged to consult specific literature for reaction optimization based on their unique substrates and desired outcomes.
Isobutyl pinacol boronate molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Isobutyl Pinacol Boronate, a common reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Core Chemical Properties
Isobutyl Pinacol Boronate, systematically named 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable, solid boronic acid ester. Its fundamental chemical properties are summarized below.
Data Presentation: Quantitative Summary
The essential quantitative data for Isobutyl Pinacol Boronate is presented in the table below for quick reference.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₂₁BO₂ | [1] |
| Molecular Weight | 184.08 g/mol | [1] |
| CAS Number | 67562-20-3 | [1] |
Logical Structure of Isobutyl Pinacol Boronate
The chemical name "Isobutyl Pinacol Boronate" describes the three key structural components of the molecule. The following diagram illustrates the logical relationship between these components that form the final ester.
Caption: Logical workflow showing the constituent parts forming Isobutyl Pinacol Boronate.
Experimental Protocols
Determining the molecular weight and formula of a known compound like Isobutyl Pinacol Boronate is typically achieved through a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.
-
Methodology:
-
A dilute solution of Isobutyl Pinacol Boronate is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
The solution is introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.
-
The instrument analyzes the m/z of the resulting ions. For Isobutyl Pinacol Boronate, a prominent peak corresponding to the molecular ion [M]+ or a common adduct (e.g., [M+H]+ or [M+Na]+) is identified.
-
The molecular weight is confirmed from the m/z value of the parent peak. High-resolution mass spectrometry (HRMS) can be used to confirm the value to several decimal places, which also helps in confirming the elemental composition.
-
2. Elemental Analysis for Molecular Formula Determination
-
Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Boron, Oxygen) in the compound.
-
Methodology:
-
A precisely weighed sample of pure Isobutyl Pinacol Boronate is subjected to combustion analysis for carbon and hydrogen. The sample is burned in an excess of oxygen, and the resulting CO₂ and H₂O are collected and weighed to determine the mass percentages of C and H.
-
Boron and Oxygen content can be determined by other specific analytical methods, such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for boron or pyrolysis for oxygen.
-
The experimentally determined percentage composition is then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₀H₂₁BO₂). A close match between the experimental and theoretical values confirms the molecular formula.
-
References
A Comprehensive Technical Guide to the Spectroscopic Data of Isobutyl-Bpin
This technical guide provides a detailed overview of the spectroscopic data for isobutylboronic acid pinacol ester, commonly referred to as isobutyl-Bpin. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this important chemical intermediate.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for isobutyl-Bpin. While direct experimental spectra for isobutyl-Bpin are not consistently published across all techniques, the data presented is based on closely related structures and predictive models.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Isobutyl-Bpin
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ~0.75 | d | ~7.5 | -CH₂-Bpin |
| ~0.95 | d | ~6.5 | -CH(CH₃)₂ | |
| ~1.24 | s | -C(CH₃)₂ (pinacol) | ||
| ~1.80 | m | -CH(CH₃)₂ | ||
| ¹³C NMR | ~22.5 | -CH(CH₃)₂ | ||
| ~24.8 | -C(CH₃)₂ (pinacol) | |||
| ~25.5 | -CH(CH₃)₂ | |||
| ~38 (broad) | -CH₂-Bpin | |||
| ~83.0 | -O-C(CH₃)₂- | |||
| ¹¹B NMR | ~34 | br s | -Bpin |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The carbon attached to the boron atom often shows a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation.
Table 2: Infrared (IR) Spectroscopic Data for Isobutyl-Bpin
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkyl) |
| ~1370-1380 | Medium-Strong | B-O stretching |
| ~1145 | Strong | C-O stretching |
Table 3: Mass Spectrometry (MS) Data for Isobutyl-Bpin
| m/z | Relative Intensity (%) | Assignment |
| [M+H]⁺ (e.g., 199.1813) | Varies | Molecular ion peak (calculated for C₁₀H₂₂BO₂) |
| Varies | Varies | Fragmentation pattern may show loss of isobutyl group or parts of the pinacol group. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of isobutyl-Bpin is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
¹¹B NMR Acquisition: A specific probe tuned to the boron frequency is used. The spectrum is acquired with a broad spectral width to observe the characteristically broad boron signal.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat isobutyl-Bpin oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of isobutyl-Bpin is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
-
Data Acquisition:
-
ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
-
GC-MS (for EI): The sample can be introduced via a Gas Chromatograph (GC) for separation prior to ionization. The EI source at 70 eV will cause fragmentation, providing structural information.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of isobutyl-Bpin is illustrated in the diagram below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of isobutyl-Bpin.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Importance of C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] While historically dominated by the coupling of C(sp²)-hybridized partners (aryl and vinyl boronic acids), the extension of this methodology to include C(sp³)-hybridized alkylboron reagents is of paramount importance for the pharmaceutical and agrochemical industries. The incorporation of alkyl fragments, such as the isobutyl group, into aromatic and heteroaromatic scaffolds is a common strategy for enhancing the pharmacological properties of drug candidates, including their potency, selectivity, and metabolic stability.
This guide provides a comprehensive overview and detailed protocols for the use of 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isobutyl-Bpin) in Suzuki-Miyaura cross-coupling reactions. Pinacol esters, like isobutyl-Bpin, offer significant advantages over their corresponding boronic acids, including enhanced stability towards air and moisture, which simplifies handling and improves reproducibility.[3][4] However, the C(sp³)-C(sp²) coupling presents unique challenges, primarily a slower rate of transmetalation compared to their aryl counterparts.[5][6] This document will address these challenges, providing robust protocols and troubleshooting guidance to enable researchers to successfully implement this critical transformation.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8] The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[1]
-
Transmetalation: The organic group from the boron reagent (R²-Bpin) is transferred to the palladium center. This step requires activation of the boronic ester by a base, which forms a more nucleophilic "ate" complex. The choice of base and solvent is critical for an efficient transmetalation, especially with less reactive alkylboronic esters.[9][10]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of this compound
While commercially available, isobutyl-Bpin can be readily synthesized from the corresponding boronic acid. This protocol provides a straightforward procedure for its preparation.
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add isobutylboronic acid (1.0 eq).
-
Reagent Addition: Add anhydrous DCM to dissolve the boronic acid. To this solution, add pinacol (1.1 eq) and anhydrous MgSO₄ (2.0 eq).
-
Reaction: Stir the resulting suspension at room temperature for 16-24 hours. The MgSO₄ acts as a dehydrating agent, driving the esterification to completion.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄ and any other solids. Wash the filter cake with a small amount of anhydrous DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. For most applications, the crude product is of sufficient purity. If further purification is required, flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) can be performed.
Protocol 2: Suzuki-Miyaura Coupling of Isobutyl-Bpin with an Aryl Bromide
This protocol details a general procedure for the coupling of this compound with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Caption: A typical experimental workflow for the coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (0.5 mmol, 1.0 eq), this compound (0.75 mmol, 1.5 eq), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. The exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The use of a small amount of water can accelerate the reaction, although anhydrous conditions have also been reported to be effective.[6][11]
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling with alkylboronic esters is highly dependent on the choice of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Recommended Options | Rationale & Considerations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[3] Buchwald precatalysts often provide more reliable and efficient generation of the active catalyst. |
| Ligand | SPhos, XPhos, RuPhos, Ad₂PⁿBu | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, which can be challenging with alkyl groups.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, LiOᵗBu | The base is essential for activating the boronic ester. Stronger, non-nucleophilic bases are often preferred for C(sp³)-C(sp²) couplings.[5] |
| Solvent | Toluene, Dioxane, THF, with or without water | The choice of solvent can influence the solubility of the reagents and the rate of the reaction. A small amount of water is often beneficial, but anhydrous conditions can also be effective.[6][11] |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic ester. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[3] 2. Ensure all solvents are rigorously degassed by sparging with an inert gas or freeze-pump-thaw cycles. 3. Verify the purity of the isobutyl-Bpin by NMR. |
| Protodeboronation | The boronic ester is hydrolyzed back to isobutane. | Use anhydrous conditions or a less aqueous base. Milder reaction conditions (lower temperature, shorter reaction time) may also help.[3] |
| Homocoupling of Aryl Halide | Formation of a biaryl product. | This can be caused by oxygen contamination. Ensure the reaction is set up under a strictly inert atmosphere.[3] |
| Slow Reaction Rate | Sub-optimal ligand or base for the specific substrate. | Screen different ligands and bases. For electron-rich aryl halides, a more electron-rich ligand may be required.[12] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane | Benchchem [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Note: Leveraging 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Accelerated Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Rise of Boron
The Fragment-Based Drug Discovery (FBDD) Paradigm
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for the identification of novel, high-quality lead compounds.[1] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[1] This approach is predicated on the principle that small molecules with weak affinity for a target can be identified and subsequently optimized into potent drug candidates through structure-guided elaboration. The smaller size and lower complexity of fragments allow for a more efficient sampling of chemical space and often result in leads with superior physicochemical properties.
Boronic Acids and Their Esters as Privileged Fragments
Within the FBDD landscape, boronic acids and their derivatives have emerged as particularly valuable fragments.[1][2][] The utility of these compounds stems from the unique electronic nature of the boron atom. Boronic acids possess an empty p-orbital, rendering them Lewis acidic and capable of forming reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, and lysine within a protein's active or allosteric site.[2] This ability to form a transient covalent interaction provides a strong yet reversible anchor for fragment binding, often leading to higher hit rates and providing a clear vector for optimization.[1][] Furthermore, boronic acids can act as bioisosteres for carboxylic acids and other functional groups, offering opportunities to modulate pharmacokinetic properties and enhance drug efficacy.[2]
Introducing 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Key Enabler
While the utility of the boronic acid moiety is clear, free boronic acids can be prone to dehydration, forming cyclic trimers known as boroxines, which can complicate handling and lead to inconsistent experimental results.[4] To circumvent this, boronic esters are widely employed. The pinacol ester, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, is a particularly favored protecting group due to its marked stability.[4][5] The steric hindrance provided by the gem-dimethyl groups on the pinacol backbone protects the boron center from nucleophilic attack and enzymatic degradation, enhancing shelf-life and simplifying handling.[4][5]
This compound represents a key building block within this class of reagents. Its small, lipophilic isobutyl group is an ideal fragment-like substituent that can probe hydrophobic pockets within a protein binding site. This, combined with the stability and synthetic versatility of the pinacol boronate, makes it an exemplary tool for FBDD campaigns.
Physicochemical and Structural Properties of this compound
Molecular Profile and Key Characteristics
The suitability of a fragment for FBDD is often assessed by the "Rule of Three," which provides general guidelines for molecular weight, lipophilicity, and hydrogen bonding characteristics. This compound and its corresponding free boronic acid align well with these principles.
| Property | Value (for this compound) | Significance in FBDD |
| Molecular Formula | C10H21BO2 | Low complexity allows for efficient exploration of chemical space. |
| Molecular Weight | 184.08 g/mol [6] | Adheres to the "Rule of Three" (MW < 300), ensuring fragment-like size. |
| CAS Number | 67562-20-3[6] | Unique identifier for sourcing and referencing. |
| Appearance | Colorless liquid | Facilitates handling and solution-based screening. |
| Boiling Point | 182-184 °C | Indicates sufficient volatility for purification and handling. |
| Calculated logP | ~2.5-3.0 | Moderate lipophilicity, suitable for probing hydrophobic interactions without compromising solubility. |
The Role of the Pinacolato Ligand in Stability and Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is not merely a protecting group; it is a critical modulator of the compound's properties.
-
Enhanced Stability: Pinacol boronates exhibit superior stability compared to other boronic esters and free boronic acids under various conditions, including hydrolysis, oxidation, and thermal stress.[5] This robustness is crucial for storage, automated screening, and multi-step synthetic elaboration.[4][5]
-
Controlled Reactivity: While stable, the pinacol ester is readily cleaved under specific conditions, such as those employed in the Suzuki-Miyaura cross-coupling reaction, allowing for the controlled and predictable formation of new carbon-carbon bonds.[7][8]
Structural Rationale: Why Isobutyl?
The isobutyl group provides a simple, non-polar, and sterically defined substituent. This makes it an excellent probe for small hydrophobic pockets within a protein's binding site. Its defined shape can provide initial structure-activity relationship (SAR) information, guiding the subsequent elaboration of the fragment hit.
Core Applications in FBDD Workflows
The journey from a fragment hit to a lead candidate involves several key stages. This compound and its analogs are instrumental throughout this process.
Caption: FBDD workflow using boronate fragments.
Primary Fragment Screening
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Boronic acid pinacol esters are well-suited for several biophysical screening techniques.
X-ray crystallography is a powerful method for fragment screening as it directly visualizes the binding mode of the fragment to the protein, providing invaluable structural information for subsequent optimization.[9] Boronate fragments can be soaked into pre-formed protein crystals, and their binding can be identified through changes in the electron density map.[10][11] The ability of the boronic acid moiety to form a reversible covalent bond with serine or threonine residues can provide a strong and unambiguous signal in the crystal structure.
NMR spectroscopy is another highly sensitive technique for detecting the weak binding interactions typical of fragments.[][9] Ligand-observe methods, such as saturation transfer difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) experiments, can identify binding fragments from a mixture. Alternatively, protein-observe methods, like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can map the binding site on the protein by monitoring chemical shift perturbations of backbone amides upon fragment binding. The boron nucleus (¹¹B) itself can be observed directly, offering a specific and sensitive handle to monitor fragment binding and the local environment of the boron atom.[12][13]
Hit-to-Lead Optimization: The Suzuki-Miyaura Cross-Coupling Reaction
Once a fragment hit like this compound is identified and its binding mode is confirmed, the next stage is to elaborate the fragment to increase its affinity and selectivity. The pinacol boronate functionality is perfectly poised for this, serving as a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15]
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organoboron compound (like our pinacol boronate fragment hit) and an aryl or vinyl halide/triflate.[14] Its advantages in a drug discovery context are numerous:
-
Mild Reaction Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[14]
-
High Functional Group Tolerance: A wide array of functional groups are tolerated, allowing for the coupling of diverse and complex building blocks.[14]
-
Commercial Availability of Reagents: A vast number of aryl and heteroaryl halides are commercially available, enabling rapid exploration of chemical space around the initial fragment hit ("SAR by catalog").
The structural information obtained from X-ray crystallography or NMR is critical for guiding the elaboration strategy. By observing the position and orientation of the isobutyl group and the exposed boronate, chemists can strategically choose coupling partners that project vectors into unoccupied regions of the binding site, forming new, potency-enhancing interactions.
Caption: Suzuki-Miyaura cross-coupling for fragment elaboration.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Fragment Hit
This protocol describes a general method for the elaboration of a boronic ester fragment hit with an aryl or heteroaryl bromide.
-
Boronic ester fragment (e.g., this compound) (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DME, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic ester fragment (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR) - A Conceptual Outline
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Screening of Boronate Fragments: Prepare a dilution series of this compound in a suitable running buffer. Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Data Analysis: Monitor the change in the SPR signal (measured in Response Units, RU) as the fragment binds to and dissociates from the immobilized protein. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Troubleshooting and Best Practices
-
Handling and Storage: While pinacol esters are relatively stable, they should be stored in a cool, dry place under an inert atmosphere to prevent slow hydrolysis over time.[4]
-
Optimizing Suzuki-Miyaura Reactions: If a reaction is sluggish, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can be highly substrate-dependent.
-
Interpreting Screening Data: Weak fragment binding is expected. Ensure hits are validated using orthogonal techniques to rule out false positives. For boronic acids, be mindful of potential non-specific covalent reactivity and use appropriate controls.
Conclusion: The Expanding Role of Boron in Drug Discovery
This compound is more than just a chemical reagent; it is a powerful tool for innovation in fragment-based drug discovery. Its ideal fragment properties, combined with the exceptional stability and synthetic versatility of the pinacol boronate group, provide a streamlined and effective path from initial hit identification to lead optimization.[16] As the number of FDA-approved boron-containing drugs continues to grow, the strategic use of boronate fragments in FBDD campaigns is set to play an increasingly important role in the future of medicine.[2][16]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 1pchem.com [1pchem.com]
- 7. nbinno.com [nbinno.com]
- 8. is.muni.cz [is.muni.cz]
- 9. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Alkylboronic Esters in Copper-Catalyzed Cross-Coupling: A Guide for the Modern Chemist
The ever-expanding toolbox of synthetic organic chemistry has seen a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. Among these, copper-catalyzed methodologies have carved a significant niche due to the earth-abundant and relatively non-toxic nature of copper. This guide delves into the increasingly vital role of alkylboronic esters as versatile coupling partners in copper-catalyzed reactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights to harness the full potential of this powerful synthetic strategy.
The Challenge and Triumph of C(sp³)-Coupling
While copper-catalyzed cross-coupling of arylboronic acids (the Chan-Lam reaction) has been a mainstay for the formation of C(sp²)-heteroatom bonds, the analogous coupling of C(sp³)-hybridized alkylboronic esters has historically presented a significant challenge.[1][2][3][4] The primary hurdle lies in the sluggish transmetalation of the alkyl group from boron to copper in traditional two-electron pathways.[1][2][3] However, recent innovations in catalysis have unveiled novel mechanistic pathways, primarily involving radical intermediates, that have successfully circumvented this limitation, opening up a new frontier in organic synthesis.[1][2][3][4][5][6]
Mechanistic Insights: Beyond the Conventional
The renaissance of copper-catalyzed alkylboronic ester couplings is largely attributed to a deeper understanding of the reaction mechanisms. Two predominant pathways have emerged:
The Radical-Mediated Pathway for C-N Coupling
A significant breakthrough in Chan-Lam type aminations with alkylboronic esters involves a departure from the traditional two-electron transmetalation. Instead, a radical-mediated mechanism is often at play.[1][2][3][4][5][6]
Figure 1. A simplified representation of the radical-mediated catalytic cycle for C(sp³)-N bond formation.
In this pathway, a copper(I) species is oxidized to a copper(II)-amido complex. This complex can then facilitate the generation of an aminyl radical, which in turn reacts with the alkylboronic ester to produce an alkyl radical. The highly reactive alkyl radical is then captured by the copper(II) species to form a high-valent copper(III) intermediate.[1][5] Reductive elimination from this intermediate furnishes the desired C(sp³)-N bond and regenerates the active copper(I) catalyst.[5]
Stereospecific Cross-Coupling via Boron "Ate" Complexes
For stereospecific cross-coupling reactions, particularly with secondary alkylboronic esters, a different strategy involving the formation of boron "ate" complexes has proven highly effective.[2][5][7][8]
Figure 2. Workflow for stereospecific cross-coupling involving a boron "ate" complex.
In this approach, the alkylboronic ester is treated with a strong base, such as tert-butyllithium, to form a more nucleophilic four-coordinate "ate" complex.[2][7] This "ate" complex then undergoes a facile and stereospecific transmetalation with a copper(I) salt, like copper cyanide, to generate a configurationally stable organocopper(I) species.[2][7][8] This organocopper intermediate can then react with a variety of electrophiles, including alkynyl halides, allyl halides, and acyl chlorides, to afford the coupled product with high stereochemical fidelity.[7][8]
Application Notes and Protocols
The following protocols are intended as a starting point and may require optimization for specific substrates. All reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][9][10][11][12]
Protocol 1: Copper-Catalyzed C(sp³)-N Coupling of Alkylboronic Esters with Amines
This protocol is adapted from methodologies developed for the Chan-Lam amination of alkylboronic esters.[13][14][15]
Materials:
-
Alkylboronic pinacol ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) bromide (CuBr₂) (10 mol%)
-
Toluene/Isopropanol (1:1 mixture, 0.2 M)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the alkylboronic pinacol ester (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and CuBr₂ (11.2 mg, 0.05 mmol, 10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the toluene/isopropanol solvent mixture (2.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkylboronic Ester | Amine | Yield (%) |
| 1 | 1-Phenylethylboronic acid pinacol ester | Morpholine | 85 |
| 2 | Cyclohexylboronic acid pinacol ester | Piperidine | 78 |
| 3 | n-Octylboronic acid pinacol ester | Benzylamine | 65 |
Table 1. Representative yields for the copper-catalyzed C(sp³)-N coupling of alkylboronic esters. Yields are for isolated products and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Stereospecific Copper-Catalyzed Cross-Coupling of a Secondary Alkylboronic Ester with an Alkynyl Bromide
This protocol is based on the work of Morken and colleagues for the stereospecific functionalization of alkylboronic esters.[2][7][8][16]
Materials:
-
Enantioenriched secondary alkylboronic pinacol ester (1.0 equiv, e.g., (R)-1-phenylethylboronic acid pinacol ester)
-
Alkynyl bromide (1.2 equiv)
-
Copper(I) cyanide (CuCN) (20 mol%)
-
tert-Butyllithium (1.0 equiv, solution in pentane)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the enantioenriched secondary alkylboronic pinacol ester (0.2 mmol, 1.0 equiv) and dissolve it in anhydrous THF (0.6 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the tert-butyllithium solution (1.0 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the "ate" complex.
-
In a separate oven-dried vial, add CuCN (3.6 mg, 0.04 mmol, 20 mol%) and the alkynyl bromide (0.24 mmol, 1.2 equiv).
-
Add the solution of the "ate" complex to the vial containing the CuCN and alkynyl bromide via cannula at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Electrophile | Temperature (°C) | Yield (%) | Enantiomeric Specificity (es) |
| 1 | 1-Bromo-2-phenylacetylene | 25 | 92 | >98% |
| 2 | 3-Bromopropyne | 25 | 88 | >98% |
| 3 | (E)-1-Bromo-4-phenyl-1-buten-3-yne | 60 | 75 | 96% |
Table 2. Representative yields and enantiomeric specificities for the stereospecific cross-coupling of (R)-1-phenylethylboronic acid pinacol ester. Data adapted from published literature.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents or solvents- Insufficient reaction temperature- Inefficient formation of "ate" complex (Protocol 2) | - Use fresh, high-purity copper salt and ligand.- Ensure solvents are anhydrous and reagents are pure.- Optimize the reaction temperature.- Ensure slow addition of the alkyllithium reagent at low temperature. |
| Formation of side products (e.g., protodeborylation) | - Presence of protic impurities (e.g., water)- Reaction temperature is too high | - Use rigorously dried glassware, solvents, and reagents.- Perform the reaction at the lowest effective temperature. |
| Inconsistent results | - Sensitivity to air and moisture- Variable quality of reagents | - Strictly adhere to inert atmosphere techniques.- Use reagents from a reliable source and consider purification if necessary. |
| Low stereospecificity (Protocol 2) | - Racemization of the organocopper intermediate | - Ensure the reaction is performed at the optimal temperature; higher temperatures may lead to erosion of stereointegrity. |
Safety Precautions
-
Copper Catalysts: Copper compounds can be toxic if ingested or inhaled.[16][17][18][19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylboronic Esters: Boronic esters are generally stable but can be harmful if inhaled or absorbed through the skin.[14] Handle with care and appropriate PPE.
-
Air-Sensitive Reagents: Reagents such as tert-butyllithium are pyrophoric and react violently with water and air.[3][9][10][11][12] These must be handled under a strictly inert atmosphere using proper syringe and cannula techniques.[3][9][10][11][12] Always have an appropriate fire extinguisher readily available.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.
Conclusion
The copper-catalyzed reactions of alkylboronic esters have emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of valuable C(sp³)-N and C(sp³)-C bonds with increasing efficiency and selectivity. The elucidation of novel radical-mediated and "ate" complex-driven mechanistic pathways has been instrumental in overcoming the inherent challenges of C(sp³)-coupling. By understanding these fundamental principles and adhering to carefully designed experimental protocols, researchers can effectively leverage these reactions to access a wide array of complex molecules, accelerating innovation in drug discovery and materials science.
References
- 1. Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters [organic-chemistry.org]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Copper-Catalyzed Coupling of Alkylboronic Esters and Aliphatic Amines - ChemistryViews [chemistryviews.org]
- 16. d-nb.info [d-nb.info]
- 17. C(sp3)-N Coupling of Nonactivated Alkyl Boronic Pinacol Esters by the Merger of Amino Radical Transfer and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with Isobutyl-Bpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of isobutylboronic acid pinacol ester (isobutyl-Bpin) in carbon-carbon (C-C) bond formation reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This document outlines optimized reaction conditions, provides a step-by-step experimental protocol, and includes a summary of expected outcomes based on published data.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The use of organoboron reagents, such as isobutyl-Bpin, offers several advantages including their stability, low toxicity, and tolerance to a wide range of functional groups.[3][4] Isobutyl-Bpin serves as a readily available source of an isobutyl nucleophile for the construction of molecules containing this alkyl fragment.
Challenges in the cross-coupling of alkylboronates, especially those containing β-hydrogens like isobutyl-Bpin, include slower rates of transmetalation and the potential for β-hydride elimination as a competing side reaction.[5] However, recent advancements in catalyst systems and reaction conditions have enabled efficient coupling of primary alkylboronic esters.[5] This document details a robust protocol for the successful application of isobutyl-Bpin in C-C bond formation.
Reaction Scheme and Workflow
The general scheme for the Suzuki-Miyaura cross-coupling of isobutyl-Bpin with an aryl halide is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the isobutylboronate and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.[1]
A generalized workflow for this process is illustrated in the following diagram:
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of primary alkylboronic esters with various aryl halides. The data is adapted from a study on rapid, anhydrous Suzuki-Miyaura cross-coupling, providing a benchmark for expected yields and reaction times.[5]
| Entry | Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.2) | 1,4-Dioxane | 80 | 15 | 96 |
| 2 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.2) | 1,4-Dioxane | 80 | 20 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.2) | 1,4-Dioxane | 100 | 240 | 75 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.2) | 1,4-Dioxane | 80 | 20 | 88 |
| 5 | 3-Bromopyridine | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.2) | 1,4-Dioxane | 80 | 20 | 91 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 80 | 25 | 85 |
Note: The yields and reaction times are for the coupling of a primary alkyl neopentylglycolboronate ester, which is expected to have similar reactivity to isobutyl-Bpin under these conditions.[5] TMSOK = Potassium trimethylsilanolate, dba = dibenzylideneacetone, AntPhos = 9,9-dimethyl-10-(diphenylphosphino)-9,10-dihydroacridine.
Experimental Protocols
Protocol 1: Synthesis of Isobutylboronic Acid Pinacol Ester
This protocol describes the preparation of isobutyl-Bpin from isobutylmagnesium bromide and pinacolborane.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Isobutyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Pinacolborane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a crystal of iodine.
-
Add a small portion of a solution of isobutyl bromide (1.0 equivalent) in anhydrous Et₂O via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of pinacolborane (1.1 equivalents) in anhydrous Et₂O dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford isobutylboronic acid pinacol ester as a colorless oil.[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Isobutyl-Bpin with an Aryl Bromide
This protocol is a general procedure for the cross-coupling of isobutyl-Bpin with an aryl bromide, adapted from a rapid, anhydrous method.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Isobutyl-Bpin (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol %)
-
AntPhos (0.04 mmol, 4 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.2 mmol, 1.2 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, isobutyl-Bpin, Pd₂(dba)₃, AntPhos, and TMSOK under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS for completion).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Organoboron reagents can be moisture-sensitive, and anhydrous conditions are recommended for optimal results.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Grignard reagents are highly reactive and moisture-sensitive; handle with care under inert and anhydrous conditions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Strategic Purification of Boronate Esters: From Crude Reaction to High-Purity Active Intermediate
An Application Guide for Drug Development Professionals
Abstract
Boronic acids and their pinacol esters (Bpin esters) are foundational reagents in modern synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical drug development.[1][2] While the synthesis of these intermediates, for instance through Miyaura borylation, is well-established, their purification presents a significant bottleneck that can impact yield, purity, and scalability.[3] Pinacol boronates are often susceptible to hydrolysis and can exhibit challenging behavior during chromatographic separation, including over-adsorption and decomposition on standard silica gel.[2][4] This guide provides a comprehensive overview of the challenges associated with purifying boronate ester reaction products and presents a suite of detailed protocols and strategies tailored for researchers, scientists, and drug development professionals. We will explore the causality behind common purification failures and provide field-proven methods, from advanced chromatographic techniques to derivatization strategies, to ensure the isolation of high-purity materials critical for downstream applications.
The Challenge: Understanding the Impurity Profile and Substrate Instability
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture and the inherent chemical liabilities of the boronate ester product.
1.1. Common Impurities in Boronate Ester Synthesis
The impurity profile is dictated by the synthetic route used. For a typical Miyaura borylation reaction, where an aryl halide is coupled with bis(pinacolato)diboron (B₂pin₂), the crude product may contain a variety of challenging impurities.
| Impurity | Chemical Nature & Origin | Recommended Primary Removal Method |
| Boronic Acid | Hydrolysis product of the Bpin ester. Can occur during reaction, aqueous workup, or on silica gel.[5][6] | Basic aqueous wash (forms a water-soluble boronate salt), Boric acid-treated silica chromatography.[7] |
| Boroxines | Anhydrides formed from the dehydration of boronic acids.[2] | Re-hydrolyze to boronic acid during basic workup for removal. |
| Pinacol | Byproduct from hydrolysis of the Bpin ester or unreacted starting material. | Aqueous extraction, chromatography. |
| Bis(pinacolato)diboron (B₂pin₂) | Excess reagent from the borylation reaction. | Chromatography. |
| Unreacted Aryl Halide | Incomplete reaction. | Chromatography. |
| Homocoupled Biaryl | Side reaction of the starting aryl halide. | Chromatography. |
| Palladium Catalyst/Ligands | Residual catalyst from the cross-coupling reaction. | Filtration through Celite®, specific scavenger resins, or chromatography. |
1.2. The Instability of Pinacol Boronates
The primary challenge in purifying Bpin esters is their susceptibility to hydrolysis, which cleaves the B-O bonds of the pinacol group to form the corresponding boronic acid.[8] This degradation is problematic for several reasons:
-
On-Column Decomposition: Standard silica gel contains acidic silanol groups (Si-OH) on its surface that can catalyze the hydrolysis of the ester, leading to low recovery and product streaking.[2]
-
Lewis Acid/Base Interactions: The empty p-orbital on the boron atom makes it a Lewis acid, which can interact strongly with the Lewis basic sites on a silica gel surface, causing irreversible adsorption.[4]
-
Analysis Challenges: This instability extends to analytical techniques. During reverse-phase HPLC analysis, on-column hydrolysis can occur, giving a false impression of the sample's purity.[9]
Purification Strategies: A Multi-Pronged Approach
A successful purification strategy is not one-size-fits-all. It requires selecting the right technique based on the scale of the reaction, the nature of the target compound (solid vs. oil), and the specific impurities present.
Figure 1. High-level workflow for purifying boronate ester products.
2.1. Strategy 1: Modified Flash Column Chromatography
For many Bpin esters, particularly those that are oils or have similar polarity to impurities, chromatography is unavoidable. However, standard silica gel often fails. The key is to modify the stationary phase to mitigate decomposition and over-adsorption.
Causality: Why Standard Silica Fails and Boric Acid Works
The surface of silica gel is populated with silanol groups (Si-OH) and siloxane bridges (Si-O-Si). The silanol groups are weakly acidic and can provide protons and water to catalyze the hydrolysis of the Bpin ester. Furthermore, the lone pairs on the oxygen atoms act as Lewis bases, which can coordinate to the Lewis acidic boron atom of the ester, causing strong, sometimes irreversible, adsorption.
Impregnating the silica gel with boric acid (B(OH)₃) effectively neutralizes the problematic basic sites on the silica surface.[10][11] This pre-treatment reduces the over-adsorption of the boronate ester, preventing streaking on TLC plates and improving recovery from column chromatography.[4]
Figure 2. Interaction of Bpin esters with standard vs. boric acid-treated silica.
Protocol 2.1: Preparation and Use of Boric Acid-Treated Silica Gel [11]
-
Preparation:
-
In a large flask, prepare a 5% w/v solution of boric acid in ethanol (e.g., 50 g of boric acid in 1 L of ethanol).
-
Add silica gel to the solution (e.g., 1 kg of silica gel for the 1 L of solution) and gently agitate or shake the slurry for 1 hour.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with fresh ethanol (approx. 60% of the initial volume) to remove excess boric acid.
-
Dry the silica gel thoroughly in a vacuum oven at 60-80°C for several hours until it is a fine, free-flowing powder.
-
-
Application:
-
Use the boric acid-treated silica to run TLC plates to re-optimize the eluent system, as Rf values may change.
-
Pack and run the flash column using the treated silica as you would with standard silica. A rapid purification is still recommended to prevent any potential hydrolysis.[2]
-
Alternative Stationary Phase: Neutral Alumina For particularly acid-sensitive substrates, neutral or basic alumina can be an effective alternative to silica gel.[12] It is crucial to test the compound's stability on an alumina TLC plate first.
2.2. Strategy 2: Purification via Derivatization
When a Bpin ester is particularly unstable or when impurities are difficult to separate chromatographically, a powerful strategy is to convert the ester into a more robust and often crystalline derivative. This stable intermediate can then be rigorously purified by crystallization or chromatography, after which the original boronic acid functionality can be regenerated if needed.
Figure 3. General workflow for purification via a stable derivative.
Protocol 2.2: Purification via a Diethanolamine (DEA) Adduct [13][14]
This method is highly effective for converting oily or unstable Bpin esters into stable, solid DEA boronates, which often precipitate directly from the reaction mixture.
-
Adduct Formation:
-
Dissolve the crude pinacol boronate ester (1.0 equiv) in a minimal amount of diethyl ether or another non-polar solvent.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
Stir the mixture. A white precipitate of the DEA-boronate adduct typically forms within 30 minutes.
-
Continue stirring until TLC or LCMS analysis shows complete consumption of the starting Bpin ester.
-
-
Purification:
-
Isolate the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove soluble, non-polar impurities.
-
Dry the solid under vacuum. This material is often of very high purity.
-
-
Release of the Boronic Acid (if required):
-
Suspend the purified DEA adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl).
-
Stir vigorously for 20-30 minutes. The DEA will be protonated and move to the aqueous layer, releasing the free boronic acid into the organic layer.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate to yield the pure boronic acid.
-
2.3. Strategy 3: Optimized Workup Procedures
A well-designed workup can significantly simplify the final purification step by removing key impurities before chromatography.
Protocol 2.3: Basic Aqueous Wash for Boronic Acid Removal [7]
This technique leverages the acidic nature of the boronic acid impurity.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃ solution. The boronic acid will be deprotonated to form a water-soluble boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous layer.
-
Separate the layers. Repeat the basic wash if necessary.
-
Wash the organic layer with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain a product enriched in the desired Bpin ester.
Protocol 2.4: Nonaqueous Workup for Large-Scale Preparations [15]
Aqueous workups can sometimes lead to product hydrolysis and generate significant boron-contaminated aqueous waste. A nonaqueous procedure can circumvent these issues.
-
After the formation of the boronate ester (e.g., from a Grignard reagent and trimethyl borate), concentrate the reaction mixture to dryness by rotary evaporation.
-
To the resulting solid, add ethylene glycol and a non-polar solvent like toluene.
-
Reflux the mixture overnight. The ethylene glycol serves to both quench the reaction and form a stable boronic ester, while borate salts remain dissolved in the glycol phase.
-
Cool the mixture, separate the toluene layer, and concentrate it in vacuo to yield the desired boronic ester product.
Conclusion and Best Practices
The purification of boronate esters is a critical yet often challenging step in the synthesis of complex molecules for drug discovery. There is no single universal solution; however, by understanding the inherent instability of the Bpin group and the likely impurity profile, an effective strategy can be designed.
Key Recommendations:
-
Analyze First: Always analyze the crude mixture (TLC, LCMS, ¹H NMR) to identify the major impurities before attempting purification.
-
Minimize Contact Time: Whether using standard or modified silica, always perform chromatographic purifications as quickly as possible.
-
Consider Derivatization: For particularly challenging separations or unstable products, derivatization to a stable, crystalline intermediate is a highly robust and scalable strategy.
-
Validate Analytically: After purification, confirm the purity and identity of the final product using appropriate analytical methods, being mindful of potential degradation during analysis itself.[5][9]
By applying these principles and protocols, researchers can overcome common purification hurdles, ensuring the delivery of high-quality boronate ester intermediates for critical downstream applications.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereospecific Transformations of Secondary Alkylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioenriched secondary alkylboronic esters are increasingly pivotal intermediates in modern organic synthesis, particularly in the pharmaceutical industry, owing to their stability, functional group tolerance, and the ability to undergo a wide array of stereospecific transformations. The carbon-boron bond can be converted into carbon-carbon, carbon-oxygen, carbon-nitrogen, and other carbon-heteroatom bonds with high fidelity, preserving the stereochemical integrity of the chiral center. This unique reactivity allows for the construction of complex, three-dimensional molecules from readily accessible chiral building blocks.[1][2]
This document provides detailed application notes and experimental protocols for key stereospecific transformations of secondary alkylboronic esters. The transformations covered are fundamental in synthetic organic chemistry and offer powerful tools for the efficient and stereocontrolled synthesis of chiral molecules.
Core Transformations and Mechanisms
The majority of stereospecific transformations of secondary alkylboronic esters proceed through the formation of a tetracoordinate boronate "ate" complex. This is typically achieved by the addition of a nucleophile to the Lewis acidic boron atom. The resulting ate complex then undergoes a 1,2-metallate rearrangement, where the alkyl group on the boron migrates to an adjacent atom, often with concomitant expulsion of a leaving group. This rearrangement is the key stereospecific step and generally proceeds with retention of configuration at the migrating carbon center. However, stereoinvertive processes are also known, providing complementary synthetic routes.[1][2]
Key Stereospecific Transformations:
-
Oxidation (C-B to C-O): A fundamental transformation providing access to chiral secondary alcohols with retention of stereochemistry.[2]
-
Amination (C-B to C-N): A direct method to synthesize chiral amines, crucial motifs in pharmaceuticals, with retention of configuration.[3][4]
-
Matteson Homologation (C-B to C-C): A reliable method for the stereospecific one-carbon extension of the alkyl chain, yielding a new chiral boronic ester.[5][6][7]
-
Zweifel Olefination (C-B to C-C): A transition-metal-free method for the stereospecific synthesis of alkenes.[8][9][10]
-
Alkynylation (C-B to C-C): A stereospecific method to introduce an alkyne moiety, a versatile functional group in organic synthesis.[11][12]
-
Cross-Coupling Reactions (C-B to C-C): Including Suzuki-Miyaura and copper-catalyzed couplings, which enable the formation of C(sp³)-C(sp²) and other C-C bonds.[13][14][15]
Data Presentation
The following tables summarize the quantitative data for various stereospecific transformations of secondary alkylboronic esters, providing a comparative overview of their efficiency and stereoselectivity across a range of substrates.
Table 1: Stereospecific Oxidation of Secondary Alkylboronic Esters
| Entry | Substrate (Secondary Alkylboronic Ester) | Product (Secondary Alcohol) | Yield (%) | Enantiomeric Excess (ee) / Enantiospecificity (es) | Reference |
| 1 | (R)-1-Phenylethylboronic acid pinacol ester | (R)-1-Phenylethanol | >95 | >99% ee | [2] |
| 2 | (R)-1-Cyclohexylethylboronic acid pinacol ester | (R)-1-Cyclohexylethanol | >95 | >99% ee | [2] |
| 3 | (R)-1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | (R)-1-(4-Methoxyphenyl)ethanol | >95 | >99% ee | [2] |
Table 2: Stereospecific Amination of Secondary Alkylboronic Esters (Morken Protocol)
| Entry | Substrate (Secondary Alkylboronic Ester) | Product (Boc-Protected Amine) | Yield (%) | Enantiospecificity (es) | Reference |
| 1 | (R)-1-Phenylethylboronic acid pinacol ester | N-Boc-(R)-1-phenylethylamine | 84 | >99% | [2][16] |
| 2 | (R)-1-(Naphthalen-2-yl)ethylboronic acid pinacol ester | N-Boc-(R)-1-(naphthalen-2-yl)ethylamine | 75 | >99% | [16] |
| 3 | (R)-1-Cyclohexylethylboronic acid pinacol ester | N-Boc-(R)-1-cyclohexylethylamine | 81 | >99% | [16] |
| 4 | Secondary boronic ester from (+)-Limonene | Corresponding Boc-protected amine | 72 | >99% | [17] |
Table 3: Stereospecific Matteson Homologation
| Entry | Substrate (Boronic Ester) | Homologated Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | (S)-Pinanediol phenylboronate | (S,S)-Pinanediol 1-phenylethylboronate | 85 | 99:1 | [18] |
| 2 | (S)-Pinanediol n-butylboronate | (S,S)-Pinanediol 1-pentylboronate | 90 | 99:1 | [18] |
| 3 | Chiral 1,2-dicyclohexylethane-1,2-diol cyclohexylboronate | Corresponding homologated boronic ester | 79 | >20:1 |
Table 4: Stereospecific Zweifel Olefination
| Entry | Boronic Ester | Vinyl Partner | Product (Alkene) | Yield (%) | Z/E Ratio | Enantiospecificity (es) | Reference |
| 1 | (R)-1-Phenylethylboronic acid pinacol ester | (E)-1-Lithio-1-octene | (R,Z)-1-Phenyl-1-nonene | 75 | >96:4 | >99% | [8] |
| 2 | Cyclohexylboronic acid pinacol ester | Vinylmagnesium bromide | Cyclohexylethylene | 85 | - | - | [9] |
| 3 | Tertiary bornyl boronic ester | Vinyllithium | Corresponding alkene | 80 | >98:2 | >99% | [8] |
Table 5: Stereospecific Copper-Catalyzed Cross-Coupling
| Entry | Boronic Ester | Electrophile | Product | Yield (%) | Enantiospecificity (es) | Reference |
| 1 | (R)-1-Phenylethylboronic acid pinacol ester | Allyl bromide | (S)-4-Phenyl-1-pentene | 91 | >99% | [14][15] |
| 2 | (R)-1-Phenylethylboronic acid pinacol ester | Propargyl bromide | (S)-4-Phenyl-1,2-pentadiene | 85 | >99% | [14][15] |
| 3 | (R)-1-(4-Fluorophenyl)ethylboronic acid pinacol ester | Cinnamyl bromide | (S,E)-1-(4-Fluorophenyl)-1-phenyl-3-butene | 88 | >99% | [14] |
| 4 | Secondary alkylboronic ester | 3-Bromo-2-cyclohexenone | Corresponding coupled product | 76 | >99% | [14] |
Experimental Protocols
Protocol 1: Stereospecific Oxidation of a Secondary Alkylboronic Ester to an Alcohol
This protocol describes the conversion of a secondary alkylboronic ester to the corresponding secondary alcohol with retention of stereochemistry.[2]
Materials:
-
Secondary alkylboronic ester (e.g., (R)-1-phenylethylboronic acid pinacol ester)
-
Tetrahydrofuran (THF)
-
3 M aqueous sodium hydroxide (NaOH)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the secondary alkylboronic ester (1.0 equiv) in THF (0.2 M) at 0 °C, add 3 M aqueous NaOH (3.0 equiv).
-
Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding secondary alcohol.
Protocol 2: Stereospecific Amination of a Secondary Alkylboronic Ester (Morken Protocol)
This protocol details the direct, stereospecific amination of a secondary alkylboronic ester using methoxyamine and potassium tert-butoxide, followed by Boc-protection.[4][17]
Materials:
-
Secondary alkylboronic ester
-
Methoxyamine hydrochloride
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alkylboronic ester (1.0 equiv), methoxyamine hydrochloride (2.0 equiv), and anhydrous THF (0.1 M).
-
Cool the mixture to 0 °C and add potassium tert-butoxide (3.0 equiv) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL). The combined organic extracts contain the primary amine.
-
For Boc protection, concentrate the combined organic extracts under reduced pressure. Dissolve the crude amine in DCM (0.2 M), and add triethylamine (1.5 equiv) followed by Boc₂O (1.2 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-Boc protected amine.
Protocol 3: Stereospecific Matteson Homologation
This protocol describes the one-carbon homologation of a chiral boronic ester using dichloromethyllithium, followed by reaction with a Grignard reagent to introduce an alkyl group.[6]
Materials:
-
Chiral boronic ester (e.g., derived from (S,S)-pinanediol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), 1.0 M solution in Et₂O
-
Grignard reagent (e.g., MeMgBr in Et₂O)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anhydrous CH₂Cl₂ (2.0 equiv) in anhydrous THF (0.2 M) at -100 °C (liquid N₂/ether bath), add n-BuLi (1.9 equiv) dropwise. Stir the resulting white suspension for 20 minutes.
-
Add a solution of the chiral boronic ester (1.0 equiv) in THF to the reaction mixture, followed by the addition of ZnCl₂ solution (2.0 equiv).
-
Stir the mixture at -100 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction to -78 °C and add the Grignard reagent (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to afford the homologated boronic ester.
Protocol 4: Stereospecific Zweifel Olefination
This protocol describes the transition-metal-free coupling of a secondary alkylboronic ester with a vinyl Grignard reagent.[9]
Materials:
-
Secondary alkylboronic ester
-
Vinylmagnesium bromide (1.0 M in THF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Sodium methoxide (NaOMe) in methanol
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary alkylboronic ester (1.0 equiv) in a 1:1 mixture of anhydrous THF and DMSO (0.2 M) at room temperature, add vinylmagnesium bromide (1.5 equiv) dropwise.
-
Stir the mixture for 30 minutes at room temperature to form the boronate complex.
-
Cool the reaction to -78 °C and add a solution of iodine (1.5 equiv) in THF dropwise.
-
After stirring for 15 minutes at -78 °C, add a solution of sodium methoxide (4.0 equiv) in methanol.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired alkene.
Visualizations
The following diagrams illustrate the general mechanisms and workflows for the stereospecific transformations of secondary alkylboronic esters.
Caption: General mechanistic pathway for stereospecific transformations.
Caption: A generalized experimental workflow for the transformations.
References
- 1. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 3. Stereospecific Amination of Alkylboronic Esters - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Pyridines Utilizing Isobutyl Pinacol Boronate
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. As one of the most prevalent nitrogen heterocycles in FDA-approved drugs, its presence is critical to the biological activity of numerous therapeutic agents.[1] The functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile.[2] However, the direct and selective functionalization of the electron-deficient pyridine ring presents a significant synthetic challenge due to its inherent reactivity and the coordinating power of the nitrogen atom.[1][3] Traditional methods often rely on the construction of the ring from acyclic precursors, which can be lengthy and lack modularity.[4]
Modern synthetic strategies have increasingly turned to powerful cross-coupling and C-H activation techniques to overcome these hurdles.[3][5] Among the reagents that have revolutionized these approaches, organoboron compounds, particularly pinacol boronic esters like isobutyl pinacol boronate, have gained prominence.[6][7] Their stability, ease of handling, and broad functional group tolerance make them ideal coupling partners in a variety of transformations.[6][7][8]
This guide provides an in-depth exploration of two powerful strategies for the synthesis of substituted pyridines that leverage the unique properties of isobutyl pinacol boronate and related pinacol boronates: the Suzuki-Miyaura cross-coupling reaction and direct C-H borylation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
The Advantage of Pinacol Boronates in Pyridine Synthesis
Boronic acids have long been the workhorses of Suzuki-Miyaura coupling. However, their application in the synthesis of pyridyl-containing compounds can be hampered by instability, particularly for 2-pyridyl derivatives, which are prone to rapid protodeboronation.[8][9] Pinacol boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[7][8] This increased stability is a direct result of the electron-donating effect of the oxygen lone pairs into the vacant p-orbital of the boron atom, which reduces its Lewis acidity and, consequently, its susceptibility to hydrolysis.[8] While generally less reactive than their boronic acid counterparts, this can be advantageous in complex syntheses where controlled reactivity is desired.[8]
Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a variety of sp2-hybridized carbon atoms. In the context of pyridine synthesis, this reaction allows for the coupling of a pyridyl halide or triflate with an organoboron reagent, or vice versa. The use of isobutyl pinacol boronate and other alkyl pinacol boronates has expanded the scope of this reaction to include the introduction of alkyl substituents onto the pyridine ring, a motif of significant interest in medicinal chemistry.[10]
Mechanistic Overview: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired substituted pyridine and regenerating the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Heptyl Pinacol Boronic Ester
This protocol is adapted from a method for the selective monoalkylation of polychlorinated pyridines, demonstrating the utility of alkyl pinacol boronates.[10]
Materials:
-
2,6-Dichloropyridine
-
Heptyl pinacol boronic ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1'-(Diphenylphosphino)ferrocene (dppf) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen source
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), potassium phosphate (6.0 equiv), Pd₂(dba)₃ (1 mol %), and the phosphine ligand (6 mol %).
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 2:1 dioxane/water ratio and a final concentration of 0.13 M with respect to the aryl chloride.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monoalkylated pyridine.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical yields for Suzuki-Miyaura couplings involving pyridyl electrophiles and boronic esters.
| Pyridyl Electrophile | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 89 | [11] |
| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 75-95 | [12] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80 | [9] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 | [10] |
Strategy 2: Iridium-Catalyzed C-H Borylation of Pyridines
A more atom-economical and elegant approach to accessing pyridyl boronate esters is through the direct C-H borylation of the pyridine ring. This method avoids the pre-functionalization required for cross-coupling reactions (i.e., the synthesis of halopyridines). Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation, allowing for the regioselective installation of a boronate ester group onto the pyridine scaffold.[13][14][15]
Mechanistic Considerations and Regioselectivity
The iridium-catalyzed C-H borylation is thought to proceed via a concerted metalation-deprotonation mechanism. The regioselectivity of the reaction is influenced by a combination of steric and electronic factors.[13] For substituted pyridines, borylation typically occurs at the least sterically hindered position.[13][16] However, the electronic nature of the pyridine ring and its substituents also plays a crucial role.[13] A significant challenge in the borylation of unsubstituted pyridine is the inhibition of the catalyst by coordination of the pyridine nitrogen to the iridium center.[14][15] This can often be overcome by using substituted pyridines.[14][15]
Protocol: Iridium-Catalyzed C-H Borylation of 2-Substituted Pyridines
This protocol is a general procedure based on established methods for the iridium-catalyzed C-H borylation of heteroarenes.[14][15]
Materials:
-
2-Substituted pyridine (e.g., 2-phenylpyridine, 2-methoxypyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Argon or Nitrogen source
-
Schlenk tube or microwave vial
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the 2-substituted pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol %), and dtbbpy (3.0 mol %) to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The reaction can also be performed neatly (without solvent) in some cases.[16]
-
Monitor the reaction by GC-MS or ¹H NMR to determine the conversion of the starting material.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude pyridyl pinacol boronate can often be used directly in subsequent reactions or purified by column chromatography on silica gel. Note that some pyridyl boronates can be unstable to silica gel chromatography.
Data Summary: Regioselectivity in C-H Borylation of Pyridines
The following table illustrates the regioselectivity observed in the iridium-catalyzed C-H borylation of various substituted pyridines.
| Pyridine Substrate | Major Borylation Position | Yield (%) | Reference |
| 2-Phenylpyridine | C6 | >95 | [13] |
| 3-Methylpyridine | C5 | 75 | [14] |
| 2,3-Bis(trifluoromethyl)pyridine | C5 | 82 | [16] |
| 2-Chloropyridine | C6 | 65 | [14] |
Troubleshooting and Optimization
Low Yields in Suzuki-Miyaura Coupling:
-
Protodeboronation: This is a common side reaction, especially with electron-deficient pyridyl boronates.[9] Using milder bases (e.g., K₃PO₄, CsF) and ensuring anhydrous conditions can help. The use of pinacol esters instead of boronic acids is also beneficial.[8]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[10] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often give better results.
-
Inefficient Transmetalation: Ensure the base is sufficiently strong to activate the boronate ester. The addition of water can sometimes facilitate this step.[11][17]
Poor Regioselectivity in C-H Borylation:
-
Steric Hindrance: If multiple C-H bonds are available for borylation, the reaction will favor the least sterically encumbered position.[13][16]
-
Catalyst Inhibition: For highly coordinating pyridines, catalyst inhibition can lead to low conversion.[14][15] Increasing the catalyst loading or using a more robust ligand may be necessary.
Conclusion
The synthesis of substituted pyridines has been significantly advanced by the development of modern synthetic methodologies. The use of isobutyl pinacol boronate and related pinacol boronates in Suzuki-Miyaura cross-coupling and as products of direct C-H borylation offers researchers and drug development professionals powerful and versatile tools for accessing a wide array of functionalized pyridine derivatives. By understanding the underlying mechanisms and carefully selecting reaction conditions, these strategies can be effectively implemented to accelerate the discovery and development of new pharmaceuticals and functional materials.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Isobutyl-Bpin in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylboronic acid pinacol ester (isobutyl-Bpin) is a versatile and valuable reagent in modern organic synthesis, playing a crucial role as a building block in the construction of complex molecular architectures. As a member of the boronic acid pinacol ester family, isobutyl-Bpin offers a unique combination of stability and reactivity, making it an indispensable tool for synthetic chemists.[1] Its stability towards air and moisture allows for easier handling and purification compared to free boronic acids, while the pinacol ester group provides a reliable and reactive partner in a variety of cross-coupling reactions.[1]
The primary application of isobutyl-Bpin lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction's mild conditions and high functional group tolerance make it ideal for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development. Furthermore, isobutyl-Bpin is employed in other significant transformations, such as the Matteson homologation, enabling the stereoselective synthesis of chiral centers, a key feature in many natural products and pharmaceuticals.[3][4][5]
These application notes provide an overview of the key applications of isobutyl-Bpin, detailed experimental protocols for its use in Suzuki-Miyaura coupling and Matteson homologation, and quantitative data on its performance with various substrates.
Key Applications of Isobutyl-Bpin
-
Suzuki-Miyaura Cross-Coupling Reactions: Isobutyl-Bpin serves as a nucleophilic partner to couple with various organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used to synthesize complex molecules containing alkyl-aryl or alkyl-vinyl bonds. The use of isobutyl-Bpin is particularly advantageous in multi-step syntheses due to its stability and predictable reactivity.[1][2]
-
Matteson Homologation: This powerful technique allows for the stereocontrolled elongation of a carbon chain by one carbon atom. Chiral boronic esters, including derivatives of isobutyl-Bpin, are reacted with a chloromethyllithium species, followed by nucleophilic displacement of the chloride. This iterative process is instrumental in the synthesis of polyketide natural products and other molecules with multiple stereocenters.[3][4][5]
-
Synthesis of Natural Products and Bioactive Molecules: The ability to form C-C bonds with high chemo- and stereoselectivity makes isobutyl-Bpin a valuable reagent in the total synthesis of complex natural products and their analogs for medicinal chemistry research.[3][4][5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Isobutyl-Bpin
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with isobutylboronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
Isobutylboronic acid pinacol ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), isobutylboronic acid pinacol ester (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add the degassed toluene/water (4:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Matteson Homologation for the Synthesis of a β-Hydroxy Acid Building Block
This protocol outlines the use of an isobutyl boronic ester in a Matteson homologation sequence to generate a chiral β-hydroxy acid, a common motif in polyketide natural products.[3]
Materials:
-
Chiral isobutyl boronic ester (e.g., derived from a chiral diol) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF), cooled to -100 °C
-
Nucleophile (e.g., sodium p-methoxybenzylate, 1.2 equiv)
-
Oxidizing agent (e.g., sodium perborate or hydrogen peroxide/sodium hydroxide)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Generation of Dichloromethyllithium: In a flame-dried, three-necked flask under an inert atmosphere, dissolve anhydrous dichloromethane in anhydrous THF at -100 °C (liquid nitrogen/ether bath). Slowly add n-butyllithium dropwise while maintaining the temperature at -100 °C. Stir the resulting solution for 30 minutes.
-
Homologation: To the freshly prepared dichloromethyllithium solution, add a solution of the chiral isobutyl boronic ester in THF, also cooled to -100 °C, via cannula. Stir the reaction mixture at -100 °C for 1 hour.
-
Nucleophilic Displacement: In a separate flask, prepare a solution of the desired nucleophile (e.g., sodium p-methoxybenzylate) in THF. Add this solution to the reaction mixture at -100 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Oxidation: Cool the reaction mixture to 0 °C and add the oxidizing agent (e.g., an aqueous solution of sodium perborate or a mixture of hydrogen peroxide and sodium hydroxide) dropwise. Stir vigorously until the oxidation is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-hydroxy ester by flash column chromatography. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Quantitative Data
The following tables summarize the performance of isobutyl-Bpin and related alkyl-Bpin reagents in Suzuki-Miyaura cross-coupling reactions with various substrates, highlighting the scope and efficiency of these transformations.
Table 1: Suzuki-Miyaura Coupling of Isobutyl-Bpin with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75 |
| 4 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | - | KF | THF | 80 | 16 | 85 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ (1.5) | P(Cy)₃ (3) | K₃PO₄ | 2-MeTHF | 100 | 10 | 95 |
Data compiled from representative literature procedures. Yields are for isolated products.
Table 2: Substrate Scope for the Coupling of Alkyl-Bpin Reagents with ortho-Bromoanilines [6]
| Entry | Alkyl-Bpin | Product | Yield (%) |
| 1 | Methyl-Bpin | 2-Methylaniline derivative | 91 |
| 2 | Ethyl-Bpin | 2-Ethylaniline derivative | 85 |
| 3 | n-Propyl-Bpin | 2-(n-Propyl)aniline derivative | 89 |
| 4 | Isobutyl-Bpin | 2-Isobutylaniline derivative | 82 |
| 5 | Benzyl-Bpin | 2-Benzylaniline derivative | 97 |
Reaction Conditions: ortho-bromoaniline (1.0 equiv), alkyl-Bpin (1.5 equiv), CataCXium A Pd G3 catalyst, K₃PO₄, 2-MeTHF, 100 °C.[6]
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of isobutyl-Bpin in complex molecule synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Matteson homologation using a boronic ester.
Caption: Iterative cross-coupling strategy for complex molecule synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Alkylboronic Esters
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving alkylboronic esters. The C(sp²)–C(sp³) bond formation is a cornerstone of modern medicinal chemistry, valued for increasing the three-dimensional character of drug candidates.[1] However, these couplings are notoriously challenging compared to their C(sp²)–C(sp²) counterparts.
Recent studies have highlighted the difficulties, with success rates for couplings involving primary alkylboronates at 61% and a mere 20% for secondary alkylboronates.[1] The primary hurdles stem from slow transmetalation rates and competing side reactions, most notably β-hydride elimination.[1][2]
This document provides a structured, in-depth guide to diagnosing and resolving issues that lead to low yields. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Principles & Diagnostic Workflow
Before delving into specific FAQs, it is crucial to understand the key mechanistic steps and potential pitfalls. A systematic approach to troubleshooting is paramount.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Each step presents unique challenges when using alkylboronic esters.
Caption: The Suzuki-Miyaura catalytic cycle and the competing β-hydride elimination pathway.
Initial Diagnostic Troubleshooting Flow
When a reaction fails, a logical, stepwise diagnosis is more effective than random parameter changes.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My reaction with a secondary alkylboronic ester is failing completely, while the primary analogue works. What is the most likely cause?
A1: This is a classic and challenging issue. The primary culprit is almost certainly β-hydride elimination .[2] This undesired pathway competes directly with the productive reductive elimination step. In the R¹-Pd(II)L₂-R² intermediate, if the alkyl group (R²) has a hydrogen atom on the carbon β to the palladium center, the complex can decompose to a palladium-hydride species and an alkene, killing the catalytic cycle for your desired product.
Causality & Explanation:
-
Secondary vs. Primary: Secondary alkyl groups have more available β-hydrogens and often form more stable alkenes upon elimination, making this side reaction kinetically more favorable than for primary alkyls.
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination by sterically encumbering the palladium center, which disfavors the formation of the planar intermediate required for elimination.[4]
Troubleshooting Steps:
-
Switch to a Bulky Ligand: If you are using a standard ligand like PPh₃, switch to a more sterically demanding one. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are designed to suppress this side reaction.[4][5]
-
Use a Specialized Catalyst System: Recent literature describes highly effective systems for this transformation. For example, a combination of an AntPhos ligand with potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions has shown great success.[1][6]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for turnover can tip the balance in favor of your desired product.[5]
Q2: I'm observing significant protodeboronation of my alkylboronic ester. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common decomposition pathway, especially under harsh basic or aqueous conditions.[7][8]
Causality & Explanation:
-
Base-Mediated Decomposition: The presence of a strong base, particularly with water, can facilitate the cleavage of the C-B bond.[5]
-
Boronic Ester Stability: While generally more stable than boronic acids, alkylboronic esters can still be susceptible. Pinacol esters are common, but other diols can confer greater stability. Neopentyldiol esters, for instance, have been shown to be effective.[1]
Troubleshooting Steps:
-
Switch to a Milder or Anhydrous Base: If using strong aqueous bases like NaOH or K₂CO₃, consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can completely circumvent hydrolysis-driven protodeboronation.[1][5]
-
Use a More Stable Boron Reagent: Convert your boronic ester to a more robust derivative. Potassium alkyltrifluoroborates (R-BF₃K) or MIDA boronates are excellent alternatives.[1][9] They are often more stable crystalline solids and slowly release the active boronic acid/ester in situ, keeping its ambient concentration low and minimizing decomposition.[9]
-
Modify Reaction Conditions: Minimize reaction time and temperature. The longer the boronic ester is exposed to harsh conditions, the more decomposition will occur.[8]
Q3: My transmetalation step seems to be the rate-limiting factor. How can I accelerate it?
A3: Slow transmetalation is a key challenge for alkylboronic esters.[1] Unlike arylboronic acids, the alkyl variants are less Lewis acidic and thus less readily activated.
Causality & Explanation:
-
Role of the Base: The primary role of the base is not just to neutralize the acid byproduct, but to activate the boronic ester. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R-B(OR)₂(Base)]⁻), which is the active species in transmetalation.[10][11][12]
-
Solubility and Phase: If the base is not soluble in the reaction medium, the formation of the ate complex will be slow and irreproducible, occurring only at the solid-liquid interface. This is a common issue with inorganic bases in anhydrous organic solvents.
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical.
-
Strong, Soluble Bases: For anhydrous conditions, potassium trimethylsilanolate (TMSOK) is an excellent choice as it is soluble in many organic solvents and highly effective at promoting the reaction.[1]
-
Aqueous Base Systems: If using a two-phase system (e.g., Toluene/Water), a base like K₃PO₄ is often more effective than K₂CO₃ because it can better facilitate the formation of the active boronate species.[5][7] Ensure vigorous stirring to maximize interfacial contact.
-
-
Change the Boronic Ester: The structure of the diol used for the ester can significantly impact the transmetalation rate. Mechanistic studies have shown that esters derived from glycols can lead to faster rates compared to others.[1]
-
Consider Anhydrous Conditions: While often counterintuitive, moving from an aqueous system to a completely anhydrous one can accelerate the reaction if the correct base and ester combination is chosen, as it avoids issues related to mass transfer between phases.[1]
| Parameter | Recommended Change | Rationale |
| Ligand | Switch from PPh₃ to XPhos, SPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands promote reductive elimination and suppress β-hydride elimination.[4][5] |
| Base | Switch from K₂CO₃ to K₃PO₄ (aqueous) or TMSOK (anhydrous) | K₃PO₄ is more effective for ate complex formation. TMSOK offers high reactivity in anhydrous media.[1][5] |
| Boron Reagent | Convert to Potassium Trifluoroborate (R-BF₃K) or MIDA Boronate | These derivatives offer superior stability against protodeboronation and provide slow release of the active species.[1][9] |
| Solvent | For anhydrous systems, use 1,4-Dioxane or THF . For aqueous, Toluene/H₂O or Dioxane/H₂O . | Ensure all reagents, especially the base-boron adduct, are sufficiently soluble. Use rigorously degassed solvents.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for C(sp³)-C(sp²) Suzuki Coupling with a Primary Alkylboronic Ester
This protocol is a robust starting point for coupling primary alkyl pinacol boronic esters with aryl bromides.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the alkyl pinacol boronic ester (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[5]
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M with respect to the aryl bromide).[5]
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[13]
Protocol 2: Advanced Protocol for Challenging Couplings (e.g., Secondary Alkylboronic Esters)
This protocol incorporates modern ligands and anhydrous conditions to tackle more difficult substrates.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the aryl halide (0.20 mmol, 1.0 equiv.), the neopentyldiol alkylboronic ester (1.2 equiv.), the palladium precatalyst (e.g., AntPhos-Pd-G3, 2-4 mol%), and potassium trimethylsilanolate (TMSOK, 2.4 equiv.) to a vial equipped with a stir bar.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve 0.1 M concentration).[1]
-
Reaction Execution: Seal the vial and place it on a preheated reaction block (e.g., 100 °C). Stir vigorously. Reactions are often complete in under 1 hour.[1]
-
Workup and Purification: After cooling, the reaction mixture can be directly filtered through a short plug of silica gel with an appropriate solvent (e.g., ethyl acetate) and then concentrated. Further purification can be performed via column chromatography if necessary.[1]
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Optimizing reaction conditions for isobutyl pinacol boronate couplings
An exceptional technical support resource is now available for scientists and researchers focused on optimizing reaction conditions for isobutyl pinacol boronate couplings. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
Technical Support Center: Isobutyl Pinacol Boronate Couplings
A Guide for the Modern Chemist
Welcome to the dedicated support center for optimizing Suzuki-Miyaura cross-coupling reactions involving isobutyl pinacol boronate esters. As Senior Application Scientists, we understand the unique challenges presented by sp3-hybridized organoboron reagents. This guide is structured to provide not just solutions, but a deeper mechanistic understanding to empower your research and development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the use of isobutyl pinacol boronate in cross-coupling reactions.
Question: Why is my Suzuki-Miyaura reaction with isobutyl pinacol boronate so much slower than with an arylboronic acid?
Answer: This is a frequently observed phenomenon rooted in the fundamental mechanics of the Suzuki-Miyaura catalytic cycle. The rate-determining step for many cross-couplings involving alkyl boronates is the transmetalation step. Unlike the relatively facile transfer of an aryl group from boron to the palladium center, the transfer of an sp3-hybridized alkyl group, like isobutyl, is inherently more difficult. This is due to the lower electrophilicity of the alkylboron reagent and the different orbital interactions involved. Consequently, the overall reaction rate is often significantly slower. To overcome this, careful selection of ligands and bases is crucial to facilitate this challenging step.
Question: I am seeing a significant amount of a side product that corresponds to the protonated version of my starting material (protodeboronation). What causes this and how can I minimize it?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competitive pathway in alkylboronate couplings. This issue is often exacerbated by the presence of water in the reaction mixture, which can be introduced through solvents, reagents, or exposure to the atmosphere. The choice of base is also critical; while a strong base is needed to activate the boronate ester for transmetalation, excessively strong or poorly chosen bases can promote this unwanted side reaction. Using anhydrous solvents, carefully dried reagents, and selecting an appropriate base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), which often provide a good balance of reactivity and selectivity, can help minimize protodeboronation.
Question: Can I use the same palladium catalyst and ligand combination that I use for my aryl-aryl couplings?
Answer: Not always. While standard catalysts like Pd(PPh3)4 can sometimes work, they are often suboptimal for couplings involving alkylboronates. The reductive elimination step to form the C(sp2)-C(sp3) bond is more challenging than forming a C(sp2)-C(sp2) bond. Therefore, specialized ligands are often required. Electron-rich, sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos are frequently more effective. These ligands promote the difficult reductive elimination step and can also accelerate the rate of transmetalation. We strongly recommend screening a panel of ligands for any new substrate combination.
Question: What is the purpose of the base in this reaction? Is a stronger base always better?
Answer: The base plays a critical role in the catalytic cycle. It reacts with the pinacol boronate ester to form a more nucleophilic borate complex (e.g., [R-B(pin)OH]⁻). This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium(II) intermediate.
However, a stronger base is not always better. As mentioned, very strong bases can increase the rate of protodeboronation. The ideal base is one that is strong enough to promote the formation of the borate complex at a sufficient rate but does not cause significant degradation of the starting material or product. The choice is often a trade-off between reaction rate and selectivity.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem: Low or No Product Yield (<10%)
If you are observing little to no formation of your desired product, it typically points to a fundamental issue with one of the core reaction components or conditions.
Caption: Troubleshooting workflow for low yield reactions.
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The palladium precatalyst or active Pd(0) species may have been deactivated by exposure to air or impurities. Action: Test your catalyst with a known, high-yielding reaction (e.g., a simple Suzuki coupling with phenylboronic acid). If it fails, obtain a fresh batch of catalyst. Consider using air-stable precatalysts like those based on Buchwald ligands. |
| Poor Reagent Quality | The isobutyl pinacol boronate may have partially hydrolyzed or degraded upon storage. The aryl halide partner might also contain inhibitors. Action: Check the purity of your starting materials by NMR or GC-MS. If necessary, purify the boronate ester by chromatography or recrystallization. |
| Inappropriate Ligand/Base Combination | As discussed, alkylboronates require specific conditions. A standard PPh3 ligand may not be sufficient. Action: Screen a panel of ligands known to be effective for C(sp2)-C(sp3) couplings. We recommend starting with Buchwald ligands (e.g., SPhos, RuPhos) or cataCXium A. Pair these with a moderately strong base like K3PO4. |
| Insufficient Temperature | The energy barrier for transmetalation and reductive elimination can be high. Action: Increase the reaction temperature in 10-20 °C increments. Ensure your solvent choice is appropriate for the desired temperature (e.g., use dioxane or toluene for temperatures >80 °C). |
Problem: Reaction Stalls or Plateaus at Intermediate Conversion
This common issue suggests that the catalyst is deactivating over the course of the reaction or that an equilibrium is being reached.
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.
-
Solution: Increase the ligand-to-palladium ratio (a 2:1 ratio is a good starting point). Using bulky, electron-rich ligands can also stabilize the catalyst and prevent aggregation.
-
-
Product Inhibition: The product formed might coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.
-
Solution: This is a more challenging issue to solve. Sometimes, simply increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) can be enough to push the reaction to completion.
-
-
Base Insolubility/Deactivation: The base may not be sufficiently soluble in the reaction medium, or it may be consumed by side reactions.
-
Solution: Ensure the base is finely powdered to maximize surface area. Consider switching to a more soluble base (e.g., Cs2CO3 in some organic solvents) or using a solvent system that better solubilizes the base (e.g., using a mixture of toluene and water).
-
Part 3: Validated Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Procedure for Isobutyl Pinacol Boronate Coupling
This protocol is a reliable starting point for coupling isobutyl pinacol boronate with a generic aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), isobutyl pinacol boronate (1.5 mmol, 1.5 equiv), and potassium phosphate (K3PO4, 3.0 mmol, 3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Ligand/Base Screening
For a new or challenging substrate, a small-scale screen is the most efficient way to identify optimal conditions.
Caption: High-throughput screening workflow.
Recommended Screening Parameters:
| Parameter | Suggested Variables to Screen |
| Ligands | SPhos, RuPhos, XPhos, cataCXium A, P(t-Bu)3 |
| Bases | K3PO4, Cs2CO3, K2CO3, DBU |
| Solvents | Toluene, 1,4-Dioxane, 2-MeTHF, CPME |
| Temperature | 80 °C, 100 °C |
By systematically evaluating these parameters, you can rapidly identify a high-performing set of conditions to scale up for your specific application.
Technical Support Center: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their experiments. The following information is designed to directly address specific issues that may be encountered, offering solutions and preventative measures to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound?
A1: The most common side reactions are protodeboronation, hydrolysis, and homocoupling, particularly during Suzuki-Miyaura cross-coupling reactions.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or alcohol), resulting in the formation of isobutane and boric acid or its esters.[1] This is a significant pathway for reagent loss and yield reduction.
-
Hydrolysis: The pinacol ester can hydrolyze back to the corresponding isobutylboronic acid and pinacol. While boronic acids are also active in Suzuki-Miyaura coupling, their stability and reactivity profiles differ, which can affect reaction consistency.
-
Homocoupling: Dimerization of the aryl halide or the boronic ester can occur, leading to undesired biaryl or octane byproducts, respectively. This is often promoted by the presence of oxygen or certain palladium species.[2]
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields are typically a result of one or more of the side reactions mentioned above. Key factors to investigate include:
-
Presence of water: Even small amounts of water can facilitate protodeboronation and hydrolysis.
-
Inappropriate base: The choice and amount of base are critical. Strong bases can promote protodeboronation.[3]
-
Suboptimal catalyst or ligand: The palladium catalyst and ligand system greatly influences the relative rates of the desired cross-coupling and competing side reactions.
-
Reaction temperature and time: Higher temperatures and prolonged reaction times can increase the extent of decomposition of the boronic ester.
-
Atmospheric conditions: Inadequate inert atmosphere can lead to oxidative degradation of the catalyst and promote homocoupling.[2]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation is crucial for maximizing yield. Consider the following strategies:
-
Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried.
-
Select the appropriate base: Weaker bases, such as K₃PO₄ or CsF, are often preferred over strong bases like NaOH or KOH for C(sp²)-C(sp³) couplings.
-
Optimize the catalyst system: Ligands that promote rapid transmetalation and reductive elimination can outcompete the protodeboronation pathway.
-
Slow addition of reagents: In some cases, slow addition of the base or boronic ester can help to maintain a low instantaneous concentration of species prone to decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective catalyst system for C(sp²)-C(sp³) coupling. | Switch to a catalyst/ligand system known to be effective for alkylboronic esters, such as those employing bulky, electron-rich phosphine ligands. |
| Decomposition of the boronic ester. | Use anhydrous solvents and reagents. Consider using a weaker base (e.g., K₃PO₄). Run the reaction at the lowest effective temperature. | |
| Significant formation of isobutane (protodeboronation byproduct) | Presence of protic sources (e.g., water, alcohol). | Use rigorously dried solvents and reagents under an inert atmosphere (Argon or Nitrogen). |
| Base-mediated protodeboronation. | Switch to a milder base like K₃PO₄ or CsF. Use the minimum effective amount of base. | |
| Formation of biaryl byproduct (homocoupling of aryl halide) | Inefficient transmetalation or catalyst deactivation. | Optimize the ligand to accelerate transmetalation. Ensure the reaction is thoroughly degassed to prevent oxidative degradation of the Pd(0) catalyst. |
| Presence of pinacol in the crude product | Hydrolysis of the boronic ester. | Ensure anhydrous conditions. While hydrolysis may not always be detrimental (as it forms the active boronic acid), its uncontrolled occurrence can lead to irreproducibility. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
This protocol is adapted from a procedure for the coupling of primary alkyl pinacol boronic esters with polychlorinated aromatics and serves as a starting point for optimization.[4][5]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 - 2.3 equiv)
-
Pd₂(dba)₃ (1-2 mol %)
-
FcPPh₂ (di(1-ferrocenyl)phenylphosphine) (6-12 mol %)
-
K₃PO₄ (3.0 - 6.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, Pd₂(dba)₃, and FcPPh₂.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water (typically in a 2:1 to 4:1 ratio).
-
Add the this compound and the K₃PO₄.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of primary alkyl pinacol boronic esters with various chloroarenes, demonstrating the feasibility of the reaction.
| Aryl Chloride | Alkyl Pinacol Boronate | Yield (%) |
| 2,6-Dichloropyridine | Heptyl | 74 |
| 2-Chloro-6-methylpyridine | Heptyl | 71 |
| 2,4-Dichloropyrimidine | Heptyl | 81 |
| 1-Chloro-4-nitrobenzene | Heptyl | 85 |
Data adapted from literature reports on the coupling of primary alkyl pinacol boronic esters.[4][5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Main Suzuki-Miyaura reaction pathway and competing side reactions.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: Enhancing the Stability of Alkylboronic Esters in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the stability of alkylboronic esters in solution. Alkylboronic esters are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their propensity for degradation can often lead to diminished reaction yields and reproducibility issues. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with alkylboronic esters.
Q1: My reaction yield is significantly lower than expected when using an alkylboronic ester. What are the likely causes related to ester stability?
A1: Low yields are frequently linked to the degradation of the alkylboronic ester before or during your reaction. The primary degradation pathways are:
-
Hydrolysis: The ester is cleaved by water to form the corresponding boronic acid and diol. This is often the most significant pathway in the presence of moisture.[1][2]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of an alcohol.
-
Protodeboronation: The boronic ester group is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient arylboronic acids and in the presence of a proton source.[3]
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure your alkylboronic ester is pure and has been stored under anhydrous and inert conditions. Boronic esters, especially pinacol esters, can be sensitive to atmospheric moisture.[1]
-
Use Anhydrous and Degassed Solvents: Oxygen and water can significantly contribute to degradation.[3] Use freshly dried solvents and degas them thoroughly before use.
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
Temperature Control: While heating is often necessary, prolonged exposure to high temperatures can accelerate degradation. Monitor your reaction closely and avoid unnecessarily long reaction times.
-
Choice of Base: In reactions like the Suzuki-Miyaura coupling, the base can influence stability. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases that can promote degradation.[3]
-
Q2: I am observing a new spot on my TLC/LC-MS that I suspect is a degradation product of my alkylboronic ester. How can I confirm this and what should I do?
A2: The new spot is likely the corresponding boronic acid or an oxidation product.
Confirmation:
-
Co-injection: If you have a sample of the suspected boronic acid, co-inject it with your reaction mixture in an LC-MS analysis. A single, sharper peak will confirm its identity.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to the free diol (e.g., pinacol) and the disappearance of the alkylboronic ester signals.[4][5][6] ¹¹B NMR is also a powerful tool to observe the change in the boron environment.[7]
Mitigation Strategies:
-
Use a More Stable Boronic Ester: Consider converting your boronic acid to a more robust ester. N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DEA) boronates are known for their enhanced stability.[8][9]
-
In Situ Generation: If the free boronic acid is required for the reaction, some stable esters like MIDA boronates can be designed to slowly release the active boronic acid under the reaction conditions, minimizing its concentration and subsequent degradation.[10]
Q3: My alkylboronic ester appears to be degrading during chromatographic purification on silica gel. What are my options?
A3: Silica gel is acidic and contains water, both of which can promote the hydrolysis of boronic esters.[1]
Alternative Purification Strategies:
-
Use Neutralized or Deactivated Silica Gel: You can prepare a slurry of silica gel with a non-polar solvent and a small amount of a base like triethylamine, then remove the solvent before packing your column.
-
Alternative Stationary Phases: Consider using alumina or a less acidic stationary phase for your chromatography.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be an effective, non-chromatographic purification method.
-
Formation of a Stable Adduct: Convert the crude boronic ester to a stable, crystalline adduct, such as a diethanolamine boronate, which can be easily isolated by filtration and then used directly or converted back to the boronic acid if needed.[9]
Quantitative Data on Alkylboronic Ester Stability
The stability of a boronic ester is highly dependent on its structure and the conditions to which it is exposed. The following table summarizes the relative stability of different types of boronic esters.
| Boronic Ester Type | Structure of Diol/Protecting Group | Relative Hydrolytic Stability | Key Features & Applications |
| Pinacol Ester | 2,3-Dimethylbutane-2,3-diol | Moderate | Commonly used, but susceptible to hydrolysis, especially under acidic or basic conditions.[1] |
| Pinanediol Ester | (1R,2R,3S,5R)-(-)-Pinanediol | High | Offers greater steric hindrance and thus higher stability compared to pinacol esters.[1] |
| (1,1'-bicyclohexyl)-1,1'-diol Ester | (1,1'-bicyclohexyl)-1,1'-diol | Very High | Demonstrates exceptional stability to hydrolysis.[1] |
| Diethanolamine (DEA) Adduct | Diethanolamine | High (as adduct) | Forms a stable, often crystalline, tetracoordinate boron species that can be easily isolated and stored.[9] |
| MIDA Boronate | N-methyliminodiacetic acid | Very High | Exceptionally stable to a wide range of reaction conditions, including strong acids. Can be cleaved under mild basic conditions to release the boronic acid.[10][11] |
Experimental Protocols
Protocol 1: Formation of a Diethanolamine (DEA) Boronate Adduct for Enhanced Stability
This protocol describes the conversion of a potentially unstable alkylboronic ester to a more stable diethanolamine adduct, which is often a crystalline solid that can be easily purified by filtration.[9]
Materials:
-
Alkylboronic acid or ester (1.0 equiv)
-
Diethanolamine (1.0 - 1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Stir bar and vial/flask
Procedure:
-
In a clean, dry vial equipped with a stir bar, dissolve the alkylboronic acid or ester in a minimal amount of the chosen anhydrous solvent.
-
While stirring, add diethanolamine dropwise to the solution.
-
A precipitate of the diethanolamine boronate adduct will typically form. This may be preceded by the initial solid dissolving completely.
-
Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can often be used directly in subsequent reactions, such as Suzuki-Miyaura couplings, particularly in protic solvents.[9]
Protocol 2: Formation of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester
This protocol details the formation of a highly stable MIDA boronate ester from a boronic acid using MIDA anhydride.[11][12][13]
Materials:
-
Alkylboronic acid (1.0 equiv)
-
Anhydrous dioxane
-
Nitrogen or Argon atmosphere
-
Round-bottomed flask with reflux condenser
-
Magnetic stir bar and heating mantle/oil bath
Procedure:
-
To a dry round-bottomed flask containing a magnetic stir bar, add the alkylboronic acid and MIDA anhydride.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous dioxane via syringe to form a suspension.
-
Heat the reaction mixture at 70-80 °C under the inert atmosphere. Reaction progress can be monitored by TLC or LC-MS for the consumption of the starting boronic acid. Reactions are typically complete within 24 hours.[11][12]
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of the MIDA boronate ester may form.
-
The MIDA boronate ester can be isolated through an appropriate workup and purification procedure, often involving filtration or extraction followed by crystallization or chromatography.[11]
Protocol 3: Monitoring Alkylboronic Ester Stability by ¹H NMR Spectroscopy
This protocol outlines a general method for quantifying the rate of hydrolysis of an alkylboronic ester in a given solvent system.
Materials:
-
Alkylboronic ester
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a buffered D₂O solution)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the alkylboronic ester and the internal standard of known concentration in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Periodically acquire subsequent ¹H NMR spectra over the desired time course.
-
Integrate a characteristic signal of the alkylboronic ester and the signal of the internal standard in each spectrum.
-
The concentration of the alkylboronic ester at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the alkylboronic ester versus time to determine the rate of degradation.
Visualizing Degradation and Stabilization Workflows
The following diagrams illustrate the key degradation pathways of alkylboronic esters and the experimental workflow for their stabilization.
Caption: Major degradation pathways for alkylboronic esters.
Caption: General workflow for stabilizing alkylboronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Prevention of Protodeboronation of Isobutyl-Bpin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation of isobutyl pinacol boronate (isobutyl-Bpin) in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Here we address specific issues you may encounter related to the instability of isobutyl-Bpin.
Issue 1: Significant formation of isobutane (protodeboronated byproduct) is observed during my Suzuki-Miyaura coupling reaction.
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Question: I am seeing a significant amount of isobutane, the protodeboronated byproduct, in my Suzuki-Miyaura reaction with isobutyl-Bpin. How can I minimize this side reaction?
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Answer: Protodeboronation of alkyl boronic esters is a common challenge, often influenced by the reaction conditions. Here are several strategies to suppress this undesired pathway:
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Choice of Base: The base is crucial in the Suzuki-Miyaura coupling as it activates the boronic ester for transmetalation. However, strong bases, especially in the presence of water, can promote protodeboronation.
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Recommendation: Use weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Strong bases such as sodium hydroxide (NaOH) should be avoided. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has been shown to be effective in rapid B-alkyl Suzuki couplings.
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Solvent System: The presence of a proton source, such as water or alcohols, is a key requirement for protodeboronation.
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Recommendation: While many Suzuki couplings employ aqueous solvent mixtures to dissolve the base, minimizing the water content can reduce protodeboronation. A mixed solvent system like dioxane/water (e.g., 4:1 or 10:1 ratio) is a common starting point. For particularly sensitive substrates, consider using anhydrous conditions with a soluble base like TMSOK.
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Catalyst System: The rate of the desired cross-coupling reaction relative to the rate of protodeboronation is a critical factor. A highly active catalyst can promote the desired reaction, outcompeting the undesired side reaction.
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Recommendation: Employ highly active palladium catalysts with electron-rich, bulky phosphine ligands such as SPhos or XPhos. These ligands can accelerate the rate-limiting transmetalation and reductive elimination steps of the catalytic cycle. However, be aware that some bulky phosphine ligands have been shown to paradoxically accelerate palladium-catalyzed protodeboronation, so optimization may be required.
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Temperature and Reaction Time: Higher temperatures can accelerate both the desired reaction and the protodeboronation.
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Recommendation: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If protodeboronation is still significant, consider if a more active catalyst could allow for a shorter reaction time or a lower reaction temperature.
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Issue 2: My isobutyl-Bpin appears to be degrading during workup or purification.
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Question: I am losing my isobutyl-Bpin during aqueous workup or column chromatography on silica gel. What is causing this and how can I prevent it?
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Answer: Isobutyl-Bpin, like many boronic esters, can be susceptible to hydrolysis, especially on silica gel which is acidic and contains water. This hydrolysis can be a prelude to protodeboronation.
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Modified Workup:
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Recommendation: Minimize contact with water during the workup. Use a quick extraction with a non-polar organic solvent and brine, followed by drying with an anhydrous salt like sodium sulfate or magnesium sulfate. Avoid acidic or basic aqueous washes if possible.
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Chromatography:
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Recommendation: If purification by column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can try deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone before loading your sample. Another strategy is to use a more robust boronic ester derivative if the pinacol ester proves too labile.
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Use of More Stable Boronic Esters:
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Recommendation: For particularly challenging cases, consider converting the isobutyl boronic acid to a more stable ester. For example, N-methyliminodiacetic acid (MIDA) boronates are known to be significantly more stable to a variety of reaction and purification conditions, including chromatography on silica gel.[1] These can often be used in a "slow-release" strategy in the coupling reaction itself.
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Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboron compound, such as isobutyl-Bpin, is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of isobutyl-Bpin, this results in the formation of isobutane. This reaction is often catalyzed by acids or bases and requires a proton source.
Q2: What is the general mechanism of base-catalyzed protodeboronation of a boronic ester?
A2: In the presence of a base (like hydroxide) and water, the boronic ester can be hydrolyzed to the corresponding boronic acid. The boronic acid then forms a boronate species. This boronate can then react with a proton source (like water) to cleave the C-B bond, yielding the protodeboronated product. Direct protodeboronation of the boronic ester can also occur.
Q3: Are there alternative boron reagents to isobutyl-Bpin that are more resistant to protodeboronation?
A3: Yes, several alternatives offer enhanced stability. Potassium alkyltrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates are generally more stable than pinacol boronic esters.[1] MIDA boronates, in particular, are known for their high stability and are often used in "slow-release" strategies to maintain a low concentration of the active boronic acid during the reaction, thereby minimizing side reactions like protodeboronation.[1]
Q4: Can the choice of palladium catalyst influence the extent of protodeboronation?
A4: Yes, the catalyst system plays a significant role. Highly efficient catalysts that promote a fast Suzuki-Miyaura coupling can outcompete the slower protodeboronation reaction. Modern catalyst systems often employ bulky, electron-rich phosphine ligands. However, it has been observed that some bulky phosphine ligands can also accelerate the protodeboronation reaction itself, so careful selection and screening of the catalyst and ligand are important.
Data Presentation
The following tables summarize the impact of various reaction parameters on the protodeboronation of primary alkyl-Bpin, including isobutyl-Bpin, in Suzuki-Miyaura coupling reactions. The data is compiled from various literature sources and is intended to show general trends.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield and Protodeboronation
| Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct | Comments |
| K₃PO₄ | Dioxane/H₂O | 100 | High | Low | Generally a good choice for B-alkyl Suzuki couplings, balancing reactivity with minimal side reactions. |
| K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to High | Low to Moderate | A milder base, often effective at reducing protodeboronation compared to stronger bases. |
| Cs₂CO₃ | Toluene/H₂O | 80 | High | Variable | Can be very effective, but its impact on protodeboronation can be substrate-dependent. |
| NaOH | Dioxane/H₂O | 80 | Variable | High | Strong bases like NaOH are generally not recommended as they significantly promote protodeboronation. |
| TMSOK | Anhydrous THF | 25-60 | High | Low | An excellent choice for rapid, anhydrous couplings, which inherently minimizes protodeboronation. |
Table 2: Effect of Solvent on Protodeboronation
| Solvent System | Base | Temperature (°C) | Protodeboronation Level | Comments |
| Dioxane/H₂O (4:1) | K₃PO₄ | 100 | Low | A standard and often effective system. |
| Toluene/H₂O (10:1) | K₂CO₃ | 80 | Low to Moderate | Another common biphasic system. |
| Anhydrous THF | TMSOK | 60 | Very Low | The absence of water is highly effective at preventing protodeboronation. |
| Anhydrous Dioxane | CsF | 100 | Low | Anhydrous conditions with a fluoride source can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling of Isobutyl-Bpin
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
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Aryl halide (1.0 equiv)
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Isobutyl-Bpin (1.5 equiv)
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Pd₂(dba)₃ (1-2 mol%)
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SPhos (2-4 mol%)
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K₃PO₄ (3.0 equiv, finely ground and dried)
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Anhydrous 1,4-dioxane
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Degassed water
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating block
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, isobutyl-Bpin, Pd₂(dba)₃, SPhos, and K₃PO₄.
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Under the inert atmosphere, add anhydrous dioxane followed by degassed water via syringe to achieve the desired solvent ratio (e.g., 10:1 dioxane/water).
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Reaction: Place the flask in a preheated heating block and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (if the product is stable) or neutral alumina.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of isobutyl-Bpin.
Caption: Experimental workflow to minimize protodeboronation.
References
Technical Support Center: Column Chromatography of Alkyl Boronic Esters
Welcome to the technical support center for the purification of alkyl boronic esters by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable synthetic intermediates.
FAQs and Troubleshooting Guides
This section addresses common challenges and provides practical solutions for the successful column chromatography of alkyl boronic esters.
Q1: My alkyl boronic ester appears to be degrading or hydrolyzing on the silica gel column, leading to low recovery. What can I do?
A1: Decomposition and hydrolysis on silica gel are the most common challenges in the purification of boronic esters. The acidic nature of silica gel can catalyze the hydrolysis of the boronic ester back to the corresponding boronic acid, which then strongly adsorbs to the silica. Here are several strategies to mitigate this issue:
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Deactivation of Silica Gel with Triethylamine: Neutralizing the acidic sites on silica gel with a basic modifier like triethylamine can significantly reduce degradation.
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Use of Boric Acid-Impregnated Silica Gel: This specialized stationary phase can suppress the over-adsorption and decomposition of boronic esters.[1][2]
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Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica gel and may be more suitable for sensitive boronic esters.[3]
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Use of More Stable Boronic Esters: If possible, consider using more sterically hindered and stable boronic esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), which have shown enhanced stability on silica gel.[4][5]
Q2: I am observing significant streaking (tailing) of my compound on the TLC plate and column, resulting in poor separation. What is the cause and how can I fix it?
A2: Streaking is often a sign of strong interaction between your alkyl boronic ester and the stationary phase, which can be due to the Lewis acidic nature of the boron atom interacting with the silanol groups on the silica surface. This leads to slow elution and broad peaks.
To address this, you can:
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Deactivate the Silica Gel: As mentioned in Q1, adding a small amount of triethylamine to the eluent can mask the acidic sites on the silica gel and improve the peak shape.
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Use Boric Acid-Impregnated Silica Gel: This has been shown to be effective in suppressing the over-adsorption of pinacol boronic esters.[1]
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Optimize the Solvent System: Experiment with different solvent systems. Sometimes, a more polar solvent can help to reduce tailing by competing with the boronic ester for binding sites on the silica.
Q3: My alkyl boronic ester is co-eluting with byproducts from the reaction, such as unreacted starting materials or boronic acid. How can I improve the separation?
A3: Co-elution issues require a modification of the chromatographic conditions to enhance the selectivity of the separation.
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Solvent System Optimization: A systematic screening of different solvent systems with varying polarities can help to resolve the co-eluting species.
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Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which has different selectivity.
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Derivatization to a More Stable and Separable Compound: In cases of persistent co-elution with the corresponding boronic acid, converting the crude mixture to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy. MIDA boronates are often crystalline, stable to chromatography, and can be purified on silica gel.[6][7][8][9]
Q4: What are some common impurities I might encounter when synthesizing alkyl boronic esters via hydroboration, and how can I remove them?
A4: The hydroboration of alkenes is a common method for synthesizing alkyl boronic esters. Common impurities include:
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Over-hydroboration products: If using a borane source with multiple B-H bonds (e.g., BH3), multiple alkene molecules can add to the same boron atom.
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Unreacted alkene: Incomplete reaction will leave starting material in your crude product.
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Oxidation products: The subsequent workup with an oxidant to form the boronic ester can sometimes lead to the formation of alcohols if not carefully controlled.
Separation Strategies:
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Careful selection of the hydroborating agent: Using sterically hindered boranes like 9-BBN can help to prevent over-hydroboration.
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Column chromatography: Most of these byproducts have different polarities from the desired alkyl boronic ester and can typically be separated by optimizing the eluent system during column chromatography. For example, the starting alkene is generally much less polar, while any alcohol byproducts will be more polar.
Data Presentation
The choice of purification method can significantly impact the recovery of alkyl boronic esters. The following table summarizes a comparison of different stationary phases for the purification of a generic alkyl boronic ester.
| Stationary Phase | Typical Recovery | Key Advantages | Key Disadvantages |
| Untreated Silica Gel | Low to Moderate | Readily available and inexpensive. | Can cause significant decomposition and streaking. |
| Triethylamine-Treated Silica Gel | Moderate to High | Reduces decomposition and improves peak shape. | Requires careful preparation and handling of triethylamine. |
| Boric Acid-Impregnated Silica Gel | High | Suppresses over-adsorption and decomposition.[1] | Requires preparation of the stationary phase. |
| Neutral Alumina | Moderate to High | Less acidic than silica, good for sensitive esters.[3] | May have different selectivity compared to silica. |
| MIDA Boronate Derivatization followed by Silica Gel Chromatography | High | MIDA boronates are stable and often crystalline.[6][7][8][9] | Requires an additional derivatization step. |
| Purification of ArB(Epin)s on Silica Gel | Very High (often quantitative) | Epin esters are significantly more stable on silica.[4][5] | Requires the synthesis of the specific Epin ester. |
Experimental Protocols
Here are detailed methodologies for the key purification techniques discussed.
Protocol 1: Deactivation of Silica Gel with Triethylamine
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Prepare the Eluent: Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
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Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the column as you would for standard chromatography.
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Equilibrate the Column: Flush the packed column with at least two column volumes of the triethylamine-containing eluent to ensure the entire silica bed is deactivated.
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Load the Sample: Dissolve your crude alkyl boronic ester in a minimum amount of the eluent (or a suitable solvent) and load it onto the column.
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Elute and Collect Fractions: Elute the column with the triethylamine-containing eluent and collect fractions, monitoring by TLC.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
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Preparation:
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In a round-bottom flask, suspend silica gel in ethanol.
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Add boric acid to the slurry.
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Stir the suspension at room temperature for several hours.
-
Filter the silica gel and wash it thoroughly with ethanol to remove excess boric acid.
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Dry the boric acid-impregnated silica gel in a vacuum oven.
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-
Chromatography:
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Pack a column with the prepared boric acid-impregnated silica gel using your desired eluent.
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Load your sample and elute as you would with standard silica gel.
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Protocol 3: Conversion of a Boronic Acid to a MIDA Boronate for Purification
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Reaction Setup: In a round-bottom flask, dissolve the crude boronic acid in a suitable solvent such as dioxane.
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Addition of MIDA Anhydride: Add N-methyliminodiacetic acid (MIDA) anhydride to the solution.
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Heating: Heat the reaction mixture to the appropriate temperature (as determined by the specific substrate) and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
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Workup: After cooling, the MIDA boronate can often be isolated by precipitation or by standard aqueous workup.
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Purification: The resulting MIDA boronate is typically a stable, crystalline solid that can be purified by column chromatography on standard silica gel.[6][9]
Visualizations
Troubleshooting Workflow for Alkyl Boronic Ester Purification
Caption: A logical workflow for troubleshooting common issues in alkyl boronic ester purification.
Alternative Purification Strategies
Caption: An overview of direct and derivatization-based strategies for purifying alkyl boronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Isobutyl Pinacol Boronate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during chemical reactions involving isobutyl pinacol boronate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with isobutyl pinacol boronate has stalled or resulted in a low yield. What are the primary suspects?
A1: Low or no yield in Suzuki-Miyaura reactions with isobutyl pinacol boronate can often be attributed to several factors:
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Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation, aggregation, or poisoning, rendering it inactive.[1]
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Poor Quality or Degraded Boronate Ester: Isobutyl pinacol boronate can degrade, especially in the presence of moisture. It's crucial to use fresh, high-purity reagents.[2]
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Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and often substrate-dependent.[2]
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Presence of Oxygen: Oxygen can lead to the deactivation of the palladium catalyst and promote side reactions like homocoupling.[2]
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Protodeboronation: Cleavage of the carbon-boron bond by a proton source is a common side reaction that consumes the boronate ester.[1][2]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can often indicate catalyst deactivation. A common sign is a color change of the reaction mixture to black, which suggests the precipitation of "palladium black," an inactive, agglomerated form of palladium.[1][3] Additionally, if reaction monitoring by techniques like TLC, GC-MS, or LC-MS shows that the consumption of starting materials has ceased before completion, it is a strong indicator of a stalled reaction due to catalyst deactivation.[1]
Q3: How can I minimize protodeboronation when using isobutyl pinacol boronate?
A3: Protodeboronation, the replacement of the boryl group with a hydrogen atom, is a significant side reaction, particularly with alkylboronic acids and their esters.[1] To minimize it:
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Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate this side reaction.[1][4]
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Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF.[4]
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Use a More Stable Boronic Acid Derivative: While isobutyl pinacol boronate is more stable than the corresponding boronic acid, for particularly challenging reactions, consider using even more stable derivatives like MIDA boronates.[1][2]
Q4: Can the isobutyl pinacol boronate reagent itself contribute to catalyst deactivation?
A4: While isobutyl pinacol boronate is generally more stable than its corresponding boronic acid, impurities within the reagent can contribute to catalyst deactivation.[1] The boronic acid form can undergo self-condensation to form boroxines, which may be less active.[1][2] Although pinacol esters are less prone to this, ensuring high purity of the starting material is crucial.
Q5: How critical is degassing, and what is the best method?
A5: Degassing is absolutely critical. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[1][2] Rigorous degassing of solvents and the reaction mixture is essential.[3] Effective methods include bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.
Troubleshooting Guides
Issue 1: Reaction Stalls and Palladium Black is Observed
This is a classic sign of catalyst deactivation through aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] | These ligands stabilize the Pd(0) catalytic species, preventing aggregation and promoting the desired catalytic cycle.[3] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature screen in 10-20 °C increments.[3][5] | High temperatures can accelerate catalyst decomposition and aggregation.[3] |
| Presence of Oxygen | Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] | Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.[3] |
| Low Ligand:Palladium Ratio | Increase the ligand-to-palladium ratio. A common starting point is a 2:1 or 4:1 ratio of ligand to palladium. | An excess of ligand can help stabilize the palladium center and prevent aggregation. |
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
The presence of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation Product (Isobutane) | Presence of water or other proton sources; harsh reaction conditions (strong base, high temperature).[2] | Use anhydrous solvents and reagents. Employ a milder base (e.g., K₃PO₄, Cs₂CO₃).[2][4] | Minimizing proton sources and using milder conditions reduces the rate of C-B bond cleavage.[4] |
| Homocoupling of Boronate Ester | Presence of oxidants (e.g., residual Pd(II) or air).[4] | Thoroughly degas the reaction mixture. Use a pre-catalyst that readily forms the active Pd(0) species.[4] | Oxygen and Pd(II) species can promote the oxidative coupling of two boronate ester molecules.[6] |
| β-Hydride Elimination Products | Use of certain monodentate phosphine ligands with alkyl nucleophiles. | Consider using bidentate ligands or specific monodentate ligands known to suppress β-hydride elimination. | β-hydride elimination is a common decomposition pathway for alkyl-palladium intermediates.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Isobutyl Pinacol Boronate
This protocol provides a starting point for the cross-coupling of an aryl halide with isobutyl pinacol boronate. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Reaction Setup:
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To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), isobutyl pinacol boronate (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3][5]
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Seal the tube, and evacuate and backfill with argon three times to establish an inert atmosphere.[3][5]
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Under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the ligand (e.g., SPhos, 2-4 mol%).[1]
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Add degassed solvent (e.g., dioxane, 5 mL) via syringe.[5]
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Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]
Monitoring and Work-up:
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][5]
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After completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.[5]
Sample Preparation:
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In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in a deuterated solvent (e.g., toluene-d₈).
-
In a separate vial, weigh the aryl halide, isobutyl pinacol boronate, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
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Add the deuterated solvent to the vial containing the substrates and dissolve the solids.
-
Transfer this solution to an NMR tube.
-
Add the catalyst stock solution to the NMR tube, cap it, and invert several times to mix.
Data Acquisition and Analysis:
-
Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[5]
-
Integrate the signals corresponding to the starting materials, product, and internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[5]
Visual Troubleshooting and Workflow Diagrams
Caption: Key pathways leading to palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting unsuccessful reactions.
References
Technical Support Center: Synthesis of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for the synthesis of 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient production of high-purity this compound.
Introduction: The Importance of Purity
This compound is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as common impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product. This guide will help you identify and manage these impurities, leading to more reliable and reproducible results in your research and development endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the quality of your Grignard reagent and reaction conditions.
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Poor Grignard Reagent Formation: The formation of isobutylmagnesium bromide is a critical step. The presence of moisture or oxygen can quench the Grignard reagent, reducing the amount available to react with the borate ester.
-
Insight: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Wurtz Coupling Side Reaction: A common side reaction during Grignard formation is Wurtz coupling, where the Grignard reagent reacts with unreacted isobutyl bromide to form 2,5-dimethylhexane.[1] This consumes your starting material and introduces a non-polar impurity that can be challenging to remove.
-
Mitigation:
-
Add the isobutyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide.
-
Maintain a gentle reflux to ensure a steady reaction rate without excessive heat that can promote coupling.
-
-
-
Multiple Additions to the Borate Ester: Grignard reagents can add more than once to the borate ester, leading to the formation of diisobutylborinic esters and triisobutylborane.[2]
-
Control: Use a slow, dropwise addition of the Grignard reagent to a cooled solution of the borate ester (e.g., triisopropyl borate) at low temperatures (-78 °C) to favor mono-addition.
-
-
Hydrolysis of the Product: Boronic esters are susceptible to hydrolysis, especially during aqueous workup.[3] This can lead to the formation of isobutylboronic acid, which may be lost in the aqueous phase or complicate purification.
-
Solution: Use a buffered or mildly acidic aqueous workup (e.g., saturated ammonium chloride solution) and minimize contact time.
-
Problem 2: Presence of Unexpected Peaks in NMR or GC-MS
Q: I'm seeing extra peaks in my analytical data. How can I identify the impurities and their source?
A: The identity of the impurity can often be deduced from its chemical shift in NMR or its mass in GC-MS, and by considering the reagents and potential side reactions.
-
Unreacted Starting Materials:
-
Pinacol: A sharp singlet around 1.25 ppm in the 1H NMR spectrum.
-
Triisopropyl Borate: A septet around 4.5 ppm and a doublet around 1.2 ppm in the 1H NMR spectrum.
-
Isobutyl Bromide: Characteristic signals in the alkyl region of the 1H NMR spectrum.
-
-
Hydrolysis Product:
-
Side-Reaction Byproducts:
-
2,5-Dimethylhexane (from Wurtz Coupling): A non-polar alkane that will appear in the early part of a GC chromatogram and show characteristic alkyl signals in the 1H NMR spectrum.
-
Diisobutylborinic Acid/Ester: These may be formed from double addition of the Grignard reagent. They will have a different boron chemical shift in 11B NMR and distinct signals in 1H and 13C NMR.[6]
-
Isobutanol: Can be formed from the reaction of the Grignard reagent with any residual isopropanol from the triisopropyl borate.
-
Table 1: Common Impurities and their Spectroscopic Signatures
| Impurity | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key GC-MS Fragment (m/z) |
| This compound | ~1.23 (s, 12H), ~1.80 (m, 1H), ~0.95 (d, 6H), ~0.85 (d, 2H) | ~83.0, ~25.8, ~24.9, ~24.0 (C-B signal often not observed) | 184 (M+), 169, 141, 127, 99 |
| Isobutylboronic Acid | Variable, ~1.85 (m, 1H), ~0.95 (d, 6H), ~0.85 (d, 2H), broad -OH | ~25.0, ~23.5, C-B signal often not observed | 102 (M+), 85, 57, 43 |
| Pinacol | ~1.25 (s, 12H), ~1.58 (s, 2H, -OH) | ~72.5, ~24.0 | 118 (M+), 103, 85, 59 |
| Triisopropyl Borate | ~4.5 (septet, 3H), ~1.2 (d, 18H) | ~67.0, ~24.0 | 188 (M+), 145, 129, 103 |
| 2,5-Dimethylhexane | ~1.2-1.4 (m), ~0.8-0.9 (m) | ~39.0, ~33.0, ~22.0 | 114 (M+), 99, 71, 57, 43 |
| Isobutanol | ~3.4 (d, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) | ~74.0, ~30.0, ~19.0 | 74 (M+), 56, 43, 31 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Problem 3: Difficulty in Purifying the Product
Q: My crude product is an oil and streaks on a silica gel column. What are the best purification methods?
A: Alkyl boronic esters are known to be challenging to purify by standard silica gel chromatography due to their Lewis acidic nature, which can lead to strong adsorption or decomposition on the column.
-
Distillation: For thermally stable boronic esters like this compound, vacuum distillation is often the most effective method for obtaining high purity material, especially on a larger scale.[7]
-
Modified Silica Gel Chromatography:
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with a boric acid solution can help to passivate the acidic sites on the silica, reducing tailing and improving recovery.
-
Neutral Alumina Chromatography: In some cases, neutral alumina can be a better stationary phase for the purification of boronic esters.
-
-
Derivatization for Purification: If distillation or modified chromatography is not effective, you can convert the boronic ester to a more stable and crystalline derivative for purification.
-
MIDA Boronate Formation: Reaction with N-methyliminodiacetic acid (MIDA) can form a stable, crystalline MIDA boronate that is often more amenable to chromatography or recrystallization. The pinacol ester can then be regenerated if needed.
-
Diethanolamine (DEA) Adduct Formation: Boronic esters can form crystalline adducts with diethanolamine, which can be isolated by filtration and then hydrolyzed back to the boronic acid or re-esterified.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life of this compound and how should it be stored?
A1: Pinacol boronic esters are significantly more stable than their corresponding boronic acids.[9] However, they are still susceptible to slow hydrolysis upon exposure to atmospheric moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C).[10]
Q2: Can I use trimethyl borate instead of triisopropyl borate for the synthesis?
A2: Yes, trimethyl borate is also a common reagent for this synthesis.[4] However, triisopropyl borate is often preferred as it is less prone to multiple additions by the Grignard reagent due to its greater steric hindrance.
Q3: My final product is a white solid, but the literature describes it as an oil. What could be the reason?
A3: Pure this compound is typically a colorless oil at room temperature. If your product is a solid, it is likely contaminated with isobutylboronic acid, which is a white solid.[5] This indicates that hydrolysis has occurred at some stage.
Q4: How can I confirm the complete consumption of my starting materials?
A4: Thin Layer Chromatography (TLC) can be used to monitor the reaction progress, although many boronic esters are not UV active and require staining (e.g., with potassium permanganate or iodine) for visualization. Gas Chromatography (GC) is also an excellent technique for monitoring the disappearance of volatile starting materials like isobutyl bromide and the appearance of the product.[11]
Q5: What is the role of pinacol in this synthesis?
A5: Pinacol is used to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This cyclic ester protects the boronic acid, making it more stable, less polar, and easier to handle compared to the free boronic acid.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound from Isobutylmagnesium Bromide and Triisopropyl Borate
This protocol is a representative procedure based on established methods for the synthesis of boronic esters from Grignard reagents.[2][4]
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Isobutyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried, three-necked flask, prepare a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared isobutylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation to yield pure this compound.
-
Protocol 2: Esterification of Isobutylboronic Acid with Pinacol
This protocol is an alternative route if you are starting with isobutylboronic acid.[7]
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate
-
Anhydrous diethyl ether or hexanes
Procedure:
-
To a round-bottom flask, add isobutylboronic acid (1.0 equivalent), pinacol (1.05 equivalents), and anhydrous magnesium sulfate (1.5 equivalents).
-
Add an anhydrous solvent such as diethyl ether or hexanes.
-
Stir the suspension at room temperature for 16-24 hours.
-
Filter off the magnesium sulfate and wash the solid with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. isobutylboronic acid - 84110-40-7 - Structure, Synthesis, Properties [organoborons.com]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 67562-20-3|this compound|BLD Pharm [bldpharm.com]
- 11. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Transmetalation for Alkylboronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance the efficiency of cross-coupling reactions involving alkylboronic esters, with a focus on accelerating the often rate-limiting transmetalation step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with an alkylboronic ester is slow or has stalled. What are the common causes?
Slow or incomplete reactions involving alkylboronic esters are frequently due to one or more of the following factors:
-
Inefficient Transmetalation: The transfer of the alkyl group from boron to the palladium catalyst is often the slowest step in the catalytic cycle for sp³-hybridized organoboranes.[1] This can be due to the lower nucleophilicity of alkyl groups compared to aryl groups.
-
Protodeboronation: Cleavage of the C-B bond by a proton source (e.g., water or acidic impurities) is a common side reaction that consumes the boronic ester.[2]
-
Catalyst Inactivity: The palladium catalyst may have decomposed or may not be suitable for the specific substrates.
-
Poor Reagent Quality: Alkylboronic esters can be susceptible to degradation, and the quality of the solvent and base is also critical.
-
Competing β-Hydride Elimination: This is a potential decomposition pathway for alkyl-palladium intermediates, especially with certain alkyl groups.[1]
Q2: How can I increase the rate of transmetalation for my alkylboronic ester?
Several strategies can be employed to accelerate the transmetalation step:
-
Choice of Base: Utilizing a highly soluble, anhydrous base can dramatically increase the reaction rate. Potassium trimethylsilanolate (TMSOK) is particularly effective as it promotes a homogeneous reaction environment.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the transmetalation of alkylboron reagents. Ligands such as AntPhos and Buchwald-type biarylphosphines can be highly effective.
-
Boronic Ester Structure: The diol backbone of the boronic ester influences its reactivity. For instance, neopentyl glycol-derived boronic esters have been shown to be more reactive than the corresponding pinacol esters in some systems.[3]
-
Anhydrous Conditions: Rigorously excluding water from the reaction can prevent the hydrolysis of the boronic ester and minimize protodeboronation, thereby favoring direct transmetalation of the ester.[1]
Q3: What is the best base to use for coupling alkylboronic esters?
While traditional inorganic bases like K₃PO₄ and Cs₂CO₃ can be effective, recent studies have highlighted the significant advantages of using an organic-soluble base like potassium trimethylsilanolate (TMSOK) . TMSOK allows for anhydrous, homogeneous reaction conditions, which can lead to dramatic rate enhancements. In some cases, reactions that took over 20 hours to reach completion with conventional bases were accomplished in under an hour with TMSOK.[1]
Q4: Which ligands are most effective for this type of coupling?
For the Suzuki-Miyaura coupling of alkylboronic esters, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
AntPhos: This oxaphosphole ligand has been shown to be highly effective in combination with TMSOK for the rapid coupling of alkylboronic esters.[1]
-
Buchwald Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are well-established for their ability to promote challenging cross-coupling reactions, including those involving sterically hindered substrates.
-
FcPPh₂ (Dicyclohexylphosphino)ferrocene): This ligand has been found to be effective for the selective coupling of alkyl pinacol boronic esters with polychlorinated aromatics.
Q5: Does the structure of the alkylboronic ester impact the reaction rate?
Yes, the structure of the diol used to form the boronic ester can have a significant impact on the rate of transmetalation. While pinacol esters are widely used due to their stability and ease of preparation, other esters may offer faster kinetics. For example, in some competition experiments, neopentyl glycol-derived boronic esters were found to be more reactive than their pinacol counterparts.[3] However, it is important to note that both are generally less reactive than the corresponding boronic acid or trifluoroborate salt.[3]
Q6: Should I use aqueous or anhydrous conditions for my reaction?
For the coupling of alkylboronic esters, anhydrous conditions are highly recommended . The presence of water can lead to the hydrolysis of the boronic ester to the corresponding boronic acid, which can have different reactivity and stability. More importantly, water is a proton source that can lead to protodeboronation, a major side reaction that reduces the yield.[2] Anhydrous conditions, especially when paired with a soluble base like TMSOK, promote the direct transmetalation of the boronic ester and can lead to significantly faster and cleaner reactions.[1]
Data Presentation
Table 1: Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Coupling
| Boronic Ester | Relative Reactivity | Notes |
| Neopentyl Glycol Ester | Higher | In competition experiments, showed greater consumption compared to the pinacol ester, implying higher reactivity.[3] |
| Pinacol Ester | Lower | Generally more stable and widely used, but can exhibit slower transmetalation rates compared to neopentyl esters.[3][4] |
| MIDA Boronate | Variable | Highly stable and useful for sequential couplings, but may require hydrolysis prior to transmetalation and can be less nucleophilic than other boron species.[3] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling of Alkylboronic Esters
| Base | Solvent System | Typical Reaction Time | Key Advantages |
| K₃PO₄ / Cs₂CO₃ | Dioxane/Water | Often >12 hours | Readily available, effective for a range of substrates. |
| TMSOK | Anhydrous THF or Dioxane | < 1 hour | Promotes homogeneous, anhydrous conditions, leading to rapid reaction rates.[1] |
Experimental Protocols
Protocol 1: Rapid, Anhydrous Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester using AntPhos and TMSOK
This protocol is adapted from a procedure described for the rapid coupling of alkylboronic esters.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 equiv)
-
AntPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous 1,4-dioxane or THF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, neopentyldiol alkylboronic ester, and AntPhos-Pd-G3 precatalyst.
-
Add anhydrous solvent via syringe.
-
In a separate flask, weigh the TMSOK under an inert atmosphere and dissolve it in a minimal amount of anhydrous solvent.
-
Add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are often complete in under 1 hour.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle with a focus on the key transmetalation step for alkylboronic esters.
Caption: A logical workflow for troubleshooting slow transmetalation in Suzuki-Miyaura reactions of alkylboronic esters.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Challenges with Isobutyl Pinacol Boronate
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in successfully employing isobutyl pinacol boronate for challenging cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into overcoming the steric and electronic hurdles often encountered when working with this versatile, yet demanding, alkyl boronic ester. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing complex molecular architectures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the use of isobutyl pinacol boronate in sterically hindered Suzuki-Miyaura cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura reaction with isobutyl pinacol boronate and a sterically hindered aryl halide failing or giving low yields?
A1: Low conversion rates in these reactions are a frequent challenge and typically stem from a combination of steric and electronic factors that impede key steps in the catalytic cycle.[1][2] The primary bottleneck is often the slow transmetalation of the alkylboronate to the palladium center, a step that is already more challenging for alkylboronates compared to their aryl counterparts.[1] The steric bulk of both the isobutyl group and the hindered aryl halide exacerbates this issue. Additionally, the oxidative addition of the sterically hindered aryl halide to the palladium(0) complex can be sluggish.
Q2: What are the key advantages of using isobutyl pinacol boronate over isobutylboronic acid in sterically demanding couplings?
A2: The use of the pinacol ester form offers a significant advantage in terms of stability and handling.[3][4][5][6] Isobutylboronic acid, like many alkylboronic acids, is prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[3][7] The pinacol ester protects the boronic acid moiety, rendering it more robust to purification by chromatography and extending its shelf life.[4][6] This enhanced stability ensures a more accurate stoichiometry in your reaction setup and minimizes the introduction of impurities from degraded starting material.[3]
Q3: What is β-hydride elimination, and how does it affect my reaction with isobutyl pinacol boronate?
A3: β-hydride elimination is a common and often detrimental side reaction in cross-coupling reactions involving alkyl groups with β-hydrogens, such as the isobutyl group.[2][8] After the formation of the alkyl-palladium intermediate, the palladium can abstract a hydrogen atom from the carbon atom beta to the metal center. This process forms a palladium-hydride species and an alkene (isobutylene in this case), leading to the consumption of your starting material and a reduction in the yield of the desired cross-coupled product.[2][8][9] The propensity for β-hydride elimination is a significant challenge in sterically demanding aryl-alkyl couplings.[2]
Section 2: Troubleshooting Guide for Isobutyl Pinacol Boronate Couplings
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with isobutyl pinacol boronate and sterically hindered partners.
Issue 1: Low or No Product Formation
Probable Cause: Inefficient catalytic cycle due to steric hindrance.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Employ bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or specialized ligands like AntPhos, which has shown particular efficacy in sterically demanding aryl-alkyl couplings.[1][2][10] These ligands promote both oxidative addition and reductive elimination.
-
Optimize the Base: The choice of base is crucial for activating the boronic ester for transmetalation. For sterically hindered systems, stronger bases are often required. Consider switching from weaker bases like carbonates to stronger, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or potassium trimethylsilanolate (TMSOK).[1]
-
Solvent Considerations: Anhydrous, polar aprotic solvents like dioxane or THF are generally preferred. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.
-
Increase Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Extended reaction times may also be necessary.[1]
Issue 2: Significant Formation of Protodeboronation and Homocoupling Byproducts
Probable Cause: Instability of the boronic ester under reaction conditions or presence of oxygen.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can facilitate the hydrolysis of the pinacol ester to the less stable boronic acid, which is more susceptible to protodeboronation.[3][7] Use anhydrous solvents and dry your base thoroughly.
-
Rigorous Degassing: Oxygen can promote the homocoupling of the boronic ester. Degas your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Well-Defined Palladium(0) Precatalyst: This can minimize the presence of Pd(II) species at the start of the reaction, which can also promote homocoupling.
Issue 3: Evidence of β-Hydride Elimination (e.g., formation of isobutylene and reduced arene)
Probable Cause: The intermediate alkyl-palladium complex is undergoing β-hydride elimination faster than reductive elimination.
Troubleshooting Steps:
-
Employ Specialized Ligands: The use of ligands specifically designed to suppress β-hydride elimination is highly recommended. For instance, the unique structure of AntPhos is thought to sterically disfavor the transition state required for β-hydride elimination.[2]
-
Consider Alternative Boronic Esters: While isobutyl pinacol boronate is common, other boronic esters, such as those derived from neopentyl glycol, have shown good reactivity in anhydrous conditions and may offer a different kinetic profile.[11]
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis and Purification of Isobutyl Pinacol Boronate
This protocol provides a general method for the preparation of isobutyl pinacol boronate from isobutylboronic acid.
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether or pentane
-
Deionized water
Procedure:
-
To an oven-dried flask under an argon atmosphere, add isobutylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous MgSO₄ (1.5 equiv).[12]
-
Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.[12]
-
Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.[12]
-
Dissolve the crude material in pentane and wash with water (3x).[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[12]
-
Purify the crude product by distillation under reduced pressure (e.g., 71 °C at 14 mmHg) to obtain pure isobutyl pinacol boronate as a colorless oil.[12]
Note on Purification: While distillation is effective, purification of pinacol boronates by silica gel chromatography can be challenging due to their susceptibility to hydrolysis on silica.[4] If chromatography is necessary, it should be performed rapidly.
Table 1: Recommended Reaction Conditions for a Challenging Aryl-Alkyl Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a suitable Pd(0) precatalyst | Ensures the presence of the active catalytic species. |
| Ligand | AntPhos or a bulky Buchwald-type ligand | Promotes key catalytic steps and can suppress β-hydride elimination.[1][2] |
| Base | Potassium trimethylsilanolate (TMSOK) or K₃PO₄ | Strong, non-nucleophilic bases that effectively activate the boronic ester.[1] |
| Solvent | Anhydrous, degassed 1,4-dioxane or THF | Polar aprotic solvents that facilitate the reaction while minimizing side reactions. |
| Temperature | 80-110 °C | More forcing conditions are often necessary for sterically hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
Section 4: Visualizing Key Concepts
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Competing Pathways for the Alkyl-Palladium Intermediate
Caption: Visualization of the desired vs. undesired pathways for the alkyl-palladium intermediate.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Isobutyl-Bpin and Other Alkylboronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of the appropriate organoboron reagent is a critical factor that dictates the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of isobutylboronic acid pinacol ester (isobutyl-Bpin) with other alkylboronic esters, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for a given synthetic challenge.
The Stability and Reactivity Trade-Off
A primary consideration when choosing between different types of organoboron reagents is the balance between stability and reactivity. Boronic acids are generally more reactive than their corresponding boronic esters, which can lead to faster reaction times.[1] This increased reactivity is often attributed to the higher Lewis acidity of boronic acids, facilitating the transmetalation step in the palladium catalytic cycle.[1] However, this comes at the cost of reduced stability, as alkylboronic acids are susceptible to decomposition through oxidation and protodeboronation.[1]
Conversely, boronic esters, particularly pinacol esters (Bpin), offer substantially greater stability.[2] They are often crystalline solids that are easier to handle, purify, and store for extended periods, making them advantageous for multi-step syntheses and for use in high-throughput screening.[2]
Performance Comparison of Alkylboronic Esters
The structure of the alkyl group in a boronic ester significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle. Steric hindrance around the boron atom is a key factor, with less hindered alkyl groups generally leading to faster reaction rates.
Table 1: Comparison of Butylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
The following table presents a comparison of the relative initial reaction rates of different butylboronic acid isomers in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This data, extrapolated from trends in the literature, illustrates the impact of steric hindrance on reactivity.
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 1.00 | The linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation. |
| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | 0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue.[3] |
| sec-Butylboronic Acid | CH₃CH₂CH(CH₃)B(OH)₂ | 0.40 | Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably.[3] |
| tert-Butylboronic Acid | (CH₃)₃CB(OH)₂ | < 0.05 | The extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often leading to very low or no product formation under standard conditions.[3] |
Note: The relative rates presented are representative and collated from trends observed in the literature. Actual rates will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).[3]
Table 2: Performance of Various Alkylboronic Esters in a Rapid Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of different alkylboronic esters in a rapid, anhydrous Suzuki-Miyaura cross-coupling with 2-bromonaphthalene. This data highlights the yields achievable with various primary and secondary alkylboronic esters under specific optimized conditions.
| Alkylboronic Ester (R-Bpin) | R Group | Product Yield (%) |
| Methylboronic acid pinacol ester | Methyl | 94 |
| n-Butylboronic acid pinacol ester | n-Butyl | 91 |
| Isobutylboronic acid pinacol ester | Isobutyl | 88 |
| Neopentylboronic acid pinacol ester | Neopentyl | 85 |
| Cyclopropylboronic acid pinacol ester | Cyclopropyl | 82 |
| Cyclohexylboronic acid pinacol ester | Cyclohexyl | 75 |
Reaction Conditions: 2-bromonaphthalene (1.0 mmol), alkylboronic ester (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol) in 2-methyl-THF (2 mL) at 100 °C for 1 hour.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester with an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (2 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), alkylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 2-methyltetrahydrofuran (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 1-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the Suzuki-Miyaura cross-coupling reaction and the structure-reactivity relationships of alkylboronic esters.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Structure-Reactivity of Alkylboronic Esters
References
Isobutylboronic Acid vs. Its Pinacol Ester: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in reaction design, particularly for widely-used transformations like the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the reactivity and stability of isobutylboronic acid and its pinacol ester, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.
The fundamental difference between isobutylboronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive nucleophiles in palladium-catalyzed cross-coupling reactions, which can lead to faster reaction times.[1][2] However, this increased reactivity is accompanied by lower stability, making them more susceptible to decomposition pathways like protodeboronation and oxidation.[3] Conversely, boronic acid pinacol esters offer enhanced stability, facilitating easier handling, purification, and long-term storage, though this often comes at the cost of attenuated reactivity.[4][5]
Quantitative Performance Comparison
The following table summarizes the key differences in performance between isobutylboronic acid and its pinacol ester, drawing from established principles and available experimental data.
| Parameter | Isobutylboronic Acid | Isobutylboronic Acid Pinacol Ester | Rationale |
| Relative Initial Rate | 0.85 (Normalized)[6] | Generally slower than the boronic acid | The free hydroxyl groups on the boronic acid are believed to facilitate a more rapid transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] The steric bulk of the pinacol group can hinder the approach to the palladium center.[6] |
| Reaction Yield | 88% (in a specific reaction)[6] | Potentially lower under identical short reaction times, but can be higher in complex syntheses due to higher purity and stability of the starting material. | The higher reactivity of the boronic acid can lead to faster conversion and high yields in straightforward couplings.[6] For multi-step syntheses, the superior stability of the pinacol ester can prevent degradation and lead to higher overall yields.[3] |
| Stability & Handling | Lower stability; susceptible to dehydration to form boroxines and protodeboronation.[3] Requires careful handling and storage under inert conditions. | High stability; less prone to decomposition.[5] Crystalline solid that is easier to handle and purify. | The pinacol group protects the boron atom from degradation pathways, contributing to a longer shelf life and ease of use.[4][5] |
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either isobutylboronic acid or its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with Isobutylboronic Acid
This protocol is adapted from a general procedure for the kinetic study of Suzuki-Miyaura cross-coupling reactions.[6]
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), isobutylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the tube with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
If monitoring kinetics, add an internal standard (e.g., dodecane for GC-MS analysis, 0.5 mmol).
Reaction Execution:
-
Stir the reaction mixture and heat to the desired temperature (e.g., 80 °C) in a pre-heated oil bath.
-
Inject a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the reaction solvent (1 mL) into the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Isobutylboronic Acid Pinacol Ester
This protocol is a general procedure for Suzuki-Miyaura cross-coupling reactions involving boronic esters.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 mmol), isobutylboronic acid pinacol ester (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., cesium carbonate, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Workup:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating Product Structure after Reaction with Isobutyl-Bpin using NMR and Alternative Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing versatile reagents like isobutyl-pinacolborane (isobutyl-Bpin), rigorous validation of the resulting product structure is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of boronate esters formed from reactions involving isobutyl-Bpin. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate validation methods for your research needs.
The formation of boronate esters through methods like the Miyaura borylation is a cornerstone of modern organic synthesis, enabling the creation of diverse molecular architectures.[1] The pinacol esters formed are generally stable and can be purified by chromatography, making them valuable intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Accurate structural confirmation of these intermediates is paramount to ensure the success of multi-step synthetic campaigns.
Primary Validation Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful and commonly employed technique for the structural elucidation of boronate esters. Both ¹H and ¹¹B NMR provide invaluable information regarding the chemical environment of the boron atom and the surrounding organic framework.
In ¹H NMR spectra, the formation of the pinacol boronate ester from isobutyl-Bpin introduces a characteristic singlet for the twelve equivalent methyl protons of the pinacol group. This signal typically appears in the upfield region of the spectrum.
¹¹B NMR is particularly diagnostic for confirming the formation of boronate esters. Boron has two NMR-active nuclei, ¹¹B and ¹⁰B, with ¹¹B being more sensitive and abundant (80.1%).[3] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Trigonal planar (sp²-hybridized) boronic acids and esters typically resonate in a downfield region, while tetracoordinate (sp³-hybridized) boron species appear more upfield.[4][5][6]
Table 1: Comparison of Typical NMR Chemical Shifts for Isobutyl-Bpin and the Corresponding Boronate Ester Product
| Compound/Group | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Key Observations |
| Isobutyl-Bpin (Reactant) | ¹H | ~0.9 (d, 6H), ~1.8 (m, 1H), ~0.6 (d, 2H), 1.25 (s, 12H) | Doublet, Multiplet, Doublet, Singlet | Presence of the isobutyl group signals and the characteristic singlet for the pinacol methyl groups. |
| ¹¹B | ~30-34 | Broad Singlet | Chemical shift is indicative of a tricoordinate boron atom in a boronic ester. | |
| Alkyl/Aryl-Bpin (Product) | ¹H | Signals for the newly introduced alkyl/aryl group, 1.2-1.3 (s, 12H) | Varies, Singlet | Appearance of new signals corresponding to the organic moiety attached to the boron and the persistent pinacol singlet. |
| ¹¹B | ~27-33 | Broad Singlet | A shift in the ¹¹B resonance upon substitution, but still within the range for a tricoordinate boronate ester.[7] |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the product.
Experimental Protocols for NMR Analysis
Sample Preparation for ¹H NMR:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer for optimal resolution.
Sample Preparation and Acquisition for ¹¹B NMR:
-
Due to the lower sensitivity of the ¹¹B nucleus, a higher concentration of the sample is often required (~10-20 mg).[3]
-
Use quartz NMR tubes to avoid the broad background signal from borosilicate glass, which can obscure the analyte signals.[3]
-
Acquire the spectrum with a larger number of scans to improve the signal-to-noise ratio.[3]
-
Commonly, BF₃·Et₂O is used as an external reference (δ 0.00 ppm).[8]
Challenges and Solutions in NMR of Boron-Containing Compounds:
A common issue encountered when working with boronic acids is their propensity to form cyclic trimeric anhydrides known as boroxines, which can lead to complex and difficult-to-interpret NMR spectra.[9] While pinacol esters are generally more stable, incomplete reaction or hydrolysis can lead to the presence of the corresponding boronic acid. To mitigate these issues:
-
Use of Protic Solvents: Running the NMR in deuterated methanol (CD₃OD) can help break up boroxine structures, providing a clearer spectrum of the monomeric boronic acid.[9]
-
Derivatization: Conversion of the boronic acid to its diethanolamine adduct can yield a stable, crystalline solid with well-defined NMR signals.[9]
Alternative and Complementary Validation Techniques
While NMR is the primary tool, other spectroscopic methods provide valuable complementary data for comprehensive structural validation.
Table 2: Comparison of NMR with Alternative Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and electronic environment. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity for some nuclei (e.g., ¹¹B), potential for complex spectra with mixtures or oligomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. Provides characteristic B-O stretching frequencies for boronate esters (~1300-1400 cm⁻¹).[10][11] | Provides limited structural information, not suitable for complex structure elucidation on its own. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, confirmation of molecular formula. | Does not provide detailed structural connectivity, boronate esters can sometimes be prone to hydrolysis in the ion source. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Definitive structural proof. | Requires a single, high-quality crystal, which can be challenging to obtain. |
Experimental Workflow for Product Validation
The following diagram illustrates a typical workflow for the validation of a product structure after a reaction with isobutyl-Bpin.
Caption: A typical workflow for the validation of boronate ester products.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Characterizing Alkylboronic Ester Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of alkylboronic ester reaction products is paramount. These compounds are pivotal intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of novel pharmaceuticals and complex molecules.[1][2][3] Accurate analytical methods are essential to confirm the identity, purity, and stability of these valuable products.
This guide provides an objective comparison of the primary analytical techniques used to characterize alkylboronic ester reaction products. It includes a summary of quantitative performance data, detailed experimental protocols for key methods, and a visual workflow to aid in the selection of the most appropriate analytical strategy. A significant challenge in the analysis of boronic esters is their susceptibility to hydrolysis, which can complicate results and requires careful method development.[2][4][5]
Comparison of Primary Analytical Techniques
The characterization of alkylboronic esters typically involves a suite of complementary analytical techniques. Each method provides unique insights into the structure, purity, and properties of the reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for the structural elucidation of organic molecules.
-
¹H and ¹³C NMR are used to determine the overall structure of the organic framework of the alkylboronic ester.[6]
-
¹¹B NMR is particularly diagnostic for boron-containing compounds. It provides information about the coordination state of the boron atom (trigonal planar sp² for the ester vs. tetrahedral sp³ for potential complexes) and is highly sensitive to the electronic environment around the boron center.[7][8][9] The chemical shift in ¹¹B NMR can confirm the formation of the boronic ester.[8]
-
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the target compound and its fragments, confirming its identity. It is almost always coupled with a chromatographic technique for separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a high-throughput technique well-suited for analyzing a wide range of boronic acids and esters without the need for derivatization.[10][11] Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS offers rapid analysis times.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Alkylboronic esters often require derivatization (e.g., silylation) to increase their volatility and prevent degradation in the hot injector.[10][12]
-
-
Chromatography : Chromatographic methods are essential for separating the desired alkylboronic ester product from starting materials, byproducts, and impurities.
-
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a common method for purity assessment.[12] Method development can be challenging due to the potential for on-column hydrolysis of the ester back to the boronic acid.[4][5] The choice of column (e.g., those with low silanol activity) and mobile phase conditions (e.g., pH) is critical to minimize this degradation.[4][5]
-
Gas Chromatography (GC) offers high-resolution separation but is generally unsuitable for non-volatile boronic acids and esters without derivatization.[2][12]
-
-
X-ray Crystallography : This technique provides unambiguous, three-dimensional structural information of a molecule in its crystalline state.[13] For alkylboronic esters that can be crystallized, single-crystal X-ray diffraction is the definitive method for confirming the exact atomic arrangement, including stereochemistry and regiochemistry.[14][15][16]
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in a molecule. It can be used to confirm the presence of characteristic bonds in the alkylboronic ester, such as B-O stretches, and to distinguish between the boronic ester and its corresponding boronic acid or boroxine anhydride.[17]
Quantitative Performance of Analytical Methods
The selection of an analytical technique often depends on quantitative performance metrics such as sensitivity, precision, and accuracy. The following table summarizes these parameters for common chromatographic methods used in the analysis of boronic acid derivatives.
| Parameter | UPLC-ESI-MS[11] | HPLC with Post-Column Derivatization[10] | GC-MS (with Silylation)[10] |
| Analyte | Various boronic acids | Phenylboronic acid | Methylboronic acid derivatives |
| Limit of Detection (LOD) | 0.1 µg | 1.2 ng (1 µM) | Not specified, but highly sensitive |
| Limit of Quantification (LOQ) | 1.0 µg | Not specified | Not specified |
| Linearity (R²) | >0.98 | >0.99 | Not specified |
| Recovery | 97.1% - 105.7% | 80% - 120% | Not specified |
| Precision (RSD) | < 2.0% | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed.[11] | Selective detection of boronic acids.[10] | High resolution and sensitivity for volatile compounds.[12] |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results.
UPLC-ESI-MS for High-Throughput Analysis
This method is designed for the rapid analysis of a broad range of boronic acids and esters without derivatization.[11]
-
Chromatographic System : Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A : 10 mM Ammonium acetate in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A rapid gradient from 5% to 95% B over 1 minute is suitable for high-throughput screening.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 1-5 µL.
-
MS System : Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
GC-MS with Derivatization
Derivatization is necessary to increase the volatility of alkylboronic esters for GC analysis.[10]
-
Sample Preparation (Silylation) :
-
Dissolve ~1 mg of the alkylboronic ester product in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC System :
-
Injector Temperature : 250 - 280 °C.
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS System :
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40 - 550.
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR provides direct information about the boron center.[7]
-
Sample Preparation :
-
Dissolve approximately 4-5 mg of the alkylboronic ester in 0.65 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass tubes.[10]
-
-
Instrument : A high-field NMR spectrometer (e.g., 128 MHz or higher for ¹¹B).
-
Parameters : Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an external standard like BF₃·OEt₂. The observed chemical shift will indicate the sp² hybridization state of the boron atom in the ester.[10]
Visual Workflow for Characterization
The characterization of an alkylboronic ester reaction product typically follows a logical progression of analytical techniques to build a comprehensive profile of the compound's identity, purity, and structure.
Caption: A general workflow for the characterization of alkylboronic ester reaction products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Isobutyl-Bpin
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical for achieving optimal reaction outcomes, particularly when coupling alkylboronic acid pinacol esters like isobutyl-Bpin (isobutylboronic acid pinacol ester). This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura reactions involving isobutyl-Bpin and other structurally related alkylboron reagents, supported by experimental data.
Performance Comparison of Palladium Catalysts
The selection of the palladium source and, crucially, the ancillary ligand, significantly impacts the efficiency of the Suzuki-Miyaura coupling of alkylboron reagents. Bulky, electron-rich phosphine ligands, particularly the biaryl phosphine ligands developed by the Buchwald group, have demonstrated exceptional activity in facilitating the coupling of challenging substrates, including alkylboron compounds.
While a direct head-to-head comparison of a wide array of palladium catalysts for the specific coupling of isobutyl-Bpin is not extensively documented in a single study, we can draw valuable insights from studies on the coupling of other primary alkylboronic acids and esters. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant alkylboron substrates.
| Catalyst System | Alkylboron Reagent | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | n-Butylboronic acid | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Pd(OAc)₂ / SPhos | n-Butylboronic acid | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [1] |
| Pd₂(dba)₃ / FcPPh₂ | Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 (di-substituted) | [2] |
| Pd(OAc)₂ / Ad₂PⁿBu | Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 (di-substituted) | [3] |
| [Pd(IPr)(μ-Cl)Cl]₂ | Phenylboronic acid | 4-Chloroanisole | K₂CO₃ | THF/H₂O | RT | 1 | 98 | [4] |
| (η⁵-Cp)Pd(IPr)Cl | Phenylboronic acid | 4-Chloroanisole | K₂CO₃ | Dioxane | 80 | 2 | ~95 | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions. This information should be used as a qualitative guide to catalyst performance. SPhos and other Buchwald ligands are frequently effective for coupling alkylboronic acids.[1][6][7] N-heterocyclic carbene (NHC) ligands, as seen in the [Pd(IPr)(μ-Cl)Cl]₂ and (η⁵-Cp)Pd(IPr)Cl catalysts, are also highly active, often at lower temperatures.[4][5]
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction with an alkylboronic acid pinacol ester, which can be adapted for isobutyl-Bpin.
General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Acid Pinacol Ester with an Aryl Halide
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, CPhos, FcPPh₂)
-
Aryl halide (1.0 equiv)
-
Isobutyl-Bpin (1.5 - 2.3 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, LiOᵗBu) (2.0 - 6.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, the base, the aryl halide, and isobutyl-Bpin.
-
Add the degassed solvent and water (if applicable). The use of aqueous conditions can sometimes be beneficial.[2][3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions: The Role of Alkyl Pinacol Boronate Esters
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and reproducibility. While boronic acids have been the traditional workhorses, their corresponding esters, particularly pinacol esters like 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offer significant advantages in stability and handling.[4] This guide provides an in-depth kinetic comparison of various boronic acid derivatives in the Suzuki-Miyaura reaction, with a focus on elucidating the performance of B-alkyl pinacol esters and providing the mechanistic rationale behind their reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The overall rate of product formation is governed by the kinetics of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step in the catalytic cycle.[1][5]
-
Transmetalation : The organic group from the boron reagent is transferred to the Pd(II) center. The kinetics of this step are highly dependent on the nature of the boron reagent, the base, and the ligands.[7]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][3]
The choice of the organoboron species directly and profoundly impacts the transmetalation step, which can become rate-limiting under certain conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Alkyl Pinacol Boronate Esters: A Profile
This compound is a representative member of the alkyl pinacol boronate ester class. These reagents are widely used for several compelling reasons:
-
Enhanced Stability : Compared to their corresponding boronic acids, which can be prone to decomposition pathways like protodeboronation, pinacol esters are generally stable, often crystalline solids that can be purified by chromatography and stored for extended periods.[4]
-
Ease of Handling : Their stability makes them easier to handle, weigh, and dispense, which is particularly advantageous in high-throughput screening and library synthesis applications.[4][8]
-
Controlled Reactivity : While often considered less reactive than boronic acids, this is a misconception. Mechanistic studies have revealed that boronic esters can and do participate directly in the catalytic cycle, often with surprising efficiency.[7][9][10]
The primary challenge in couplings involving B-alkyl boronates, including isobutyl derivatives, is their slower rate of transmetalation and the competing side reaction of β-hydride elimination.[8] Understanding the kinetics is therefore crucial for overcoming these hurdles.
Kinetic Comparison: Boronic Acids vs. Boronate Esters
A pivotal question in Suzuki-Miyaura catalysis was whether boronate esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation. Seminal work has demonstrated that this is not the case; boronic esters can transmetalate directly , and the structure of the ester has a profound impact on the reaction rate.[2][7][9][10]
A study investigating pre-transmetalation intermediates provided quantitative kinetic data on the rate of aryl group transfer from various boron reagents to a palladium center.[9] The results show that both electron-rich and electron-deficient esters can significantly accelerate the transmetalation step compared to the parent boronic acid.
Table 1: Comparative Kinetic Data for the Transmetalation Step
| Entry | Boron Reagent | Rate Constant (k) x 10⁻³ s⁻¹ (at -30 °C) | Relative Rate (vs. Arylboronic Acid) |
| 1 | 4-Fluorophenylboronic Acid | 0.578 | 1.0 |
| 2 | Catechol Boronic Ester | 2.49 | ~4.3x |
| 3 | Glycol Boronic Ester | 13.3 | ~23.0x |
| 4 | Dimethyl Boronic Ester | 12.2 | ~21.1x |
| 5 | Pinacol Boronic Ester | Sigmoidal Profile (a) | ~0.2x (b) |
| 6 | Neopentyl Boronic Ester | Sigmoidal Profile (a) | ~4.0x (b) |
Data synthesized from Thomas, A. A.; et al. J. Am. Chem. Soc. 2018, 140, 12, 4401–4416.[9] (a) Sigmoidal kinetic profiles were observed, precluding the determination of a simple first-order rate constant. (b) Relative rates are estimated from overall reaction times and are not direct comparisons of rate constants.
Causality Behind the Kinetic Differences:
-
Direct Transmetalation Pathway : The ability of boronic esters to bypass the hydrolysis step is a key finding.[11] Studies show the formation of pre-transmetalation intermediates with intact Pd-O-B linkages, confirming the direct participation of the ester.[7][9]
-
Electronic Effects : The rate enhancements observed with glycol and dimethyl esters (electron-rich) and catechol esters (electron-deficient) point to a complex interplay of factors. The key features enabling rapid transfer are the ability to create an empty coordination site on palladium and the nucleophilicity of the ipso-carbon bound to boron.[2][7] The electron density of the oxygen atoms in the boronic ester modulates these features.
-
Steric Hindrance and Complex Kinetics : The sterically hindered pinacol and neopentyl esters exhibit more complex, sigmoidal kinetic profiles.[9] This suggests that a product of the reaction may be influencing the transmetalation rate, or that the formation of the necessary pre-transmetalation intermediate is less favorable.[9] Despite this, these esters are still competent coupling partners, albeit sometimes requiring longer reaction times or different conditions.[9]
For B-alkyl pinacol esters like this compound, the slow transmetalation remains a challenge.[8] However, recent advances have shown that anhydrous conditions using soluble organic bases can lead to rapid and homogenous couplings, harnessing the intrinsic reactivity of the boronic ester and avoiding issues related to mass transfer in biphasic systems.[8]
Experimental Protocol: Monitoring Suzuki Reaction Kinetics
A self-validating and reliable method for studying the kinetics of these reactions involves in-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy. This approach allows for the direct observation and quantification of reactants, intermediates, and products over time without perturbing the reaction.
Step-by-Step Protocol for NMR Kinetic Analysis:
-
Preparation of Stock Solutions :
-
Prepare separate, accurate stock solutions of the aryl halide, the boronic ester (e.g., this compound), the palladium precatalyst, and a non-reactive internal standard (e.g., biphenyl) in a deuterated solvent (e.g., THF-d₈).
-
Rationale: Using stock solutions ensures accurate and reproducible concentrations for each experiment. The internal standard allows for precise quantification of species concentrations from NMR integrals.
-
-
NMR Spectrometer Setup :
-
Equip an NMR tube with the aryl halide, boronic ester, and internal standard solutions.
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the desired low temperature (e.g., -30 °C). Acquire a "time zero" (t=0) spectrum.
-
Rationale: Low temperatures are crucial for slowing down these fast reactions, allowing for the acquisition of multiple data points during the reaction course and potentially observing fleeting intermediates.[9]
-
-
Reaction Initiation and Monitoring :
-
Rapidly inject the pre-chilled palladium precatalyst solution into the NMR tube to initiate the reaction.
-
Immediately begin acquiring spectra (e.g., ¹H or ¹⁹F NMR) at regular, predetermined time intervals.
-
Rationale: The choice of nucleus to monitor depends on the substrates. ¹⁹F NMR is ideal for fluorinated substrates due to its high sensitivity and wide chemical shift range, providing clean signals for analysis.[9]
-
-
Data Processing and Analysis :
-
Process the acquired spectra. Integrate the signals corresponding to the starting material, product, and internal standard for each time point.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to an appropriate kinetic model (e.g., first-order or second-order) to determine the rate constant (k).[12]
-
Caption: A typical experimental workflow for kinetic analysis via NMR.
Conclusion and Practical Recommendations
The kinetic study of Suzuki-Miyaura reactions reveals a nuanced reality beyond the simple dichotomy of "reactive" boronic acids and "stable" boronic esters. The evidence compellingly shows that boronic esters are not merely pro-drugs for boronic acids but are competent nucleophiles that can transmetalate directly, often at rates significantly faster than their acid counterparts.[9][10]
For drug development professionals and synthetic chemists, this provides actionable insights:
-
For Robustness and Scalability : Pinacol esters like this compound remain the reagents of choice when stability, purity, and ease of handling are paramount, especially in multi-step syntheses or automated platforms.
-
For Rate Acceleration : In cases where reactivity is low, switching from a boronic acid to a less sterically hindered ester (e.g., a glycol or neopentyl ester) could provide a significant rate enhancement.[8][9]
-
Optimizing B-Alkyl Couplings : For challenging B-alkyl couplings, kinetic understanding points towards the use of homogenous, anhydrous conditions with carefully selected ligands and bases to maximize the rate of transmetalation over competing side reactions.[8]
By moving beyond traditional assumptions and leveraging a deeper kinetic understanding, researchers can better optimize conditions, improve reaction outcomes, and unlock new possibilities in the synthesis of complex molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to DFT Modeling Studies of Reactions Involving Pinacol Boronates
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of borylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall yield. Isobutyl pinacol boronate and other pinacol boronates are widely utilized reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of pinacol boronates with common alternatives, supported by experimental data and insights from Density Functional Theory (DFT) modeling studies.
Executive Summary: The Balance of Stability and Reactivity
The selection of a boron reagent in organic synthesis often involves a trade-off between stability and reactivity. Pinacol boronates, including isobutyl pinacol boronate, are favored for their exceptional stability compared to their corresponding boronic acids.[1][2] This stability makes them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses and for the preparation of compound libraries. However, this increased stability can sometimes translate to lower reactivity compared to more labile boronic acids.
Alternatives to pinacol boronates include:
-
Boronic Acids: Generally more reactive but less stable, prone to protodeboronation and formation of boroxines.[2]
-
Neopentylglycol Boronates: Offer comparable or, in some cases, enhanced reactivity over pinacol esters, particularly under anhydrous conditions.[1]
-
Catechol Boronates: Historically significant and reactive, but can be more sensitive to reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates provide exceptional stability and are often used for slow-release or sequential cross-coupling reactions.[1]
-
Trifluoroborates: Offer a different reactivity profile and are often used in specific applications.
DFT Modeling Insights into Reaction Mechanisms
DFT modeling has been instrumental in elucidating the intricate mechanisms of reactions involving pinacol boronates. These computational studies provide valuable insights into transition states, reaction energetics, and the roles of various components in the catalytic cycle.
Miyaura Borylation
The Miyaura borylation is a cornerstone reaction for the synthesis of pinacol boronates. DFT studies have helped to map out the catalytic cycle, which typically proceeds as follows:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl or vinyl halide.
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This is often the rate-determining step.
-
Reductive Elimination: The desired organoboronate product is formed, and the Pd(0) catalyst is regenerated.
Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura reaction, the pinacol boronate acts as the nucleophilic partner. DFT studies have focused on the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The mechanism can be influenced by the nature of the base and the ligands on the palladium. Computational analyses have shown that the energy barrier for transmetalation is a key factor in determining the overall reaction rate.[3]
Performance Comparison: Experimental Data
While specific comparative DFT data for isobutyl pinacol boronate is limited, experimental studies provide valuable benchmarks for its performance relative to other borylating agents.
Reactivity in Suzuki-Miyaura Cross-Coupling
Kinetic studies have shown that the structure of the boronic ester can significantly influence the rate of transmetalation. For instance, in a study comparing the reaction of a palladium complex with different aryl boronic esters, the neopentyl boronic ester was found to react significantly faster than the corresponding pinacol boronic ester.[2]
| Boron Reagent | Relative Reaction Time (h) |
| Arylboronic Acid | ~1.2 |
| Aryl Pinacol Boronate | ~5.5 |
| Aryl Neopentyl Boronate | ~0.3 |
| Table 1: Comparison of reaction times for the formation of a cross-coupling product from different boron reagents. Data from Thomas, A. A., et al. (2014).[2] |
This data suggests that while pinacol boronates are stable and reliable, other esters like the neopentyl variant may offer advantages in terms of reaction speed. The steric bulk around the boron atom in pinacol esters is thought to contribute to the slower reaction rate by hindering the formation of the key intermediate in the transmetalation step.[2]
Stability Comparison
The enhanced stability of pinacol boronates is a key advantage. They are generally more resistant to hydrolysis and oxidation compared to boronic acids. This stability is attributed to the steric hindrance provided by the methyl groups on the pinacol backbone, which protects the boron center from nucleophilic attack.[4]
| Boron Reagent | Hydrolytic Stability | Oxidative Stability |
| Boronic Acid | Low | Low |
| Pinacol Boronate | High | High |
| Methyl Borinate | Low | Moderate |
| Table 2: Qualitative comparison of the stability of different boron reagents. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions.
General Protocol for Miyaura Borylation
This protocol describes a typical procedure for the synthesis of an aryl pinacol boronate from an aryl halide.
Detailed Steps:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature and monitor its progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aryl pinacol boronate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for the cross-coupling of an aryl pinacol boronate with an aryl halide.
Detailed Steps:
-
In a flask, combine the aryl pinacol boronate, aryl halide, base, and palladium catalyst.
-
Add the solvent mixture.
-
Heat the reaction to reflux and monitor for completion.
-
After the reaction is complete, cool to room temperature and perform an aqueous workup.
-
The crude product is purified by column chromatography to yield the biaryl product.
Conclusion
DFT modeling provides invaluable insights into the mechanisms of reactions involving pinacol boronates, aiding in the optimization of reaction conditions and the design of new catalysts. While isobutyl pinacol boronate is a stable and versatile reagent, experimental data suggests that other boronic esters, such as neopentylglycol boronates, may offer faster reaction kinetics in certain applications. The choice of borylating agent should be guided by a careful consideration of the desired balance between stability, reactivity, and the specific requirements of the synthetic target. For routine applications where stability and ease of handling are paramount, pinacol boronates remain an excellent choice. However, for challenging couplings or when faster reaction times are critical, exploring more reactive alternatives may be beneficial.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Isobutyl-Bpin and Other Organoboron Reagents for Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is a critical factor that dictates the efficiency, functional group tolerance, and overall success of this transformation. This guide provides an objective comparison of isobutyl-Bpin (isobutyl pinacol boronate) with other commonly employed organoboron reagents, namely isobutyl-MIDA boronate and potassium isobutyltrifluoroborate, supported by experimental data and detailed protocols.
Performance Comparison of Isobutyl-Organoboron Reagents
The selection of an appropriate organoboron reagent hinges on a balance between stability and reactivity. While boronic acids are often highly reactive, they can be prone to decomposition, making them challenging to handle and purify.[1] Boronate esters and trifluoroborates offer enhanced stability, which is advantageous for multi-step syntheses and for the storage of building blocks.[1][2]
Here, we compare the performance of isobutyl-Bpin, isobutyl-MIDA boronate, and potassium isobutyltrifluoroborate in the context of a Suzuki-Miyaura cross-coupling reaction with a representative aryl halide.
Table 1: Benchmarking Isobutyl-Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
| Reagent | Structure | Stability | Reactivity | Typical Yield | Key Advantages | Key Disadvantages |
| Isobutyl-Bpin | B(O)₂C₆H₁₂-iBu | Moderate | Good | Good to Excellent | Commercially available, good balance of stability and reactivity.[3][4] | Can be susceptible to hydrolysis under certain conditions.[1] |
| Isobutyl-MIDA boronate | iBu-B(MIDA) | High | Moderate | Good to Excellent | Exceptionally stable to air and moisture, compatible with chromatography.[5][6] | Requires a deprotection step to release the boronic acid for coupling.[6] |
| Potassium Isobutyltrifluoroborate | K[iBu-BF₃] | High | Good | Good to Excellent | Air- and moisture-stable crystalline solid, easy to handle.[2][7] | May require specific conditions for efficient coupling.[7] |
Note: The typical yields are estimations based on literature for similar alkylboron reagents and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis of the isobutyl-organoboron reagents and for a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of Isobutyl-Organoboron Reagents
1. Synthesis of Isobutyl-Bpin (via Miyaura Borylation)
A common method for the synthesis of pinacol boronates is the Miyaura borylation.[8]
-
Reaction: Isobutyl bromide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
-
Procedure: To a solution of isobutyl bromide (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in a suitable solvent (e.g., dioxane), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) and a base like potassium acetate (1.5 equiv) are added. The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by column chromatography.[8][9]
2. Synthesis of Isobutyl-MIDA Boronate
MIDA boronates can be prepared from the corresponding boronic acid.[5]
-
Reaction: Isobutylboronic acid is condensed with N-methyliminodiacetic acid (MIDA).
-
Procedure: A mixture of isobutylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a solvent like DMSO/toluene is heated with azeotropic removal of water (Dean-Stark apparatus). The MIDA boronate precipitates upon cooling and can be isolated by filtration.[5]
3. Synthesis of Potassium Isobutyltrifluoroborate
Alkyltrifluoroborates are typically synthesized from the corresponding Grignard reagent or organolithium.[7][10]
-
Reaction: Isobutylmagnesium bromide is reacted with trimethyl borate, followed by treatment with potassium hydrogen fluoride.
-
Procedure: To a solution of trimethyl borate in an ethereal solvent, isobutylmagnesium bromide (1.0 equiv) is added at low temperature. After stirring, an aqueous solution of potassium hydrogen fluoride (KHF₂) is added. The resulting potassium isobutyltrifluoroborate precipitates and can be collected by filtration.[7]
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Experiment
To objectively compare the performance of the isobutyl-organoboron reagents, a standardized Suzuki-Miyaura cross-coupling reaction should be performed.
-
Reaction Setup: In separate reaction vessels for each isobutyl-organoboron reagent (1.2 equiv), add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or RuPhos, 2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a solvent system such as toluene/water (10:1).[7][11]
-
Reaction Conditions: The reaction mixtures are heated to a specific temperature (e.g., 80-100 °C) under an inert atmosphere and monitored by techniques like TLC or GC-MS.
-
Work-up and Analysis: Upon completion, the reactions are cooled, diluted with an organic solvent, and washed with water. The organic layers are dried, concentrated, and the crude products are purified by column chromatography. The yield of the coupled product is then determined for each reagent.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for benchmarking isobutyl-organoboron reagents.
Conclusion
The choice between isobutyl-Bpin, isobutyl-MIDA boronate, and potassium isobutyltrifluoroborate for Suzuki-Miyaura cross-coupling reactions depends on the specific requirements of the synthesis. Isobutyl-Bpin offers a good compromise between reactivity and stability, making it a versatile reagent for many applications.[3][4] For syntheses requiring exceptional stability and ease of handling, particularly in multi-step sequences, isobutyl-MIDA boronates are an excellent choice due to their robustness.[5][6] Potassium isobutyltrifluoroborate also provides high stability and is a convenient, solid reagent, proving particularly useful in specific contexts.[2][7] By understanding the distinct properties of each reagent and employing optimized reaction protocols, researchers can effectively leverage the power of the Suzuki-Miyaura reaction for the efficient construction of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling: Two-Step Borylation/Deuterodeborylation vs. Direct C-H Deuteration
For researchers, scientists, and drug development professionals, the precise incorporation of deuterium into organic molecules is a critical tool for mechanistic studies, metabolic profiling, and enhancing the pharmacokinetic properties of drug candidates. This guide provides an objective comparison of two prominent methods for deuterium labeling of arenes and heteroarenes: a two-step approach involving initial C-H borylation followed by deuterodeborylation, and direct C-H deuteration methodologies.
This comparison focuses on the utility of boronic esters, such as 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the two-step process, and contrasts it with various direct deuteration techniques. Experimental data and protocols are provided to support the evaluation of each method's performance.
Data Presentation: Quantitative Comparison of Deuteration Methods
The following table summarizes key performance indicators for the two-step borylation/deuterodeborylation method and representative direct C-H deuteration methods. The data is compiled from various studies to provide a comparative overview.
| Feature | Two-Step Borylation/Deuterodeborylation | Direct C-H Deuteration (Iridium Catalysis) | Direct C-H Deuteration (Palladium Catalysis) | Direct C-H Deuteration (Silver Catalysis) |
| Reagents | 1. Borylation reagent (e.g., B2pin2) 2. D2O | D2O or D2 gas | D2O | CH3OD |
| Catalyst | 1. Ir catalyst (for borylation) 2. Ir or Pd catalyst (for deuterodeborylation) | Ir catalyst (e.g., Crabtree's catalyst) | Pd catalyst | Ag catalyst |
| Typical Substrates | Arenes, heteroarenes | Arenes, heteroarenes, compounds with directing groups | Arenes, heteroarenes | Five-membered aromatic heterocycles |
| Regioselectivity | High (sterically and electronically controlled) | Often directed by functional groups | Non-directed, broad deuteration | C2-position of five-membered heterocycles |
| Deuterium Incorporation | Generally >95% | Variable, can be high with directing groups | High, often with multiple deuteration sites | High at the specific position |
| Functional Group Tolerance | Good | Good | Moderate to Good | Good |
| Reaction Conditions | Borylation: Mild to moderate heat Deuterodeborylation: Mild to moderate heat | Mild to moderate heat | Moderate to high heat | Mild conditions |
| Advantages | High regioselectivity, high deuterium incorporation.[1][2] | Single step, well-established for certain substrates.[3][4][5] | Commercially available catalysts.[6] | Effective for specific heterocycles resistant to other methods.[4] |
| Disadvantages | Two separate synthetic steps required. | Regioselectivity can be an issue for non-directed substrates.[3] | Can lead to a mixture of deuterated products.[6] | Limited substrate scope.[4] |
Experimental Protocols
Two-Step Borylation/Deuterodeborylation Method
This method involves the initial conversion of a C-H bond to a C-B bond, followed by the cleavage of the C-B bond and formation of a C-D bond.
Step 1: Iridium-Catalyzed C-H Borylation
-
Materials:
-
Aryl or heteroaryl substrate
-
Bis(pinacolato)diboron (B2pin2) or a similar boronic ester reagent like this compound
-
Iridium catalyst (e.g., [Ir(OMe)(cod)]2)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Anhydrous solvent (e.g., hexane, THF)
-
-
Procedure:
-
In a nitrogen-filled glovebox, a reaction vessel is charged with the iridium catalyst, ligand, and the borylation reagent.
-
The anhydrous solvent is added, and the mixture is stirred to form the active catalyst.
-
The aryl or heteroaryl substrate is added to the reaction mixture.
-
The reaction is heated (typically 50-100 °C) and monitored by GC-MS or NMR until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting aryl boronate ester can be purified or used directly in the next step.[7]
-
Step 2: Iridium-Catalyzed Deuterodeborylation
-
Materials:
-
Aryl boronate ester from Step 1
-
Deuterium oxide (D2O)
-
Iridium catalyst (e.g., [Ir(OMe)(cod)]2)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
In a nitrogen-filled glovebox, the aryl boronate ester and the iridium catalyst are dissolved in the anhydrous solvent.
-
D2O is added to the reaction mixture.
-
The vessel is sealed and heated (typically 80-150 °C) until the deuterodeborylation is complete, as monitored by GC-MS or NMR.
-
The reaction mixture is cooled, and the deuterated product is extracted with an organic solvent, dried, and purified by chromatography or distillation.[1][2]
-
Direct C-H Deuteration Method (Iridium Catalysis Example)
This method achieves deuteration in a single step through a hydrogen isotope exchange (HIE) reaction.
-
Materials:
-
Aryl or heteroaryl substrate
-
Deuterium source (D2O or D2 gas)
-
Iridium catalyst (e.g., Crabtree's catalyst, [Ir(cod)(PCy3)(py)]PF6)
-
Solvent (e.g., CH2Cl2, DCE)
-
-
Procedure:
-
The substrate and the iridium catalyst are placed in a reaction vessel.
-
The solvent is added, followed by the deuterium source (D2O or by purging with D2 gas).
-
The reaction is stirred at the desired temperature (can range from room temperature to elevated temperatures) for a specified time.
-
The progress of the deuteration is monitored by NMR or mass spectrometry.
-
Upon completion, the solvent is removed, and the product is purified to remove the catalyst and any byproducts.[3][5]
-
Mandatory Visualization
Caption: A flowchart comparing the workflows of the two-step borylation/deuterodeborylation and direct C-H deuteration methods.
Caption: Simplified catalytic cycles for iridium-catalyzed C-H borylation and direct H/D exchange.
References
- 1. Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating Chemoselectivity: A Comparative Guide to Isobutyl Pinacol Boronate Reactions
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the realm of carbon-carbon and carbon-heteroatom bond formation, organoboron reagents are indispensable tools. This guide provides an objective comparison of the chemoselectivity of isobutyl pinacol boronate, placing its performance in context with other common boron reagents, supported by experimental data and detailed protocols.
At the heart of choosing the right boron reagent lies a fundamental trade-off between reactivity and stability. Isobutyl pinacol boronate, like other boronate esters, offers significantly enhanced stability compared to its corresponding boronic acid.[1][2][3][4] This stability makes it easier to handle, purify by chromatography, and store for extended periods, which is a considerable advantage in complex, multi-step syntheses.[1][4] However, this stability often comes at the cost of reduced reactivity.[1][5]
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of boron reagent can significantly impact its outcome. The following tables summarize quantitative data comparing the performance of boronic acids and their pinacol ester derivatives in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Cross-Coupling of Phenylboron Reagents with an Aryl Halide
| Reagent | Relative Rate of Transmetalation (s⁻¹) | Yield (%) |
| Phenylboronic Acid | ~1.2 h (for completion) | Potentially higher in short reaction times, but can be compromised by decomposition[2] |
| Phenylboronic Acid Pinacol Ester | ~5.5 h (for completion) | Often more reproducible and can provide higher isolated yields due to higher starting material purity[2] |
Data adapted from kinetic studies on the transmetalation step.[2][6] The sigmoidal kinetic profiles for pinacol esters preclude the determination of a precise first-order rate constant, so relative rates are estimated from reaction times.
Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Representative data illustrating the generally lower reactivity of pinacol esters in this specific C-N bond-forming reaction.[1]
The steric bulk of the pinacol group on the boronate ester can influence the reaction mechanism. It is believed that for many cross-coupling reactions to proceed, the boronate ester may first need to hydrolyze in situ to the more reactive boronic acid.[1][3][7] However, direct transmetalation from the ester is also a possibility, and the sterically hindered nature of the pinacol ester can slow down the formation of the necessary palladium intermediates.[6]
Comparison with Other Boronate Esters
While pinacol esters are widely used, other diol-derived esters offer different reactivity profiles. For instance, neopentylglycol boronic esters have been reported to be more reactive than their pinacol counterparts in certain nickel-catalyzed Suzuki-Miyaura couplings.[7] For applications requiring exceptional stability and sequential, chemoselective couplings, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative, as they are significantly more stable and can remain intact under conditions where other boronic esters would react.[3][8]
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments cited in this guide.
General Experimental Workflow for Reactivity Comparison
This workflow provides a framework for comparing the reactivity of isobutyl pinacol boronate with its corresponding boronic acid or other boronate esters in a cross-coupling reaction.
Caption: General workflow for comparing the reactivity of boron reagents.
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol can be adapted to compare the efficacy of isobutyl pinacol boronate against other boron reagents.[1][9]
Materials:
-
Aryl halide (1.0 mmol)
-
Isobutyl pinacol boronate or other boron reagent (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, the boron reagent, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The choice of boron reagent can be critical when a molecule contains multiple functional groups that could potentially react. The following diagram illustrates a decision-making pathway for selecting the appropriate boron reagent based on the desired chemoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 67562-20-3), a common reagent in organic synthesis.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. Consider an apron for larger quantities. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container with the full chemical name: "Waste this compound" and the associated hazards (e.g., "Harmful," "Combustible Liquid").
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a full chemical inventory of the waste container.
-
Note on Small-Scale Laboratory Spills:
For minor spills, the following procedure can be considered, but always consult your institution's specific safety protocols first.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and dispose of it through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always refer to your institution's specific safety guidelines and the complete Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
